molecular formula C9H6ClN3O3 B1631271 4-Chloro-7-methoxy-6-nitroquinazoline CAS No. 55496-69-0

4-Chloro-7-methoxy-6-nitroquinazoline

Cat. No.: B1631271
CAS No.: 55496-69-0
M. Wt: 239.61 g/mol
InChI Key: MJFJWOAETHEGGW-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-nitroquinazoline is a useful research compound. Its molecular formula is C9H6ClN3O3 and its molecular weight is 239.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methoxy-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFJWOAETHEGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440792
Record name 4-chloro-7-methoxy-6-nitroquinazoline
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Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55496-69-0
Record name 4-Chloro-7-methoxy-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55496-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-7-methoxy-6-nitroquinazoline
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URL https://comptox.epa.gov/dashboard/DTXSID70440792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemistry and Application of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Among the vast array of quinazoline derivatives, 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No. 55496-69-0) has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic placement of chloro, methoxy, and nitro groups offers a versatile platform for a variety of chemical transformations, making it a valuable building block in the development of potent kinase inhibitors. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this important molecule, offering insights for researchers in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueReference
CAS Number 55496-69-0[1]
Molecular Formula C₉H₆ClN₃O₃[1]
Molecular Weight 239.62 g/mol [1]
Appearance Off-white to yellow solid
Storage Temperature 2-8°C, under inert atmosphere

Note: Some physical properties like boiling point and density are primarily available as predicted values in publicly accessible databases.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route starts from 7-methoxy-6-nitroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chlorination methods for quinazolinone cores.

Materials:

  • 7-methoxy-6-nitroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (approximately 4-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure (in vacuo).

  • The residue is then carefully dissolved in dichloromethane (CH₂Cl₂).

  • The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is obtained as an off-white solid. Further purification can be achieved by recrystallization if necessary.

Yield: 83%

Synthesis cluster_0 Synthesis of this compound start 7-methoxy-6-nitroquinazolin-4(3H)-one reagent POCl₃, Reflux, 4h start->reagent Chlorination workup 1. Remove excess POCl₃ 2. Dissolve in CH₂Cl₂ 3. Wash with NaHCO₃(aq) 4. Dry and concentrate reagent->workup product This compound workup->product Isolation

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): δ 4.05 (s, 3H), 7.44 (s, 1H), 8.27 (s, 1H), 8.53 (s, 1H).

  • LCMS (ESI): m/z 240 [M + H]⁺.

Reactivity and Key Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing quinazoline ring system and the adjacent chloro group. This makes the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its application in the synthesis of a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).

Role as a Precursor to Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers. This compound serves as a key intermediate in the synthesis of several TKIs, including those targeting the Epidermal Growth Factor Receptor (EGFR).

A prominent example is its use in the synthesis of intermediates for drugs like Erlotinib and Afatinib .[3][4] The general synthetic strategy involves the nucleophilic substitution of the C4-chloro group with a substituted aniline, followed by the reduction of the nitro group to an amine, which can then be further functionalized.

Applications cluster_1 Application in Tyrosine Kinase Inhibitor Synthesis start This compound step1 Nucleophilic Aromatic Substitution (SₙAr) start->step1 intermediate1 N-(substituted-phenyl)-7-methoxy- 6-nitroquinazolin-4-amine step1->intermediate1 reagent1 Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) reagent1->step1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 N⁴-(substituted-phenyl)-7-methoxy- quinazoline-4,6-diamine step2->intermediate2 reagent2 Reducing Agent (e.g., Iron dust, HCl) reagent2->step2 final_drug Further Functionalization & Final Drug Molecule (e.g., Afatinib) intermediate2->final_drug

Caption: General synthetic scheme for TKIs using the title compound.

Detailed Synthetic Step: Formation of an Erlotinib/Afatinib Precursor

Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine hydrochloride

Procedure:

  • A mixture of this compound (1 equivalent) and 3-chloro-4-fluoroaniline (1.07 equivalents) in isopropanol is stirred at reflux for 3 hours.

  • The mixture is then cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with methanol and ether, and then dried to yield the hydrochloride salt of the product as an off-white solid.

This intermediate is then carried forward through reduction of the nitro group and subsequent functionalization to yield the final active pharmaceutical ingredient.[4]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, information can be extrapolated from related quinazoline derivatives.

General Precautions:

  • Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

First Aid Measures:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water.[5]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution, makes it an essential building block for the synthesis of complex, biologically active molecules. Its primary role as a precursor to potent tyrosine kinase inhibitors underscores its importance in the ongoing development of targeted cancer therapies. For researchers and scientists in drug discovery, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to 4-Chloro-7-methoxy-6-nitroquinazoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No: 55496-69-0). This key chemical intermediate is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its known physical and chemical characteristics, provides an in-depth experimental protocol for its synthesis, and explores its pivotal role as a building block for potent kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, characterization, and utilization of this important quinazoline derivative.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic nature provides an excellent framework for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. Numerous quinazoline derivatives have been successfully developed as therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Within this class of compounds, this compound has emerged as a crucial intermediate, particularly in the synthesis of ATP-competitive kinase inhibitors. The electron-withdrawing nature of the nitro group and the strategic placement of the methoxy and chloro substituents create a molecule primed for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. Its most notable application is as a key precursor in the synthesis of several epidermal growth factor receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1] This guide will provide a detailed examination of this valuable synthetic building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety in the laboratory. While some experimental data for this compound is limited in publicly accessible literature, a combination of predicted data and information from closely related analogues allows for a comprehensive profile to be established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 55496-69-0Home Sunshine Pharma[2]
Molecular Formula C₉H₆ClN₃O₃PubChem[3]
Molecular Weight 239.62 g/mol CymitQuimica[4]
Appearance Off-white to solidHome Sunshine Pharma[2], S1 Supporting Information
Melting Point >280 °C (for precursor 7-Chloro-6-nitro-4-hydroxyquinazoline)Muby Chemicals[5]
Boiling Point 424.6 ± 40.0 °C (Predicted)Home Sunshine Pharma[2]
Density 1.518 ± 0.06 g/cm³ (Predicted)Home Sunshine Pharma[2]
pKa 0.53 ± 0.70 (Predicted)Home Sunshine Pharma[2]
Flash Point 210.6 ± 27.3 °C (Predicted)Home Sunshine Pharma[2]
Solubility Information not readily available. Expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and polar aprotic solvents like DMF and DMSO.
Storage Inert atmosphere, 2-8°CHome Sunshine Pharma[2]

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

¹H NMR (DMSO-d₆):

  • δ 8.53 (s, 1H) : This singlet corresponds to the proton at the C5 position of the quinazoline ring.

  • δ 8.27 (s, 1H) : This singlet is assigned to the proton at the C8 position.

  • δ 7.44 (s, 1H) : This singlet corresponds to the proton at the C2 position.

  • δ 4.05 (s, 3H) : This singlet is attributed to the protons of the methoxy group at the C7 position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to its molecular formula, C₉H₆ClN₃O₃.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:

  • ~1527 and 1323 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[6]

  • ~1610-1645 cm⁻¹ : C=N stretching vibrations within the quinazoline ring system.[6]

  • ~3089 cm⁻¹ : C-H stretching of the aromatic protons.[6]

  • C-O and C-Cl stretching : These would also be present in the fingerprint region.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding 4-hydroxy precursor, 7-methoxy-6-nitroquinazolin-4(3H)-one. The hydroxyl group at the 4-position is converted to a chloro group, a good leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution.

G cluster_0 Synthesis Workflow Precursor 7-methoxy-6-nitroquinazolin-4(3H)-one Reagent Chlorinating Agent (e.g., POCl₃ or SOCl₂) Precursor->Reagent Reaction Product This compound Reagent->Product Chlorination Workup Work-up (Quenching, Extraction, Purification) Product->Workup Isolation

A typical synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure for the chlorination of the corresponding 4-hydroxyquinazoline.

Materials:

  • 7-methoxy-6-nitroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 4-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure (in vacuo).

  • The residue is then dissolved in dichloromethane (DCM).

  • The organic solution is carefully washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography to afford an off-white solid.

Causality Behind Experimental Choices:

  • Excess POCl₃: Using an excess of the chlorinating agent ensures the complete conversion of the starting material.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

  • Aqueous NaHCO₃ Wash: This step is crucial to remove any residual POCl₃ and hydrochloric acid generated during the reaction, which could interfere with subsequent steps or degrade the product.

  • Anhydrous Conditions: While not explicitly stated in all protocols, it is good practice to perform this reaction under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride and the chlorinated product.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chloro substituent at the 4-position, which is activated towards nucleophilic aromatic substitution. This high reactivity makes it an excellent electrophile for the introduction of various nucleophiles, most commonly amines.

The compound should be stored in an inert atmosphere at a cool temperature (2-8°C) to minimize degradation.[2] It is likely sensitive to moisture and strong bases, which could lead to hydrolysis of the chloro group back to the hydroxyl functionality.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a pivotal intermediate in the synthesis of targeted anticancer agents, particularly EGFR tyrosine kinase inhibitors.

G cluster_1 Role in Kinase Inhibitor Synthesis Intermediate 4-Chloro-7-methoxy- 6-nitroquinazoline Amine Substituted Aniline (Nucleophile) Intermediate->Amine Nucleophilic Aromatic Substitution Nitro_Product N-Aryl-7-methoxy- 6-nitroquinazolin-4-amine Amine->Nitro_Product Reduction Reduction of Nitro Group Nitro_Product->Reduction Final_Product 4-Anilino-7-methoxy- quinazolin-6-amine (Kinase Inhibitor Scaffold) Reduction->Final_Product

General scheme for the use of this compound in synthesizing kinase inhibitor scaffolds.

A prominent example is its use in the synthesis of Afatinib, a potent and irreversible dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7] In the synthesis of such molecules, the chloro group of this compound is displaced by a substituted aniline. The nitro group is then typically reduced to an amine, which can be further functionalized.

Safety and Handling

  • Hazards: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][5]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro position to nucleophilic substitution, makes it an ideal starting material for the synthesis of a wide range of quinazoline-based compounds. Its established role in the synthesis of clinically important EGFR inhibitors underscores its significance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an exploration of its applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Chloro-7-methoxy-6-nitroquinazoline: A Cornerstone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, properties, synthesis, and application of 4-Chloro-7-methoxy-6-nitroquinazoline. As a pivotal intermediate, its strategic importance in the synthesis of targeted therapeutics, particularly in oncology, cannot be overstated. This document provides not only the fundamental data but also the causal insights behind its synthetic utility and chemical reactivity.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted quinazoline derivative featuring a chlorine atom at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic chemistry.

The molecular structure of this compound is presented below. The quinazoline core is a bicyclic aromatic heterocycle containing two nitrogen atoms. The electron-withdrawing nature of the nitro group and the pyrimidine ring, combined with the chloro leaving group at the 4-position, makes this site highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its utility.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing reaction conditions, purification strategies, and for computational modeling studies.

PropertyValueReference(s)
CAS Number 55496-69-0[1][]
Molecular Formula C₉H₆ClN₃O₃[1][][3]
Molecular Weight 239.61 g/mol [1][][3]
IUPAC Name This compound[]
Appearance Solid[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
Predicted Density 1.518 g/cm³[1]
Predicted Boiling Point 424.6°C[1]
Predicted pKa 0.53[1]

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While multiple routes exist for related quinazoline structures, a common and logical pathway involves the construction of the quinazolinone core, followed by nitration and chlorination. This sequence is deliberate; performing the chlorination as a final step provides the reactive handle needed for subsequent derivatization.

A plausible synthetic pathway is outlined below, starting from a substituted anthranilic acid derivative.

Synthesis_Workflow A 2-Amino-4-methoxybenzoic acid B 7-Methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C 7-Methoxy-6-nitroquinazolin-4(3H)-one B->C Nitration (HNO₃/H₂SO₄) D This compound C->D Chlorination (e.g., SOCl₂, POCl₃)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol details the final chlorination step, which is critical for activating the molecule for its role as a synthetic intermediate.

Objective: To convert 7-Methoxy-6-nitroquinazolin-4(3H)-one to this compound.

Materials:

  • 7-Methoxy-6-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another suitable high-boiling inert solvent

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Methoxy-6-nitroquinazolin-4(3H)-one in an excess of thionyl chloride or a mixture of POCl₃ in toluene.

  • Catalysis: Add a catalytic amount of DMF. The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species in this transformation. This is a crucial mechanistic point that enhances the reaction rate.

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and reagent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates completion.

  • Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring. This step quenches the excess chlorinating agent and precipitates the product. Caution: This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent like DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Trustworthiness Note: The self-validating aspect of this protocol lies in the monitoring step (TLC/HPLC) and the final characterization of the product (NMR, MS) to confirm its identity and purity, ensuring the transformation was successful.

Chemical Reactivity and Strategic Applications in Drug Discovery

The primary value of this compound lies in its role as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom at the C4 position is an excellent leaving group, and the position is activated by the electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the nitro group on the fused benzene ring.

This high reactivity allows for the straightforward introduction of various nucleophiles, most commonly substituted anilines, to build the core structures of many kinase inhibitors.

quinazoline 4-Chloro-7-methoxy- 6-nitroquinazoline product N-Aryl-7-methoxy- 6-nitroquinazolin-4-amine quinazoline->product SₙAr Reaction (Base, Solvent) aniline Substituted Aniline (R-NH₂) aniline->product final_product Bioactive Quinazoline Derivative (e.g., Kinase Inhibitor) product->final_product Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C)

Caption: Key reaction pathway utilizing this compound.

This compound serves as a critical building block for complex molecules. For instance, it is a precursor for compounds structurally related to potent tyrosine kinase inhibitors (TKIs). Many approved TKI drugs, such as Gefitinib and Afatinib, feature the 4-anilinoquinazoline scaffold[4][5]. The synthesis of these molecules often involves a key step where a 4-chloroquinazoline intermediate is coupled with a specific aniline derivative[6][7].

The nitro group at the C6 position is also of strategic importance. While it activates the ring for the initial SₙAr reaction, it can subsequently be reduced to an amino group. This newly formed amine provides another functional handle for further chemical modification, allowing for the construction of even more complex and targeted therapeutic agents.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting. While a specific, detailed safety data sheet (SDS) was not found in the initial search, data for structurally similar compounds like 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-7-fluoro-6-nitroquinazoline indicate potential hazards[8][9].

  • Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation[8][9][10].

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles[11][12]. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1]. Recommended storage temperature is between 2-8°C[1].

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity, governed by the strategic placement of its functional groups, provides a reliable and efficient entry point to the 4-anilinoquinazoline scaffold, which is central to a multitude of targeted therapies. Understanding the causality behind its synthesis and reactivity allows researchers to leverage this intermediate to its fullest potential in the design and development of next-generation pharmaceuticals.

References

Spectral Data Analysis of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-7-methoxy-6-nitroquinazoline is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of various biologically active molecules. Its rigid quinazoline scaffold, adorned with strategically placed functional groups—a chloro atom, a methoxy group, and a nitro group—imparts a unique electronic and steric profile, making it a versatile building block.

This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application scientist, the narrative that follows is designed to not only present the data but also to illuminate the underlying principles and experimental considerations that lead to a confident structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to interpret the spectral characteristics of this important molecule.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral properties. The numbering of the quinazoline ring system is crucial for the correct assignment of NMR signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each of the non-equivalent protons in the molecule. The spectrum was reported in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.53Singlet1HH-2
8.27Singlet1HH-5
7.44Singlet1HH-8
4.05Singlet3H-OCH₃

Interpretation and Causality:

  • H-2 (8.53 ppm): The proton at the 2-position of the quinazoline ring is significantly deshielded due to the inductive effect of the two adjacent nitrogen atoms. Its appearance as a singlet indicates no adjacent protons to couple with.

  • H-5 (8.27 ppm): This aromatic proton is deshielded by the electron-withdrawing nitro group at the adjacent 6-position. The singlet multiplicity is due to the absence of neighboring protons.

  • H-8 (7.44 ppm): This proton is shielded relative to H-5, as it is further away from the strongly electron-withdrawing nitro group. It appears as a singlet as there are no adjacent protons for coupling.

  • -OCH₃ (4.05 ppm): The three protons of the methoxy group are equivalent and thus appear as a single sharp singlet. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR (Carbon NMR) Analysis

While a specific experimental ¹³C NMR spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted with a high degree of confidence based on the known effects of the substituents on the quinazoline core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~160C-4Attached to an electronegative chlorine and nitrogen, leading to significant deshielding.
~155C-2Situated between two nitrogen atoms, resulting in a downfield shift.
~154C-7Attached to the oxygen of the methoxy group, causing a deshielding effect.
~150C-8aA quaternary carbon in the aromatic system.
~145C-6Attached to the electron-withdrawing nitro group, leading to deshielding.
~140C-4aA quaternary carbon within the fused ring system.
~125C-5Aromatic CH carbon.
~110C-8Aromatic CH carbon, shielded by the adjacent methoxy group.
~57-OCH₃Typical chemical shift for a methoxy carbon.

Experimental Protocol: NMR Spectroscopy

cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) instrument Instrumentation (High-field NMR, e.g., 400 MHz) prep->instrument Insert Sample acquisition Data Acquisition (¹H and ¹³C spectra) instrument->acquisition Acquire Data processing Data Processing (Fourier Transform, Phasing, Calibration) acquisition->processing Process Raw Data interpretation Spectral Interpretation (Peak assignment and structural confirmation) processing->interpretation Analyze Spectrum

Figure 2. General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and calibration of the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Molecular Ion and Isotopic Pattern:

The molecular formula of this compound is C₉H₆ClN₃O₃. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.

  • [M]⁺ (with ³⁵Cl): m/z ≈ 239

  • [M+2]⁺ (with ³⁷Cl): m/z ≈ 241

Proposed Fragmentation Pathway:

Electron Impact (EI) ionization is a common method for analyzing small organic molecules and typically induces fragmentation.[3] The fragmentation of this compound is expected to proceed through the loss of small, stable neutral molecules and radicals.

cluster_fragmentation Proposed Mass Fragmentation Pathway M [M]⁺ m/z = 239/241 F1 [M - NO₂]⁺ m/z = 193/195 M->F1 - NO₂ F2 [M - Cl]⁺ m/z = 204 M->F2 - Cl F3 [F1 - CH₃]⁺ m/z = 178/180 F1->F3 - CH₃ F4 [F1 - CO]⁺ m/z = 165/167 F1->F4 - CO

Figure 3. Proposed mass fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • Loss of NO₂: The nitro group can be lost as a neutral radical (NO₂) to give a fragment at m/z 193/195. This is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of Cl: The chlorine atom can be lost as a radical, leading to a fragment at m/z 204.

  • Loss of CH₃: Subsequent fragmentation of the [M - NO₂]⁺ ion can occur through the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 178/180.

  • Loss of CO: A further fragmentation of the [M - NO₂]⁺ ion could involve the loss of a neutral carbon monoxide molecule, a common fragmentation for heterocyclic systems, to yield a fragment at m/z 165/167.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) at 70 eV, to generate gas-phase ions.[4]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100-3000C-H stretchAromatic[5]
2950-2850C-H stretch-OCH₃[5]
1635–1610C=N and C=C stretchQuinazoline ring[6]
1580–1565C=C stretchQuinazoline ring[6]
1550-1475Asymmetric N-O stretchNitro group (NO₂)[7]
1360-1290Symmetric N-O stretchNitro group (NO₂)[7]
1290-1010C-O stretchAryl ether[6]
~1100C-Cl stretchAryl chloride
1000-700C-H out-of-plane bendAromatic[6]

Interpretation of IR Data:

The IR spectrum of this compound is expected to be complex, but several key absorptions can be used to confirm the presence of its characteristic functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly diagnostic.[7] The various C=C and C=N stretching vibrations are characteristic of the quinazoline ring system.[6] The C-O stretching of the aryl ether and the C-H stretching of the methoxy group and the aromatic ring will also be present.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[1] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer to record the spectrum.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. For this compound, the collective evidence provides an unambiguous structural confirmation.

  • NMR spectroscopy defines the precise connectivity of the carbon-hydrogen framework, revealing the number and environment of the protons and carbons.

  • Mass spectrometry confirms the molecular weight and elemental composition (via isotopic patterns and accurate mass measurements) and provides valuable structural clues through predictable fragmentation pathways.

  • Infrared spectroscopy corroborates the presence of the key functional groups (nitro, methoxy, aryl chloride, and the quinazoline core) identified by NMR and MS.

Together, these three pillars of spectroscopic analysis form a self-validating system, ensuring the scientific integrity of the structural assignment.

Conclusion

This technical guide has provided a comprehensive overview of the spectral analysis of this compound. By integrating data from ¹H NMR, predicted ¹³C NMR, and expected MS and IR spectra, a complete and confident structural elucidation is achieved. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, enabling them to effectively characterize this and other related heterocyclic compounds.

References

A Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and chemical stability of 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No: 55496-69-0). This compound is a critical intermediate in the synthesis of several targeted anticancer therapies, making a thorough understanding of its characteristics essential for process optimization, formulation development, and quality control. This document outlines detailed protocols for solubility and stability assessment, discusses anticipated degradation pathways, and offers evidence-based recommendations for its handling and storage. All methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted quinazoline that serves as a key building block in the synthesis of numerous pharmacologically active molecules. Notably, it is a pivotal intermediate in the manufacturing of tyrosine kinase inhibitors (TKIs) such as Lapatinib, which are used in the treatment of specific types of cancer.[1][2][3] The quinazoline scaffold is central to the therapeutic activity of these drugs, and the specific substituents on this intermediate—the reactive 4-chloro group, the electron-withdrawing nitro group, and the methoxy group—are essential for subsequent coupling reactions that build the final active pharmaceutical ingredient (API).[1][4]

Given its role as a high-value intermediate, a precise understanding of its solubility and stability is paramount. Inadequate solubility can lead to poor yields and purification challenges during synthesis, while chemical instability can result in the formation of impurities that compromise the quality and safety of the final API. This guide provides the foundational knowledge and experimental framework required to effectively work with this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
CAS Number 55496-69-0[5]
Molecular Formula C₉H₆ClN₃O₃[6]
Molecular Weight 240.62 g/mol [6]
Appearance Solid[5][7]
Predicted Boiling Point 424.6 ± 40.0 °C[5]
Predicted Density 1.518 ± 0.06 g/cm³[5]
Predicted pKa 0.53 ± 0.70[5]
Storage Temperature 2-8 °C, Inert Atmosphere[5]

Solubility Profile

The solubility of an intermediate dictates the choice of solvents for reaction, purification, and analysis. The structure of this compound, with its aromatic rings and polar nitro and methoxy groups, suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and aqueous media.

Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV

This protocol describes a standardized, high-throughput method for determining the kinetic solubility of the compound in various solvents. The principle involves preparing a concentrated stock solution in a miscible organic solvent (e.g., DMSO) and then diluting it into the test solvent. Any precipitation indicates that the solubility limit has been exceeded.

Rationale: This method is rapid and requires minimal compound, making it ideal for early-stage development. Using HPLC-UV for quantification provides high specificity and sensitivity, ensuring accurate measurements.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Calibration Curve: Prepare a series of standards by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water. A typical concentration range would be 1 µM to 100 µM.

  • Sample Preparation: In a 96-well plate, add 198 µL of each test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, isopropanol) to respective wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow equilibrium to be reached.

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer an aliquot of the supernatant from each well to a new analysis plate. Dilute as necessary with the mobile phase. Inject onto a calibrated HPLC-UV system (e.g., C18 column, UV detection at 254 nm or λmax) and quantify the concentration against the calibration curve.

  • Data Interpretation: The measured concentration in the supernatant represents the kinetic solubility in that solvent.

Visual Workflow: Solubility Determination

The following diagram outlines the experimental workflow for assessing solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO mix Add Stock to Solvents (Final: 100 µM, 1% DMSO) stock->mix solvents Aliquot Test Solvents (Water, Buffers, Organics) solvents->mix shake Equilibrate with Shaking (2 hours, RT) mix->shake spin Centrifuge to Pellet Precipitate shake->spin supernatant Transfer Supernatant spin->supernatant hplc Quantify by HPLC-UV supernatant->hplc result Determine Solubility (µM) hplc->result

Caption: Workflow for Kinetic Solubility Assessment.

Summary of Expected Solubility Data

While specific experimental data is not publicly available, based on its structure and the properties of similar quinazoline derivatives, the following table provides an estimate of its likely solubility profile.

SolventTypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10 mMCommonly used for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective at solvating polar, aromatic compounds.
Tetrahydrofuran (THF)Polar AproticModerateGood solvent for many organic reactions involving such intermediates.
Methanol / EthanolPolar ProticLow to ModerateHydrogen bonding capability may be limited by the molecule's structure.
IsopropanolPolar ProticLowOften used as a solvent for coupling reactions with anilines.[8][9]
AcetonitrilePolar AproticLowLess polar than DMSO/DMF.
Water / Aqueous BuffersAqueousVery LowThe molecule is largely hydrophobic despite polar functional groups.

Chemical Stability Profile

Stability testing is crucial to identify degradation pathways and establish appropriate storage and handling conditions. For a reactive intermediate like this compound, the C4-Cl bond is a primary site of potential degradation, particularly via hydrolysis or nucleophilic substitution.[10][11]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition, providing insight into its intrinsic stability.

Rationale: This study proactively identifies likely degradation products and helps in the development of a stability-indicating analytical method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot the solution and subject it to the following conditions in parallel:

    • Acidic Hydrolysis: Add 1N HCl and heat at 60-80°C for 2-8 hours.

    • Basic Hydrolysis: Add 1N NaOH and heat at 60-80°C for 1-4 hours.

    • Oxidative Degradation: Add 3-30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours. Store solid compound at a high temperature (e.g., 100°C) as well.

    • Photolytic Degradation: Expose the solution to light energy according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention times and peak areas of any degradation products.

    • Propose structures for major degradants based on their mass-to-charge ratio (m/z).

Visual Workflow: Forced Degradation Study

G cluster_stress Stress Conditions start Prepare 1 mg/mL Solution of This compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂) start->ox heat Thermal (Heat) start->heat light Photolytic (ICH Q1B) start->light analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis evaluation Evaluate Degradation % Identify Degradants analysis->evaluation

Caption: Workflow for Forced Degradation and Stability Analysis.

Anticipated Degradation Pathway: Hydrolysis

The most probable degradation pathway for this molecule under aqueous acidic or basic conditions is the hydrolysis of the C4-chloro group. The chlorine atom is a good leaving group, and the quinazoline ring is activated towards nucleophilic attack at the C4 position. The product of this reaction would be 7-methoxy-6-nitroquinazolin-4(3H)-one.

Caption: Anticipated Hydrolysis of the C4-Chloro Group.

Recommendations for Storage and Handling

Based on the compound's structure and general knowledge of similar chloro-heterocyclic compounds, the following recommendations are provided to ensure its integrity:

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[5] This minimizes thermal degradation and hydrolysis from atmospheric moisture.

  • Handling:

    • Work in a well-ventilated area or fume hood.

    • Avoid contact with strong acids, bases, and oxidizing agents, as these are likely to cause rapid degradation.[12]

    • When preparing solutions, use anhydrous aprotic solvents (e.g., DMF, THF) whenever possible to prevent hydrolysis. If aqueous or protic solvents are required, solutions should be prepared fresh and used promptly.

    • Protect from prolonged exposure to light to prevent potential photolytic degradation.

Conclusion

This compound is a stable solid when stored under appropriate conditions but is susceptible to degradation, primarily via hydrolysis, in solution. Its solubility is highest in polar aprotic solvents like DMSO and DMF. A comprehensive understanding of these characteristics, supported by the empirical protocols outlined in this guide, is essential for its successful application in synthetic chemistry and pharmaceutical development. The implementation of forced degradation studies is strongly recommended to develop robust analytical methods and to ensure the quality and purity of subsequent intermediates and final APIs.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the safety protocols and handling procedures for 4-Chloro-7-methoxy-6-nitroquinazoline, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of a comprehensive safety data sheet for this specific compound, this document synthesizes information from publicly available data for the target molecule and its close structural analogs to establish a robust and cautious framework for its use in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure a safe and controlled experimental environment.

Compound Identification and Physicochemical Properties

This compound is a solid, pale yellow organic compound.[1] Its molecular structure, featuring a quinazoline core with chloro, methoxy, and nitro functional groups, makes it a valuable building block for synthesizing more complex bioactive molecules.[1] However, these same functional groups necessitate stringent handling precautions.

PropertyValueSource
CAS Number 55496-69-0[2]
Molecular Formula C₉H₆ClN₃O₃[3]
Molecular Weight 240.62 g/mol N/A
Appearance Solid, Pale yellow solid[1][2]
Storage Temperature 2-8°C, Inert atmosphere[2]
Boiling Point 424.6±40.0 °C (Predicted)[2]
Flash Point 210.6±27.3 °C (Predicted)[2]
Density 1.518±0.06 g/cm³ (Predicted)[2]

Hazard Identification and Risk Assessment

A formal toxicological assessment for this compound is not extensively documented. Therefore, a conservative risk assessment must be derived from the known hazards of structurally related quinolines and quinazolines. Compounds such as 4-Chloro-7-methoxyquinoline-6-carboxamide and various chloro-nitro quinazolines are classified with specific hazards that should be assumed for the target compound.[4][5][6]

The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory tract, as well as potential harm if ingested.[4][5]

PictogramGHS CodeHazard StatementBasis for Classification (from Analogs)
alt text
GHS07H302: Harmful if swallowed. Acute Toxicity (Oral), Category 4[4][5][6]
H315: Causes skin irritation. Skin Corrosion/Irritation, Category 2[4][5][6][7]
H319: Causes serious eye irritation. Serious Eye Damage/Eye Irritation, Category 2/2A[4][5][6][7][8]
H335: May cause respiratory irritation. Specific Target Organ Toxicity (Single Exposure), Category 3[4][5][6][8]

Causality Behind Hazards:

  • Irritation: The aromatic heterocyclic ring system, combined with the electron-withdrawing chloro and nitro groups, can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes.

  • Inhalation Risk: As a solid powder, the compound can be easily aerosolized during handling.[5] Inhalation of fine dust can lead to irritation of the respiratory tract.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is critical to prevent respiratory exposure.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[9][10]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection is based on a thorough risk assessment.[7][11]

Protection TypeSpecificationRationale and Protocol
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or tightly fitting safety goggles.[11]Mandatory at all times. Protects against accidental splashes or airborne dust particles causing serious eye irritation.[4][7]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Mandatory for all handling. Inspect gloves for defects before use.[12] Given the H315 classification, skin contact must be avoided.[7] For transfers of neat material, double-gloving is recommended. Contaminated gloves must be disposed of as chemical waste.[12]
Skin/Body Protection Flame-retardant laboratory coat.Worn at all times to prevent contamination of personal clothing.[11] Launder work clothes separately.[5]
Respiratory Protection Not required if work is confined to a fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is necessary.[12]

Safe Handling and Storage Protocols

Adherence to methodical handling procedures is essential for safety and experimental integrity.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, all required PPE is worn correctly, and spill cleanup materials are readily available.

  • Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly or dropping the material from a height.

  • Housekeeping: Clean up any minor spills immediately using dry cleanup procedures.[4][5] Wash all exposed external body areas thoroughly after handling.[4][5][10]

  • Prohibition: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[4][5]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed and securely sealed.[5][10]

  • Location: Store in a cool, dry, and well-ventilated area.[5][10] The recommended storage temperature is between 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as recommended.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[9][13][14]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][10][13] If symptoms such as respiratory irritation persist, seek medical attention.[10]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[7][10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do so. Continue rinsing.[4][10] If eye irritation persists, seek immediate medical attention.[4][7][10]

  • Ingestion: If swallowed, rinse the mouth with water.[12] Call a POISON CENTER or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[12]

Spill Response Protocol

In the event of a spill, a structured response is critical to ensure personnel safety and environmental protection.

SpillResponse cluster_minor_spill Minor Spill Response (Inside Fume Hood) cluster_major_spill Major Spill Response start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk Is it a minor spill? evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes contact_ehs Contact Emergency Services / EHS Provide location and substance details. assess->contact_ehs No contain Contain Spill Use dry cleanup procedures ppe->contain cleanup Collect Material Use non-sparking tools. Place in a sealed, labeled waste container. contain->cleanup decontaminate Decontaminate Area Wash surface with soap and water. cleanup->decontaminate end_report Document Incident decontaminate->end_report isolate Isolate the Area Restrict access. contact_ehs->isolate ventilate Ventilate Area (if safe) isolate->ventilate ventilate->end_report After professional cleanup

Caption: Emergency spill response workflow.

Disposal Considerations

Chemical waste must be managed to ensure safety and environmental compliance.

  • Product: Dispose of this material as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[11]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[11]

  • Regulations: Do not discharge into sewer systems or waterways.[11] All disposal practices must be in accordance with local, state, and federal regulations.

References

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinazoline Derivatives

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity, coupled with the versatile nature of its substitution points (primarily at positions 2, 4, 6, and 7), allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has established the quinazoline moiety as a "privileged structure," capable of interacting with a wide array of biological targets with high affinity and specificity. Consequently, quinazoline derivatives have been extensively investigated and developed, leading to a rich pipeline of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] Several quinazoline-based drugs have received FDA approval and are now integral in clinical practice, underscoring the therapeutic significance of this scaffold.[5][6][7]

This guide provides a technical exploration of the major biological activities of quinazoline derivatives, delving into their underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

The most profound impact of quinazoline derivatives has been in oncology. These compounds interfere with key signaling pathways that drive tumor growth, proliferation, and survival.[8]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a frequent driver of oncogenesis.[5][8] The quinazoline scaffold has proven to be an exceptional framework for designing potent kinase inhibitors, particularly targeting the ATP-binding site.[8][9]

EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation and survival.[10][11] Its overexpression or mutation is linked to numerous cancers, especially non-small-cell lung cancer (NSCLC).[10][12] Quinazoline derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, act as reversible, competitive inhibitors at the ATP-binding pocket of the EGFR kinase domain.[7][8] This inhibition blocks the downstream signaling cascade, primarily the Ras-MAPK pathway, thereby halting uncontrolled cell proliferation.[7]

The 4-anilinoquinazoline moiety is a key pharmacophore for EGFR inhibition.[11][13] The quinazoline N-1 atom forms a critical hydrogen bond with the backbone NH of Met793 in the EGFR hinge region, anchoring the inhibitor in the active site.[13]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Dimer->Ras Dimer->Block Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->Block Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Second-generation inhibitors like Afatinib and Dacomitinib were developed to overcome resistance, forming covalent bonds with the receptor for irreversible inhibition.[10]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key mediators of this process. Several quinazoline derivatives, such as Vandetanib, have been developed as multi-kinase inhibitors that target VEGFR in addition to EGFR, providing a dual mechanism for halting tumor progression.[9][14]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Quinazolinone derivatives can inhibit tubulin polymerization, preventing the formation of functional microtubules.[15][16] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[15]

Mechanism of Action: Apoptosis Induction

Beyond cell cycle arrest, quinazoline derivatives can directly trigger programmed cell death, or apoptosis. This can be achieved through various mechanisms, including:

  • Mitochondrial Pathway Activation: Inducing the release of cytochrome c and activating caspases (e.g., caspase-3), which are the executioners of apoptosis.[16]

  • Endoplasmic Reticulum (ER) Stress: Triggering the unfolded protein response (UPR), which can lead to apoptosis if cellular homeostasis cannot be restored.[15]

  • PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. Certain quinazoline derivatives have shown potent PARP-1 inhibitory activity.[17][5]

Summary of FDA-Approved Anticancer Quinazoline Drugs
Drug NameBrand NamePrimary Target(s)FDA-Approved Indication (Example)
GefitinibIressa®EGFRNon-Small Cell Lung Cancer (NSCLC)[5][7]
ErlotinibTarceva®EGFRNSCLC, Pancreatic Cancer[5][7]
LapatinibTykerb®EGFR, HER2HER2-Positive Breast Cancer[5][7]
AfatinibGilotrif®EGFR, HER2 (irreversible)NSCLC with EGFR mutations[7][10]
VandetanibCaprelsa®VEGFR, EGFR, RETMedullary Thyroid Cancer[5][9]
DacomitinibVizimpro®EGFR, HER2 (irreversible)NSCLC with EGFR mutations[18]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of quinazoline derivatives on cancer cell lines. The causality behind this choice is its reliability, cost-effectiveness, and direct correlation of mitochondrial activity with cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before treatment.

  • Compound Preparation: Prepare a stock solution of the quinazoline derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[19] Quinazoline derivatives have demonstrated promising activity against a broad spectrum of microbes.[17][20][21]

Antibacterial Activity

Quinazolinones have shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[20][22][23] The mechanism often involves interaction with bacterial cell wall synthesis or DNA structures.[17] Modifications, such as the inclusion of halogen atoms at positions 6 and 8 or substituted amines at position 4, have been shown to enhance antibacterial potency.[17]

Antifungal Activity

Several quinazoline derivatives exhibit significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger.[21] The lipophilicity of the molecule, often increased by bulky substituents, can play a key role in its ability to penetrate the fungal cell membrane.

Antiviral Activity

The quinazoline scaffold is also a promising platform for developing antiviral drugs.[24] Derivatives have been identified with activity against a range of viruses, including:

  • Influenza Virus: By inhibiting viral replication.[24][25]

  • Herpes Simplex Virus (HSV): Showing specific activity against HSV-1 and HSV-2.[26]

  • Coronaviruses (SARS-CoV-2): Some quinazolinone derivatives have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro), which are essential for viral replication.[27]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its selection is based on its quantitative nature and reproducibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL. Rationale: A standardized inoculum is critical for reproducible MIC results.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline derivative in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Part 3: Anti-inflammatory and CNS Activities

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess significant anti-inflammatory properties.[4][24] The primary mechanism is believed to be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins. Some derivatives have shown potent COX-II inhibition.[28]

Anticonvulsant Activity

Certain quinazolin-4(3H)-one derivatives exhibit CNS depressant and anticonvulsant activities, a discovery stemming from the investigation of methaqualone analogues.[29][30][31] The proposed mechanism involves the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[29] This enhances GABAergic transmission, leading to a reduction in neuronal excitability.

The anticonvulsant potential is typically evaluated in animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, which is effective for identifying agents that raise the seizure threshold.[29][32][33]

Part 4: Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for rationally designing more potent and selective quinazoline derivatives. Decades of research have yielded key insights into how substitutions on the core scaffold influence biological activity.[11][13][23]

Caption: Key Structure-Activity Relationships of the Quinazoline Scaffold.

  • Position 2: Substitution with small alkyl or aryl groups is common. In quinazolinones, this position is crucial for modulating antimicrobial and anticonvulsant activities.[17]

  • Position 3: The substituent at the N-3 position dramatically influences activity. Large aromatic groups are often found in potent anticancer agents, while specific substitutions are required for CNS effects.[33]

  • Position 4: This is the most critical position for kinase inhibitors. A 4-anilino (aniline attached at C4) group is the cornerstone of first-generation EGFR inhibitors.[10][13]

  • Positions 6 and 7: These positions on the benzene ring are frequently substituted to modulate pharmacokinetic properties. Small, electron-donating groups like methoxy groups often increase the potency and solubility of EGFR inhibitors.[13]

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly privileged and fruitful starting point for drug discovery. Its proven success, exemplified by numerous FDA-approved drugs, continues to inspire the development of novel derivatives.[1] Future research will likely focus on several key areas: overcoming drug resistance in oncology through the design of covalent and allosteric inhibitors; developing broad-spectrum antimicrobial agents to combat resistant pathogens; and exploring new therapeutic applications by screening quinazoline libraries against novel biological targets. The chemical tractability and rich SAR data available for the quinazoline nucleus ensure that it will remain a central focus of medicinal chemistry research for years to come.

References

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Targeted Cancer Therapy

In the landscape of modern oncology, the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), has marked a paradigm shift in patient outcomes. At the heart of many of these life-saving drugs lies a core chemical scaffold, the quinazoline nucleus. This guide delves into the chemistry and application of a pivotal, yet often overlooked, drug intermediate: 4-Chloro-7-methoxy-6-nitroquinazoline . While not a therapeutic agent itself, its strategic design and reactivity are instrumental in the synthesis of several blockbuster anti-cancer drugs, including gefitinib, erlotinib, and afatinib. This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but a deeper understanding of the chemical rationale that makes this intermediate an indispensable tool in the fight against cancer.

Physicochemical Properties and Spectral Characterization

This compound is a solid, typically appearing as an off-white or pale yellow powder. Its molecular structure is characterized by a quinazoline ring system substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position. The strategic placement of these functional groups is crucial for its role as a drug intermediate. The electron-withdrawing nitro group activates the quinazoline ring, particularly the 4-position, for nucleophilic aromatic substitution (SNAr), while the chlorine atom serves as an excellent leaving group.

PropertyValueSource
Molecular Formula C₉H₆ClN₃O₃--INVALID-LINK--[1]
Molecular Weight 239.62 g/mol --INVALID-LINK--[1]
Appearance Off-white solid
¹H NMR (DMSO-d₆) δ 4.05 (s, 3H), 7.44 (s, 1H), 8.27 (s, 1H), 8.53 (s, 1H)
Mass Spectrum (ESI) m/z 240 [M + H]⁺

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the quinazolinone core, followed by nitration and chlorination. The following protocol is a synthesized methodology based on established procedures for analogous compounds.[2]

Experimental Protocol

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This step involves the cyclization of an appropriately substituted anthranilic acid derivative with formamide.

  • Materials: 2-amino-4-methoxybenzoic acid, Formamide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid and an excess of formamide.

    • Heat the mixture to reflux (approximately 160-180 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 7-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

The quinazolinone is then nitrated to introduce the nitro group at the 6-position.

  • Materials: 7-Methoxyquinazolin-4(3H)-one, Nitric acid, Sulfuric acid.

  • Procedure:

    • Carefully add 7-methoxyquinazolin-4(3H)-one to a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.

    • Stir the mixture at this temperature for 1-2 hours, allowing the nitration to proceed.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain 7-methoxy-6-nitroquinazolin-4(3H)-one.[3]

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone to the desired product.

  • Materials: 7-Methoxy-6-nitroquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

    • Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

    • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried to yield this compound.

The Role of this compound in Drug Synthesis: A Mechanistic Perspective

The utility of this compound as a drug intermediate is primarily due to the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone for introducing the various aniline moieties that are characteristic of many TKIs.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction on the 4-chloroquinazoline scaffold proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (typically a substituted aniline) attacks the electron-deficient carbon at the 4-position of the quinazoline ring. This is the rate-determining step and is facilitated by the electron-withdrawing effect of the nitro group and the quinazoline nitrogen atoms. This attack breaks the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.

SNAr_Mechanism cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Quinazoline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer + Nu-H (Addition) Aniline Substituted Aniline (Nu-H) Product 4-Anilino-7-methoxy-6-nitroquinazoline Meisenheimer->Product - H⁺, - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: Generalized mechanism of the SNAr reaction.

Application in the Synthesis of Kinase Inhibitors

The general synthetic strategy for producing TKIs using this compound involves the SNAr reaction followed by the reduction of the nitro group to an amine, which can then be further functionalized.

Drug_Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution with a specific aniline Start->SNAr Nitro_Intermediate 4-Anilino-7-methoxy-6-nitroquinazoline Intermediate SNAr->Nitro_Intermediate Reduction Reduction of Nitro Group (e.g., with Fe/HCl) Nitro_Intermediate->Reduction Amine_Intermediate 4-Anilino-6-amino-7-methoxyquinazoline Intermediate Reduction->Amine_Intermediate Final_Modification Further Functionalization (e.g., acylation, alkylation) Amine_Intermediate->Final_Modification Final_Drug Target Kinase Inhibitor (e.g., Afatinib) Final_Modification->Final_Drug

Caption: General workflow for the synthesis of TKIs.

Gefitinib Synthesis: In the synthesis of gefitinib, a related intermediate, 4-chloro-6,7-dimethoxyquinazoline, undergoes a direct SNAr reaction with 3-chloro-4-fluoroaniline.[6] While the title compound of this guide is not directly used for gefitinib, the underlying chemistry is analogous.

Erlotinib Synthesis: The synthesis of erlotinib involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[7] Again, the core SNAr reaction is the key step.

Afatinib Synthesis: this compound is a direct precursor in some synthetic routes to afatinib. After the SNAr reaction with the appropriate aniline, the nitro group is reduced to an amine, which is then acylated to install the acrylamide "warhead" that is responsible for the irreversible inhibition of the EGFR family of kinases.[8]

Conclusion and Future Outlook

This compound is a testament to the crucial role of intermediate design in modern pharmaceutical synthesis. Its carefully orchestrated functionalization allows for the efficient and modular construction of complex and highly potent kinase inhibitors. The principles of activating the quinazoline ring towards nucleophilic attack and employing a good leaving group are fundamental to the success of these synthetic strategies. As the quest for more selective and potent kinase inhibitors continues, the development of novel and efficient routes to key intermediates like this compound will remain a critical area of research. A thorough understanding of its chemistry and reactivity is, therefore, essential for any scientist working in the field of drug discovery and development.

References

Technical Guide: Strategic Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline, a Pivotal Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline from its precursor, 7-methoxy-6-nitroquinazolin-4-ol. This chlorination reaction is a critical step in the synthetic pathways of numerous targeted cancer therapeutics, particularly tyrosine kinase inhibitors (TKIs). We will delve into the underlying reaction mechanism, present a field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences sectors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of several FDA-approved drugs. The 4-anilinoquinazoline motif, in particular, is central to the design of potent and selective inhibitors of epidermal growth factor receptor (EGFR) kinases, such as Gefitinib and Afatinib. The title compound, this compound, serves as a highly reactive and versatile electrophilic intermediate. The chlorine atom at the C4 position is readily displaced by nucleophilic amines (e.g., anilines), allowing for the facile construction of the pharmacologically active 4-anilinoquinazoline core. The methoxy and nitro substituents on the benzene ring portion are crucial for modulating the electronic properties and providing handles for further functionalization or for specific interactions within the kinase ATP-binding site.

The conversion of the relatively inert 7-methoxy-6-nitroquinazolin-4-ol into its activated chloro-derivative is, therefore, a cornerstone of these synthetic endeavors. Understanding and optimizing this transformation is paramount for efficient drug development and manufacturing.

Reaction Principle and Mechanistic Insights

The conversion of a quinazolin-4-ol (which exists in tautomeric equilibrium with its more stable quinazolin-4(3H)-one form) to a 4-chloroquinazoline is a nucleophilic acyl substitution-type reaction at its core. The hydroxyl group of the lactam tautomer is a poor leaving group and must be converted into a more labile species. This is typically achieved using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The Role of Thionyl Chloride and DMF Catalysis

While several chlorinating agents are effective, thionyl chloride is widely employed, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction does not proceed via direct attack on SOCl₂. Instead, thionyl chloride reacts with DMF to form the highly electrophilic Vilsmeier-Haack reagent, N,N-dimethylchlorosulfitemethaniminium chloride.[1]

The mechanism proceeds as follows:

  • Activation of the Quinazolinone: The oxygen atom of the 7-methoxy-6-nitroquinazolin-4-ol attacks the electrophilic sulfur atom of the Vilsmeier reagent (or SOCl₂ directly, in the absence of DMF).

  • Formation of a Reactive Intermediate: This forms a highly reactive intermediate with an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (liberated from the chlorinating agent) then attacks the C4 carbon.

  • Elimination and Product Formation: The leaving group is eliminated, collapsing the tetrahedral intermediate to re-form the aromatic quinazoline ring system. The decomposition of the leaving group releases stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.[2][3]

This mechanistic pathway underscores the importance of anhydrous conditions, as water would readily hydrolyze the chlorinating agent and the product.

Detailed Experimental Protocol

This protocol is a robust procedure for the laboratory-scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
7-methoxy-6-nitroquinazolin-4-ol>98%CommercialEnsure starting material is dry.
Thionyl Chloride (SOCl₂)Reagent GradeCommercialHandle in a fume hood. Freshly distilled is preferred.
N,N-Dimethylformamide (DMF)AnhydrousCommercialServes as a catalyst.
TolueneAnhydrousCommercialReaction solvent. Dichloroethane can also be used.
Crushed Ice / Deionized WaterN/AIn-houseFor reaction quenching.
Saturated Sodium Bicarbonate Soln.N/AIn-houseFor neutralization during work-up.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a stopper. Ensure all glassware is oven-dried and assembled under a dry atmosphere.

  • Charging Reactants: To the flask, add 7-methoxy-6-nitroquinazolin-4-ol (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of starting material). Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (approx. 0.05 eq).

  • Chlorinating Agent Addition: Fill the addition funnel with thionyl chloride (3.0-5.0 eq). Add the thionyl chloride dropwise to the stirred slurry over 15-20 minutes. The addition is exothermic and may be accompanied by gas evolution (HCl). Maintain the temperature below 40°C during the addition.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. A similar procedure using SOCl₂/DMF at 100°C has been reported for a related substrate.[4]

  • Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (distillation). This step must be performed with care in an efficient fume hood.

  • Quenching: Very cautiously, pour the concentrated reaction residue onto a stirred beaker of crushed ice. The product will precipitate as a solid. Extreme caution is advised as any residual thionyl chloride will react violently with water.

  • Isolation: Stir the aqueous slurry for 30 minutes. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). A final wash with a small amount of cold ethanol or isopropanol can facilitate drying.

  • Drying: Dry the pale yellow to tan solid product in a vacuum oven at 40-50°C to a constant weight.

Data Summary and Visualization

Table 1: Key Reaction Parameters and Expected Results
ParameterValue
Starting Material 7-methoxy-6-nitroquinazolin-4-ol
Molecular Weight (Start) 221.17 g/mol [5][6]
Product This compound
Molecular Weight (Product) 239.62 g/mol
Thionyl Chloride 3.0 - 5.0 equivalents
Catalyst DMF (approx. 0.05 equivalents)
Solvent Anhydrous Toluene
Reaction Temperature Reflux (~110 °C)
Reaction Time 3 - 5 hours
Expected Yield 85 - 95%
Appearance Pale yellow to tan solid
Diagrams

.dot

Caption: Overall reaction scheme for the chlorination.

.dot

mechanism_workflow start Quinazolinone Tautomer intermediate Reactive O-Sulfinyl Intermediate start->intermediate Nucleophilic Attack reagent Vilsmeier Reagent (from SOCl₂ + DMF) reagent->intermediate product 4-Chloroquinazoline Product intermediate->product SNAr-type Attack chloride Chloride Ion (Cl⁻) chloride->intermediate byproducts SO₂ + HCl (Gaseous Byproducts) product->byproducts Elimination

Caption: Simplified workflow of the reaction mechanism.

Safety and Handling Considerations

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Gas Evolution: The reaction produces significant quantities of SO₂ and HCl gas. Ensure the reaction apparatus is properly vented into a scrubbing system (e.g., a sodium hydroxide trap) or an efficient fume hood.

  • Quenching: The quenching step is highly hazardous due to the potential for unreacted thionyl chloride to react violently with ice/water. Perform this step slowly and behind a safety shield.

Conclusion

The synthesis of this compound is a robust and scalable chemical transformation that is fundamental to the production of many important pharmaceutical agents. The use of thionyl chloride with catalytic DMF provides an efficient method for this conversion. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce this key intermediate with high yield and purity, facilitating the advancement of drug discovery and development programs.

References

The Nitroquinazoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a nitro group onto this privileged scaffold dramatically enhances its chemical reactivity and therapeutic potential, paving the way for a new generation of targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitroquinazoline compounds. We will delve into the mechanistic intricacies of their synthesis, explore their diverse pharmacological applications with a focus on oncology, and provide detailed experimental protocols for key derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the nitroquinazoline core in their own research and development endeavors.

A Historical Perspective: From Quinazoline to its Nitro-Substituted Progeny

The journey of nitroquinazolines is intrinsically linked to the broader history of quinazoline chemistry. The first quinazoline derivative was prepared in 1869 by Griess through the reaction of cyanogen with anthranilic acid.[1] However, it was the later work of Bischler and Lang in 1895, who synthesized the parent quinazoline by decarboxylation of the 2-carboxy derivative, that truly laid the foundation for this class of heterocycles.[2]

The advent of synthetic nitroaromatic compounds, largely driven by the dye and explosives industries in the 19th and early 20th centuries, provided the chemical tools and knowledge necessary for the nitration of aromatic systems.[3] While the exact date of the first synthesis of a simple nitroquinazoline is not prominently documented, the electrophilic nitration of quinazoline to yield 6-nitroquinazoline is a well-established reaction.[4] This reaction leverages the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.[5] The introduction of the nitro group, a powerful electron-withdrawing group, not only modifies the electronic properties of the quinazoline ring but also serves as a versatile chemical handle for further functionalization, a property that would prove immensely valuable in the development of therapeutic agents.

The Chemistry of Nitroquinazolines: Synthesis and Mechanistic Insights

The synthesis of nitroquinazolines is primarily achieved through the electrophilic nitration of the pre-formed quinazoline ring. The regioselectivity of this reaction is a critical aspect, governed by the electronic nature of the quinazoline nucleus.

Mechanism of Electrophilic Nitration and Regioselectivity

The nitration of quinazoline is a classic example of an electrophilic aromatic substitution reaction.[6] The reaction typically employs a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The quinazoline ring system is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene. However, the benzene ring portion of the molecule is more susceptible to electrophilic substitution than the pyrimidine ring.

The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2.[4] This preference is due to the directing effects of the nitrogen atoms. The nitrogen at position 1 deactivates the C2 and C8a positions, while the nitrogen at position 3 deactivates the C2 and C4 positions. Consequently, electrophilic attack preferentially occurs on the carbocyclic ring at positions 5, 6, 7, and 8. The greater reactivity of the 8- and 6-positions can be attributed to the ability to draw resonance structures for the sigma complex intermediate that do not place a positive charge on the carbon adjacent to the electron-withdrawing pyrimidine ring.

G cluster_activation Nitronium Ion Formation cluster_reaction Electrophilic Attack and Aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H3O_plus Hydronium (H₃O⁺) Quinazoline Quinazoline Sigma_Complex Sigma Complex (Wheland Intermediate) 6_Nitroquinazoline 6-Nitroquinazoline 8_Nitroquinazoline 8-Nitroquinazoline

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key nitroquinazoline isomers. These protocols are designed to be self-validating systems, with clear instructions for reaction setup, monitoring, workup, and purification.

2.2.1. Synthesis of 6-Nitroquinazoline [6]

  • Materials and Reagents:

    • Quinazoline

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice (from deionized water)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinazoline in concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the quinazoline solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-nitroquinazoline.

2.2.2. Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline [7]

  • Materials and Reagents:

    • 7-Fluoro-4-hydroxyquinazoline

    • Nitrating mixture (e.g., nitric acid/sulfuric acid)

  • Procedure:

    • Subject 7-fluoro-4-hydroxyquinazoline to nitration using a suitable nitrating agent.

    • The reaction will likely produce a mixture of isomers.

    • Employ a specialized purification method, such as recrystallization or chromatography, to isolate the pure 7-fluoro-6-nitro-4-hydroxyquinazoline.

2.2.3. Synthesis of 5-Nitroquinazolin-4(3H)-one Derivatives [8]

  • General Procedure:

    • Start with an appropriately substituted anthranilic acid derivative.

    • React with a suitable reagent to form the quinazolinone ring.

    • Introduce the nitro group at the 5-position through electrophilic nitration. The specific conditions will depend on the other substituents present on the ring.

Physicochemical Properties of Nitroquinazoline Isomers

The position of the nitro group on the quinazoline ring significantly influences the physicochemical properties of the molecule, which in turn affects its biological activity and pharmacokinetic profile. The following table summarizes key computed and experimental properties of various nitroquinazoline isomers.

Property6-Nitroquinazoline7-Nitroquinazoline[9]8-Nitroquinazoline[10]5-Nitroquinoline (for comparison)[11]
Molecular Formula C₈H₅N₃O₂C₈H₅N₃O₂C₈H₅N₃O₂C₉H₆N₂O₂
Molar Mass ( g/mol ) 175.14175.14175.14174.16
Melting Point (°C) 174.5-175156-157Not readily available72
Boiling Point (°C) 346.2 ± 15.0 (Predicted)Not readily availableNot readily available312.4 ± 15.0 (Predicted)
Density (g/cm³) 1.437 ± 0.06 (Predicted)1.437 ± 0.06 (Predicted)Not readily available1.3 ± 0.1 (Predicted)
pKa 4.04 ± 0.26 (Predicted)Not readily availableNot readily available2.79 (Predicted)
LogP 0.8Not readily availableNot readily available1.84

Therapeutic Landscape of Nitroquinazoline Derivatives

The true value of nitroquinazolines in drug discovery lies in their role as versatile intermediates and pharmacophores. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: Targeting Tyrosine Kinases

A significant portion of research on nitroquinazoline derivatives has focused on their development as anticancer agents, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12]

4.1.1. EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are key regulators of cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, ultimately leading to cellular responses that promote tumor growth and survival.

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT Proliferation Cell Proliferation & Survival Nitroquinazoline_EGFR Nitroquinazoline Derivative VEGF VEGF VEGFR2 VEGFR-2 PLCg PLCγ PKC PKC PI3K_v PI3K AKT_v AKT Angiogenesis Angiogenesis & Permeability Nitroquinazoline_VEGFR Nitroquinazoline Derivative

4.1.2. Structure-Activity Relationships and IC₅₀ Values

The development of potent and selective kinase inhibitors based on the nitroquinazoline scaffold has been guided by extensive structure-activity relationship (SAR) studies. The 4-anilinoquinazoline moiety has emerged as a privileged scaffold for EGFR inhibitors.[13] Modifications at the 6- and 7-positions of the quinazoline ring, often starting from a nitro-substituted intermediate, have been crucial for optimizing potency and selectivity.

The following table presents a selection of nitroquinazoline derivatives and their reported inhibitory activities.

CompoundTarget(s)IC₅₀ (µM)Cell Line(s)Reference
5-Anilino-8-nitroquinazoline derivative (6f) VEGFR-20.012-[14]
2-Nitroimidazole-substituted anilinoquinazoline (15) EGFR-TK0.00047A549, HT-29[12]
Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid (7j) -3.1-6.8MDA-MB-231, MCF-7[15]
Quinazoline derivative (8) -Micromolar rangeVarious[16]
Quinazoline-2,4(1H,3H)-dione derivative PARP-1Nanomolar range-[16]
Antimicrobial and Other Therapeutic Applications

While oncology has been the primary focus, the versatile chemistry of nitroquinazolines has enabled their exploration in other therapeutic areas.

4.2.1. Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of nitroquinazoline derivatives as antimicrobial agents.[17][18] The presence of the nitro group can contribute to the antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species that can damage microbial DNA and proteins. For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives, where the 6-position is substituted with a nitro group, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Aspergillus niger and Candida albicans.[18]

4.2.2. Neurological and Other Applications

The exploration of nitroquinazoline derivatives in neuroscience is an emerging field. The quinazoline scaffold is known to interact with various receptors and enzymes in the central nervous system. While specific data on nitroquinazolines in this area is limited, the potential for developing novel CNS-active agents from this chemical class warrants further investigation.

Future Perspectives and Conclusion

The journey of nitroquinazoline compounds, from their origins in fundamental heterocyclic chemistry to their current status as key building blocks for targeted therapeutics, highlights the power of synthetic chemistry in drug discovery. The nitro group, once primarily associated with industrial applications, has been masterfully repurposed as a strategic tool for medicinal chemists.

The future of nitroquinazoline research is bright. Advances in synthetic methodologies will undoubtedly lead to more efficient and diverse ways to functionalize this scaffold. A deeper understanding of the biological roles of nitro-groups and their metabolites will open up new avenues for drug design. Furthermore, the application of computational chemistry and machine learning will accelerate the identification of novel nitroquinazoline-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Synthesis protocol for 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline, a Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a crucial intermediate in the development of targeted cancer therapeutics. The protocol herein is built upon established principles of heterocyclic chemistry, detailing a robust three-step synthetic pathway commencing from 2-amino-4-methoxybenzoic acid. The process involves a cyclization to form the quinazolinone core, followed by regioselective nitration, and culminating in a high-yield chlorination. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, tailored for researchers in medicinal chemistry and drug development.

Introduction and Significance

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs, particularly in oncology.[1] Molecules like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline scaffold, have revolutionized the treatment of non-small cell lung cancer by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The title compound, this compound, is a highly valuable building block for creating libraries of such kinase inhibitors. The chloro-substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, while the nitro group at the 6-position can be readily reduced to an amine for further functionalization.

This application note presents a detailed, logical synthesis protocol, amalgamating well-established chemical transformations to provide a reliable pathway to this important intermediate.

The Synthetic Pathway: A Strategic Overview

The synthesis is designed as a linear three-step sequence. The logic is to first construct the core heterocyclic system, then install the necessary functional groups in a strategic order that minimizes side reactions and simplifies purification.

G A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazolin-4(3H)-one A->B Step 1: Cyclization (Formamidine Acetate) C 7-Methoxy-6-nitroquinazolin-4(3H)-one (4-Hydroxy-7-methoxy-6-nitroquinazoline) B->C Step 2: Nitration (HNO₃ / H₂SO₄) D This compound (Target Compound) C->D Step 3: Chlorination (SOCl₂ / DMF cat.)

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

Principle: This step involves the condensation and cyclization of an anthranilic acid derivative with formamidine acetate. The formamidine provides the C2 carbon and N3 nitrogen of the quinazoline ring system. This is a standard and efficient method for constructing the quinazolinone core.[3]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamidine acetate (12.5 g, 119.6 mmol).

  • Add 2-methoxyethanol (100 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 125°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to yield 7-methoxyquinazolin-4(3H)-one as an off-white powder.

Step 2: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

Principle: This reaction is an electrophilic aromatic substitution. A potent nitrating mixture of concentrated nitric and sulfuric acids is used to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich quinazolinone ring.[4] The methoxy group at position 7 is an activating, ortho-para directing group, strongly favoring the substitution at the adjacent C6 position.

Procedure:

  • In a 250 mL flask cooled in an ice-water bath (0-5°C), cautiously add concentrated sulfuric acid (50 mL).

  • While maintaining the low temperature and stirring, add 7-methoxyquinazolin-4(3H)-one (8.0 g, 45.4 mmol) in small portions, ensuring the temperature does not exceed 10°C.

  • Once all the solid has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) dropwise via an addition funnel. Maintain the internal temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield 7-methoxy-6-nitroquinazolin-4(3H)-one.[5][6]

Step 3: Synthesis of this compound

Principle: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the quinazolinone) to a 4-chloro group is a critical activation step. Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.[7] This method is known to produce high yields.[3]

Procedure:

  • In a dry 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 7-methoxy-6-nitroquinazolin-4(3H)-one (7.0 g, 31.6 mmol).

  • Add thionyl chloride (150 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 mL).

  • Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-5 hours, or until the reaction is complete as monitored by TLC. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting residue, cautiously add crushed ice (200 g). A solid will precipitate.

  • Stir the slurry until all the ice has melted, then adjust the pH to ~7-8 with a dilute aqueous ammonia solution.

  • Collect the yellow solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum over P₂O₅ to yield the final product, this compound.

Summary of Reaction Parameters

ParameterStep 1: CyclizationStep 2: NitrationStep 3: Chlorination
Primary Reagents 2-amino-4-methoxybenzoic acid, Formamidine acetate7-methoxyquinazolin-4(3H)-one, HNO₃/H₂SO₄7-methoxy-6-nitroquinazolin-4(3H)-one, SOCl₂
Solvent 2-MethoxyethanolSulfuric AcidThionyl Chloride (reagent & solvent)
Temperature Reflux (~125°C)0-10°C, then RTReflux (~75-80°C)
Reaction Time 6 - 8 hours2 - 3 hours4 - 5 hours
Workup Cool, Filter, WashPour on ice, Filter, WashEvaporate, Quench on ice, Neutralize, Filter
Typical Yield >85%>90%>90%

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care in an ice bath to control the exothermic reaction. Avoid contact with organic materials.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and high-yielding pathway for the preparation of this compound. By leveraging fundamental reactions in heterocyclic chemistry, this guide offers researchers a clear and logical procedure for accessing a key intermediate used in the synthesis of potent kinase inhibitors and other biologically active molecules.

References

The Strategic Application of 4-Chloro-7-methoxy-6-nitroquinazoline in the Synthesis of Erlotinib: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Erlotinib and the Quest for Precision in Oncology

Erlotinib, marketed as Tarceva®, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Its mechanism of action hinges on the reversible inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the EGFR, erlotinib effectively blocks the signal transduction pathways that drive tumor cell proliferation and survival.[1][4][] The clinical efficacy of erlotinib is particularly pronounced in patients with tumors harboring activating mutations in the EGFR gene.[1][6]

The chemical synthesis of erlotinib is a multi-step process that demands high purity and yield of key intermediates to ensure the quality and affordability of the final active pharmaceutical ingredient (API). A critical building block in many synthetic routes to erlotinib and other quinazoline-based EGFR inhibitors is a functionalized 4-chloroquinazoline core. This guide focuses on the strategic application of a specific and highly valuable intermediate, 4-Chloro-7-methoxy-6-nitroquinazoline , in the synthesis of erlotinib. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for its implementation, and discuss the critical parameters for process control and validation.

The Pivotal Role of this compound: A Molecular Linchpin

The synthesis of the quinazoline core of erlotinib is a critical phase of its overall production. The choice of starting materials and the synthetic strategy employed directly impact the efficiency, scalability, and impurity profile of the final drug substance. This compound serves as a highly versatile intermediate for several reasons:

  • Activated for Nucleophilic Substitution: The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution. This reactivity is crucial for the subsequent coupling reaction with 3-ethynylaniline, which forms the final erlotinib molecule.

  • Strategic Placement of Functional Groups: The methoxy and nitro groups at the 7 and 6 positions, respectively, are precursors to the bis(2-methoxyethoxy) side chains present in erlotinib. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

  • Control over Regioselectivity: The synthesis of this intermediate allows for precise control over the substitution pattern on the quinazoline ring, ensuring the correct isomer of erlotinib is produced.

The overall synthetic strategy involving this key intermediate can be visualized as a two-stage process: the formation of the 4-chloroquinazoline core, followed by the crucial C-N bond formation with the side chain.

Figure 1: High-level workflow for erlotinib synthesis.

Detailed Experimental Protocol: Synthesis of Erlotinib via this compound

This protocol outlines a representative, multi-step synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7][8][9][10]

Part 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (A Precursor to the Chloro-intermediate)

While our focus is on the nitro-intermediate, it's important to understand the synthesis of the quinazolinone precursor which is a common starting point.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide.

  • Cyclization: Add ammonium formate to the suspension. Heat the reaction mixture to 160°C and maintain for 8 hours under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Work-up and Isolation: After cooling to room temperature, add cold water to the reaction mixture to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The filtrate can be extracted with chloroform to recover any dissolved product.[11]

Part 2: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

This step demonstrates the chlorination process, which is analogous for the nitro-substituted precursor.

  • Chlorination: To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in an appropriate solvent like toluene or chloroform, add a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[11][12][13] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[12]

  • Reaction Conditions: The reaction is typically heated to reflux for a period of 30 minutes to 2 hours.[12][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base like sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-chloroquinazoline intermediate.[12][14] Purification can be achieved by recrystallization or column chromatography.

Part 3: The Crucial Coupling Step - Synthesis of Erlotinib

This final step unites the 4-chloroquinazoline core with the 3-ethynylaniline side chain.

  • Reaction Setup: In a reaction vessel, suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline in a suitable solvent.[14] Protic solvents like isopropanol, ethanol, or even water are commonly used.[11][12][13][14][15][16]

  • Catalysis and Reaction Conditions: The reaction can be promoted by the addition of an acid or a base. For instance, pyridine can be used as a base in isopropanol, with the mixture refluxed for several hours.[13][15] Alternatively, the reaction can be conducted under acidic conditions, for example, using hydrochloric acid in water at a moderately elevated temperature (e.g., 40°C).[11][12]

  • Product Isolation and Purification: As the reaction proceeds, the erlotinib product often precipitates from the reaction mixture. Upon completion, the mixture is cooled, and the solid product is collected by filtration. The crude erlotinib is then washed with a suitable solvent (e.g., cold isopropanol) and dried under vacuum.[14][16] Further purification can be achieved by recrystallization to obtain the final API with high purity.

Erlotinib_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Reaction + Reactant1->Reaction Reactant2 3-Ethynylaniline Reactant2->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Temperature Temperature (Reflux) Temperature->Reaction Product Erlotinib Byproduct Pyridinium Hydrochloride Reaction->Product SNAr Reaction->Byproduct

Figure 2: Key coupling reaction in erlotinib synthesis.

Process Control and Analytical Validation

Maintaining stringent control over the synthesis process is paramount to ensure the quality and safety of the final erlotinib product.

Parameter Control Strategy Analytical Technique
Starting Material Purity Use of qualified vendors and incoming material testing.HPLC, NMR, Mass Spectrometry
Reaction Completeness Real-time monitoring of reactant consumption and product formation.TLC, HPLC[17]
Impurity Profile Identification and quantification of process-related impurities, such as the unreacted quinazolinone (lactam impurity).[18][19]HPLC, LC-MS/TOF[20]
Final Product Purity Assay and purity determination of the final API.HPLC, Elemental Analysis
Polymorphic Form Characterization of the crystalline form of erlotinib hydrochloride.X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)[21]

Table 1: Critical Process Parameters and Analytical Controls for Erlotinib Synthesis

Conclusion: A Robust and Scalable Synthetic Approach

The use of this compound and its analogues as key intermediates provides a robust and scalable pathway for the synthesis of erlotinib. The well-defined reaction steps, coupled with rigorous in-process controls and analytical validation, enable the consistent production of high-purity erlotinib API. This detailed understanding of the synthetic chemistry is essential for researchers and professionals in the field of drug development and manufacturing to optimize processes, control for impurities, and ultimately deliver safe and effective targeted therapies to patients in need.

References

Application Notes and Protocols: Chlorination of Quinazolinone Derivatives Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chlorination of quinazolinone derivatives using thionyl chloride (SOCl₂), a critical transformation in medicinal chemistry for the synthesis of versatile intermediates. Quinazolinones are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a chlorine atom, typically at the 2- or 4-position, provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the generation of diverse compound libraries for drug discovery programs. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, troubleshooting advice, and critical safety considerations when working with thionyl chloride.

Introduction: The Significance of Chlorinated Quinazolines

Quinazoline and its derivatives are foundational scaffolds in the development of therapeutic agents.[4] Their biological significance often hinges on the nature and position of substituents on the quinazoline core. The conversion of a hydroxyl or keto group on a quinazolinone to a chloro group is a pivotal synthetic step. The resulting chloroquinazoline is a highly valuable intermediate due to the lability of the chlorine atom, which can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols). This allows for the systematic exploration of the chemical space around the quinazoline core, a key strategy in structure-activity relationship (SAR) studies.[5] For instance, 2,4-dichloroquinazoline is a common precursor for the synthesis of numerous biologically active molecules.[6][7][8]

Reaction Mechanism and Theoretical Considerations

The chlorination of a quinazolinone derivative, which exists in tautomeric equilibrium with its hydroxyquinazoline form, using thionyl chloride is a well-established method.[5] The reaction generally proceeds via a nucleophilic acyl substitution pathway.

Mechanism Outline:

  • Activation of Thionyl Chloride (in the presence of a catalyst): In many procedures, a catalytic amount of N,N-dimethylformamide (DMF) is employed.[5][9] Thionyl chloride reacts with DMF to form an electrophilic Vilsmeier-type intermediate, iminium chloride.[10] This intermediate is highly reactive.

  • Nucleophilic Attack: The oxygen atom of the hydroxyl group of the quinazolinone tautomer attacks the electrophilic sulfur atom of thionyl chloride (or the Vilsmeier intermediate).

  • Intermediate Formation: This attack leads to the formation of a chlorosulfite intermediate.

  • Elimination and Product Formation: The intermediate then collapses, with the departure of sulfur dioxide (SO₂) and a chloride ion, to yield the chlorinated quinazoline product. The evolution of gaseous SO₂ drives the reaction to completion.[11]

Chlorination_Mechanism cluster_catalyst Catalyst Activation Quinazolinone Quinazolinone (Hydroxy Tautomer) Intermediate Chlorosulfite Intermediate Quinazolinone->Intermediate Nucleophilic Attack on Vilsmeier Reagent SOCl2 SOCl₂ Vilsmeier Vilsmeier Reagent (from SOCl₂ + DMF) SOCl2->Vilsmeier DMF Product Chloroquinazoline Intermediate->Product Elimination Byproducts SO₂ + HCl Intermediate->Byproducts Decomposition

Figure 1: Proposed mechanism for the chlorination of quinazolinones using thionyl chloride and catalytic DMF.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

This protocol describes the conversion of quinazoline-2,4(1H,3H)-dione to 2,4-dichloroquinazoline, a versatile building block in organic synthesis.[6][7]

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup: Quinazoline-2,4-dione in Toluene start->setup add_reagents Add SOCl₂ and catalytic DMF setup->add_reagents reflux Reflux the mixture add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous Workup: Quench with ice-water, neutralize with NaHCO₃ monitor->workup extract Extract with Dichloromethane workup->extract dry Dry organic layer with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify end End: Obtain 2,4-Dichloroquinazoline purify->end

Figure 2: General experimental workflow for the chlorination of quinazoline-2,4-dione.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous toluene.

  • Reagent Addition: To the stirred suspension, add thionyl chloride (5-10 eq) dropwise at room temperature. Following the addition of thionyl chloride, add a catalytic amount of DMF (e.g., 0.1 eq) dropwise.[12] The addition of DMF often initiates a more vigorous reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess thionyl chloride.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,4-dichloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Key Parameters and Data

ParameterRecommended ConditionRationale/Notes
Solvent Toluene, Dioxane, or neat SOCl₂Toluene is a common choice due to its appropriate boiling point and ability to azeotropically remove water. Reactions in neat thionyl chloride are also common.[9][12]
Temperature RefluxHeating is typically required to drive the reaction to completion.[9]
Stoichiometry Excess Thionyl Chloride (5-10 eq)Using an excess of thionyl chloride ensures complete conversion of the starting material.
Catalyst DMF (catalytic)DMF accelerates the reaction by forming a highly reactive Vilsmeier intermediate.[5][13]
Work-up Quenching with ice-waterThionyl chloride reacts violently with water; a slow and controlled quench is essential for safety.[14][15]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, adding an additional portion of thionyl chloride and/or DMF and prolonging the reflux time may be necessary. Ensure all reagents and solvents are anhydrous, as water will consume the thionyl chloride.

  • Side Reactions: At elevated temperatures, undesired side reactions such as aromatic chlorination can occur, although this is less common with quinazolinones compared to other electron-rich heterocycles.[16]

  • Purification Challenges: The crude product may contain residual sulfur-containing impurities. A thorough aqueous work-up and careful purification are crucial. Washing the organic extracts with a dilute solution of sodium bisulfite can help remove some of these impurities.

  • Handling of Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[15][17][18] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]

Safety Precautions

Thionyl Chloride (SOCl₂) is a hazardous chemical and requires strict safety protocols.

  • Handling: Always handle thionyl chloride in a chemical fume hood.[19] Avoid inhalation of vapors and contact with skin and eyes.[17][18] It is highly corrosive and can cause severe burns.[15]

  • Quenching: The quenching of thionyl chloride is highly exothermic and releases toxic gases. Always add the reaction mixture to ice/water slowly and with good stirring. A base scrubber (e.g., NaOH solution) should be used to neutralize the evolved acidic gases.

  • Spills: In case of a spill, neutralize with a dry agent like sodium carbonate or sand. Do not use water.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[15][18]

Conclusion

The chlorination of quinazolinone derivatives using thionyl chloride is a robust and indispensable reaction in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this transformation. The resulting chlorinated quinazolines serve as versatile platforms for the synthesis of novel compounds with significant therapeutic potential.

References

4-Chloro-7-methoxy-6-nitroquinazoline in the development of EGFR kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Chloro-7-methoxy-6-nitroquinazoline in the Development of EGFR Kinase Inhibitors

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), colorectal, and head and neck cancers.[1][3] This makes EGFR an extensively validated and highly attractive target for anticancer drug development.[1][3][4]

The 4-anilinoquinazoline scaffold has emerged as a "privileged" structure in the design of EGFR tyrosine kinase inhibitors (TKIs).[4] This is due to its ability to mimic the adenine ring of ATP and establish critical hydrogen bond interactions within the kinase domain's ATP-binding site.[4] First-generation inhibitors like Gefitinib and Erlotinib, both based on this core, achieved remarkable success in treating patients with specific EGFR-activating mutations.[2][3]

The intermediate, This compound , is a cornerstone building block for the synthesis of a multitude of potent EGFR inhibitors. Its strategic functionalization allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with various anilines, forming the crucial 4-anilino linkage. The methoxy group at the 7-position and the nitro group at the 6-position provide electronic modulation and offer further points for derivatization to enhance binding and target specific EGFR mutants.[5][6]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a key intermediate in the synthesis and evaluation of novel EGFR kinase inhibitors.

The Strategic Importance of Substituents

The specific arrangement of functional groups on the this compound core is not arbitrary. Each group plays a defined role in the synthesis and ultimate biological activity of the final inhibitor.

  • C4-Chloro Group: This is the primary reactive site. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic aromatic substitution. This allows for the efficient and modular introduction of various substituted anilines, which is a key step in building a library of potential inhibitors.[7] The reaction is typically straightforward, proceeding under mild heating in a polar solvent like isopropanol or DMF.[8]

  • C7-Methoxy Group: The methoxy group at the C7 position is crucial for orienting the inhibitor within the solvent-accessible region of the EGFR binding pocket. It can be a key interaction point and its presence often enhances binding affinity.[4] Furthermore, this position is a common site for introducing larger, flexible chains (e.g., the morpholino-propoxy group in Gefitinib) to improve solubility and pharmacokinetic properties.[9]

  • C6-Nitro Group: The powerful electron-withdrawing nitro group serves two main purposes. Firstly, it further activates the C4-chloro position for the SNAr reaction. Secondly, and more importantly, it serves as a synthetic handle. The nitro group can be readily reduced to an amine, providing a new site for chemical modification.[10] This C6-amino group can then be acylated, alkylated, or used in other coupling reactions to introduce moieties that can target specific features of the ATP pocket, including those present in drug-resistant mutants like T790M.[5][6][10]

Synthetic Workflow: From Intermediate to Inhibitor

The general pathway from this compound to a final EGFR inhibitor involves a multi-step process. The following diagram and protocol outline a typical synthetic route.

General Synthetic Scheme

Synthetic_Workflow cluster_0 PART A: Core Assembly cluster_1 PART B: C6-Modification Intermediate 4-Chloro-7-methoxy- 6-nitroquinazoline Coupled 4-(Anilino)-7-methoxy- 6-nitroquinazoline Intermediate->Coupled S_NAr Reaction (e.g., IPA, heat) Aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) Aniline->Coupled Reduced 6-Amino-4-(anilino)- 7-methoxyquinazoline Coupled->Reduced Reduction (e.g., Fe/NH4Cl or SnCl2) Final Final EGFR Inhibitor (e.g., via acylation/alkylation) Reduced->Final Derivatization (e.g., Acyl chloride, base)

Caption: General synthetic workflow for EGFR inhibitors.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

This protocol details the nucleophilic aromatic substitution reaction, which is the foundational step in coupling the quinazoline core with the aniline moiety.

Rationale: This SNAr reaction is the key bond-forming step. Isopropanol is a common solvent that provides good solubility for the reactants and has a suitable boiling point for the reaction temperature. The reaction proceeds via the addition of the aniline nitrogen to the electron-deficient C4 position, followed by the elimination of the chloride ion.

Materials:

  • This compound

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Add isopropanol to create a suspension (approx. 10 mL per gram of starting quinazoline).

  • Heat the mixture to reflux (approx. 82°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is typically more polar than the starting chloro-quinazoline.

  • Once the reaction is complete (usually 4-6 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold isopropanol to remove any unreacted aniline.

  • Dry the product under vacuum.

  • Validation: Confirm the structure and purity of the product using 1H NMR and Mass Spectrometry.

Protocol 2: Reduction of the C6-Nitro Group

This protocol describes the conversion of the C6-nitro group to a C6-amino group, opening the door for further derivatization.

Rationale: The reduction of the nitro group to an amine is a critical step to enable further functionalization. Several methods exist, but reduction with iron powder in the presence of an acid or ammonium chloride is a classic, effective, and relatively inexpensive method.[10] Tin(II) chloride is another common and effective alternative.

Materials:

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Celite (for filtration)

Procedure:

  • Suspend the nitro-quinazoline intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (1.2 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor the reaction by TLC. The resulting amine will have a different Rf value and may be visible under UV light.

  • After completion (typically 2-4 hours), cool the reaction mixture.

  • Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Validation: Confirm the successful reduction via 1H NMR (disappearance of nitro-aromatic signals, appearance of a new amine signal) and Mass Spectrometry (corresponding mass change).

Biological Evaluation: Assessing Inhibitory Potency

Once a library of compounds is synthesized, their biological activity against EGFR must be determined. This typically involves both enzymatic and cell-based assays.

EGFR Kinase Inhibition Assay (In Vitro)

Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the EGFR tyrosine kinase. It provides a direct measure of target engagement and is used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow:

Kinase_Assay_Workflow A Recombinant EGFR Kinase E Incubation A->E B Peptide Substrate B->E C ATP C->E D Synthesized Inhibitor D->E F Detection of Phosphorylation E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for an in vitro EGFR kinase assay.

Protocol Outline:

  • Plate Preparation: Add serial dilutions of the test compounds to the wells of a microtiter plate.

  • Reaction Initiation: Add a reaction mixture containing recombinant EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP to each well.

  • Incubation: Allow the kinase reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based method like ELISA or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

Rationale: While an enzyme assay confirms target binding, a cell-based assay determines if this inhibition translates into an anti-proliferative effect in cancer cells that are dependent on EGFR signaling.

Protocol Outline:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549 or NCI-H1975 for mutant EGFR) into a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Comparative Data

The following table presents representative IC50 values for known EGFR inhibitors and highlights the potency that can be achieved with quinazoline derivatives.

Compound ClassCompound ExampleTargetIC50 (nM)Reference
First-Generation TKI GefitinibEGFRwt25.42[12]
First-Generation TKI ErlotinibEGFRwt33.25[12]
Nitroquinazoline Derivative Compound 6cEGFRT790MSuperior to Gefitinib[5][12]
Quinazolinone Derivative Compound 5kEGFRwt10[11]
Quinazolinone Derivative Compound 79EGFRT790M/L858R31[13]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Conclusion and Future Directions

This compound is a versatile and indispensable intermediate in the development of EGFR kinase inhibitors. The protocols and rationale outlined in this guide provide a solid framework for the synthesis and evaluation of novel 4-anilinoquinazoline derivatives. The true power of this scaffold lies in its modularity. By systematically varying the aniline substituent at the C4 position and leveraging the C6-amino group for further derivatization, researchers can fine-tune the properties of the inhibitors to enhance potency against wild-type EGFR, overcome resistance mediated by mutations like T790M, and improve overall drug-like properties. Future work will continue to explore novel modifications to this core to develop next-generation inhibitors with superior efficacy and safety profiles.

References

Synthesis of 4-Amino-Quinazoline Derivatives from 4-Chloro-Nitroquinazolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-Nitroquinazoline Scaffolds in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, the 4-amino-nitroquinazoline moiety has emerged as a particularly valuable pharmacophore, especially in the development of targeted cancer therapies. The strategic placement of a nitro group on the quinazoline ring, coupled with a diverse array of amino substituents at the C4 position, allows for the fine-tuning of biological activity. These compounds have been extensively investigated as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][2] The synthesis of a library of these derivatives is, therefore, a critical step in the discovery of novel and more effective drug candidates.

This comprehensive guide provides a detailed exploration of the synthesis of 4-amino-quinazoline derivatives through the nucleophilic aromatic substitution (SNAr) of 4-chloro-nitroquinazolines. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and provide guidance on the characterization of the resulting products.

Mechanistic Insights: The Role of the Nitro Group in Facilitating Nucleophilic Aromatic Substitution

The synthesis of 4-amino-nitroquinazolines from their 4-chloro counterparts is a classic example of nucleophilic aromatic substitution (SNAr). The success of this reaction hinges on the electronic nature of the quinazoline ring, which is significantly influenced by the presence of the nitro group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group, particularly when positioned at C6 or C7, plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction. In the second step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final 4-amino-nitroquinazoline product.

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of the SNAr reaction for the synthesis of 4-amino-nitroquinazolines.

Experimental Protocols

The choice between conventional heating and microwave-assisted synthesis often depends on the desired reaction time, scale, and available equipment. Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3][4]

Protocol 1: Conventional Synthesis of N-Aryl-6-nitroquinazolin-4-amines

This protocol is a robust method for the synthesis of a variety of 4-anilino-6-nitroquinazoline derivatives.

Materials:

  • 4-Chloro-6-nitroquinazoline

  • Substituted aniline (1.0 - 1.2 equivalents)

  • 2-Propanol (or other suitable high-boiling solvent such as n-butanol or dioxane)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux, work-up, and purification

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of 4-chloro-6-nitroquinazoline (1.0 eq) in 2-propanol, add the substituted aniline (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • 4-Chloro-quinazoline (or 4-chloro-nitroquinazoline)

  • Aryl heterocyclic amine (1.0 equivalent)

  • 2-Propanol

  • Microwave reactor with sealed reaction vessels

  • TLC supplies

Procedure:

  • In a microwave reaction vessel, combine 4-chloro-quinazoline (1.0 eq) and the aryl heterocyclic amine (1.0 eq) in 2-propanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 60W) for 10-20 minutes, with a set temperature of around 160°C.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water, filter the solid, and dry.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient).

Data Presentation: Representative Examples and Yields

The following table summarizes representative examples of the synthesis of 4-amino-nitroquinazoline derivatives, highlighting the versatility of the SNAr reaction.

Entry4-Chloro-nitroquinazoline IsomerAmineSolventMethodReaction TimeYield (%)Reference
14-Chloro-6-nitroquinazoline3-Chloro-4-fluoroanilineAcetic AcidConventional--[1]
24-Chloro-6-nitroquinazoline4-Aminophenol2-PropanolConventional12 h85[5]
34-ChloroquinazolineVarious aryl heterocyclic amines2-PropanolMicrowave20 min75-92[3]
44,7-Dichloro-6-nitroquinazolineVarious anilinesn-ButanolConventional--[6]

Product Characterization: A Spectroscopic Overview

The synthesized 4-amino-nitroquinazoline derivatives can be thoroughly characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new signal corresponding to the N-H proton of the amino group (typically in the range of δ 9-12 ppm) and the disappearance of the singlet for the H5 proton of the starting material are indicative of a successful reaction. The chemical shifts and coupling constants of the aromatic protons will also change upon substitution.

    • ¹³C NMR: The C4 carbon will show a significant upfield shift upon replacement of the chlorine atom with an amino group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the product will show characteristic absorption bands for the N-H stretching vibration of the amino group (around 3300-3500 cm⁻¹).

    • The strong symmetric and asymmetric stretching vibrations of the nitro group are typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized 4-amino-nitroquinazoline derivative, confirming its identity.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of 4-amino-nitroquinazoline derivatives.

experimental_workflow start Start: Select 4-Chloro-nitroquinazoline and Amine prep Prepare Reactants and Solvent start->prep reaction Reaction Setup: - Conventional Heating (Reflux) - Microwave Irradiation prep->reaction snar Nucleophilic Aromatic Substitution Reaction reaction->snar monitoring Monitor Reaction by TLC snar->monitoring monitoring->snar Incomplete workup Reaction Quenching and Work-up (Filtration or Extraction) monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization end End: Pure 4-Amino-nitroquinazoline Derivative characterization->end

References

Troubleshooting & Optimization

How to improve the yield of 4-Chloro-7-methoxy-6-nitroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of several tyrosine kinase inhibitors, 4-Chloro-7-methoxy-6-nitroquinazoline is a critical building block for drug development professionals. Its efficient synthesis is paramount for the timely progression of research and development projects. However, the conversion of the 7-methoxy-6-nitroquinazolin-4(3H)-one precursor to the final chlorinated product can be challenging, often plagued by low yields and purification difficulties.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

Overview of the Synthetic Pathway

The most common and scalable route to this compound involves a two-step process starting from 2-amino-4-methoxy-5-nitrobenzoic acid.

  • Cyclization: The initial step is the formation of the quinazolinone ring system. This is typically achieved by reacting the anthranilic acid derivative with a formylating agent, such as formamidine acetate or formamide, to yield 7-methoxy-6-nitroquinazolin-4(3H)-one.

  • Chlorination: The second and most critical step is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloride. This transformation is an essential activation step for subsequent nucleophilic substitution reactions.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-4-methoxy- 5-nitrobenzoic Acid intermediate 7-Methoxy-6-nitroquinazolin- 4(3H)-one start->intermediate Cyclization (e.g., Formamidine Acetate) product 4-Chloro-7-methoxy- 6-nitroquinazoline intermediate->product Chlorination (e.g., POCl₃ or SOCl₂/DMF)

Caption: General synthetic route to this compound.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one is resulting in a very low yield. I'm recovering mostly unreacted starting material. What's going wrong?

This is the most frequent challenge in this synthesis. A low conversion rate is typically linked to one of three critical parameters: the choice and quality of the chlorinating agent, the reaction conditions, or the presence of moisture.

Root Causes and Solutions:

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture. Water will rapidly decompose these reagents, rendering them ineffective.

    • Corrective Action: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or distilled chlorinating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

  • Insufficient Reaction Temperature or Time: The conversion of the quinazolinone to the chloroquinazoline requires significant thermal energy to overcome the activation barrier.

    • Corrective Action: The reaction when using POCl₃ often requires heating to reflux (approx. 107 °C) for several hours (typically 2-5 hours). For SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF), temperatures around 80-100 °C are effective.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a stalled reaction, consider extending the reaction time. A gradual increase in temperature may also be beneficial, but be wary of decomposition (see Question 2).

  • Suboptimal Chlorinating Agent: While POCl₃ is the most common agent, it may not be optimal for every setup.

    • Corrective Action: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is an excellent alternative that can lead to very high yields, sometimes exceeding 90%.[2][3] The combination of POCl₃ with a small amount of phosphorus pentachloride (PCl₅) can also increase reactivity.[4]

The Mechanism of Chlorination with POCl₃ The reaction is understood to proceed in two main stages.[5] First, the oxygen of the quinazolinone's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphorylated intermediate. This intermediate is highly activated. In the second stage, a chloride ion (Cl⁻) performs a nucleophilic attack at the C4 position, displacing the phosphate group and yielding the final 4-chloro product. Understanding this mechanism highlights the need for sufficient thermal energy to facilitate the final displacement step.

Question 2: The reaction mixture turns dark brown or black upon heating, and the final product is impure and difficult to purify. How can I prevent this?

The formation of dark-colored impurities is a clear sign of decomposition. The electron-rich quinazoline ring, particularly with its activating methoxy group, can be susceptible to side reactions at elevated temperatures.[1]

Root Causes and Solutions:

  • Excessive Temperature or Prolonged Heating: While heat is necessary, excessive temperatures or unnecessarily long reaction times can lead to thermal decomposition and polymerization of the starting material or product.

    • Corrective Action: Maintain strict temperature control. Use an oil bath with a temperature controller to avoid hot spots. Aim for the minimum temperature required for a reasonable reaction rate. For POCl₃, reflux is standard, but do not exceed it. Once TLC or LC-MS indicates the consumption of the starting material, proceed with the work-up promptly.

  • Presence of Impurities in the Starting Material: Impurities in the 7-methoxy-6-nitroquinazolin-4(3H)-one can act as catalysts for decomposition at high temperatures.

    • Corrective Action: Ensure the quinazolinone starting material is of high purity. Recrystallize it if necessary before proceeding to the chlorination step.

Question 3: My reaction appears to work based on TLC, but I lose most of my product during the aqueous work-up. Why is this happening?

This is a classic problem related to the stability of the product. The 4-chloro group on the quinazoline ring is an excellent leaving group and is highly susceptible to nucleophilic attack, especially by water.

Root Causes and Solutions:

  • Hydrolysis of the Product: In the presence of water, particularly under the acidic conditions created when quenching excess POCl₃ or SOCl₂, the this compound product can readily hydrolyze back to the starting quinazolinone.[1][2]

    • Corrective Action: The work-up procedure is as critical as the reaction itself. The key is to rapidly precipitate the product while neutralizing the strong acid.

      • Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.

      • Remove Excess Reagent: If possible, remove the bulk of the excess POCl₃ or SOCl₂ under reduced pressure. This minimizes the exotherm during quenching.

      • Controlled Quenching: Very slowly and carefully pour the reaction residue onto a vigorously stirred mixture of crushed ice and a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide.[6] This accomplishes two things: the low temperature slows the rate of hydrolysis, and the base neutralizes the acid, making the conditions less favorable for hydrolysis. The product should precipitate as a solid.

      • Isolate Promptly: Filter the precipitated solid quickly, wash it with cold water, and dry it thoroughly.

Troubleshooting_Workflow start Low Yield in Chlorination Step check_sm Is Starting Material Recovered? start->check_sm check_color Is Mixture Dark / Decomposed? start->check_color check_workup Is Product Lost During Work-up? start->check_workup sol_moisture Ensure Anhydrous Conditions: - Dry Glassware - Inert Atmosphere check_sm->sol_moisture Yes sol_temp_control Strict Temperature Control: - Use Oil Bath - Avoid Overheating check_color->sol_temp_control Yes sol_hydrolysis Optimize Work-up: - Quench on Ice/Base (NaHCO₃) - Remove excess POCl₃ first check_workup->sol_hydrolysis Yes sol_temp Optimize Reaction T & Time: - Monitor by TLC/LC-MS - Maintain 80-110°C sol_moisture->sol_temp sol_reagent Consider Alternative Reagent: - SOCl₂ / cat. DMF sol_temp->sol_reagent sol_purity Purify Starting Material sol_temp_control->sol_purity

Caption: A troubleshooting workflow for the chlorination step.

Frequently Asked Questions (FAQs)

  • Q: Which chlorinating agent is definitively better: POCl₃ or SOCl₂/DMF?

    • A: Both are effective and widely used. The choice can depend on lab-specific factors and scale. SOCl₂/DMF can sometimes provide higher yields and may be perceived as easier to handle than neat POCl₃.[2] However, POCl₃ is often used as both the reagent and solvent, simplifying the reaction setup. It is advisable to perform small-scale trials with both systems to determine the optimal method for your specific substrate and setup.

  • Q: What is a reliable method for monitoring the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 1:1 Ethyl Acetate:Hexanes or Dichloromethane with a small percentage of Methanol. The product, being less polar than the starting quinazolinone, will have a higher Rf value. Co-spotting the reaction mixture with the starting material is essential for accurate comparison. For more precise monitoring, LC-MS is ideal.

  • Q: What are the critical safety precautions when working with POCl₃ and SOCl₂?

    • A: Both reagents are highly corrosive, toxic, and react violently with water to produce toxic gases (HCl and SO₂). Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available in case of a spill.

Optimized Chlorination Protocol

This protocol is a synthesis of best practices reported in the literature for the chlorination using phosphorus oxychloride.

Materials:

  • 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 volumes)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7-methoxy-6-nitroquinazolin-4(3H)-one (e.g., 3.8 g, 17.2 mmol).

  • Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃) (e.g., 75 mL). The quinazolinone may not fully dissolve initially.

  • Reaction: Heat the suspension to reflux (approx. 107 °C) using a preheated oil bath. Maintain the reflux with vigorous stirring for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure (this step is crucial for a safe and controlled quench). A dark, oily residue will remain.

  • Work-up/Quenching: Dissolve the residue in a minimal amount of dichloromethane (e.g., 50 mL). In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully add the DCM solution of the product to the quenching mixture.

  • Isolation: Continue stirring until all gas evolution ceases. The product will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to yield this compound as an off-white or pale yellow solid. The reported yield for this procedure is approximately 83%.

Comparative Data on Chlorination Methods

Chlorinating AgentAdditive/SolventTemperature (°C)Typical YieldReference
POCl₃ Neat (as solvent)Reflux (~107)~83%
SOCl₂ Catalytic DMF100~91%[2]
POCl₃ N,N-diethylaniline80-100High (unspecified)[7]
POCl₃ / PCl₅ Fused on water bath~100Good (unspecified)[4]

This table summarizes various reported conditions, highlighting the flexibility in reagent choice. The SOCl₂/DMF system appears to offer a high-yield alternative to the more traditional POCl₃ method.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively.

Here, we move beyond simple protocols to explain the "why" behind experimental choices. Our goal is to provide a self-validating system of knowledge, grounded in authoritative sources, to empower you to optimize your reaction conditions confidently.

Foundational Synthetic Strategies: An Overview

Understanding the core synthetic pathways is the first step to effective troubleshooting. The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[3] Each has its own set of advantages and potential pitfalls.

  • Niementowski Synthesis: This method involves the condensation of anthranilic acids with amides, typically at high temperatures (130-150°C), to form 4(3H)-quinazolinones.[2][3] It is one of the most frequently used methods for creating the 3H-quinazolin-4-one ring.[4]

  • Friedländer Synthesis: This approach utilizes 2-aminobenzaldehydes or ketones and a compound containing an active methylene group to form the quinoline ring system, which is closely related to quinazolines.[3][5] The reaction can be catalyzed by acids or bases.[6]

  • Bischler Synthesis: This is another traditional method for preparing quinazoline derivatives, though it often requires harsh conditions like high temperatures and pressures.[3]

Modern methods often employ transition-metal catalysts, microwave irradiation, or green chemistry approaches to improve yields, reduce reaction times, and enhance sustainability.[4][7][8]

Visualizing the Core Syntheses

To better understand the relationships between starting materials and the final quinazoline product in these classical syntheses, refer to the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Reaction Type cluster_product Product Anthranilic Acid Anthranilic Acid Niementowski Niementowski Anthranilic Acid->Niementowski Amide Amide Amide->Niementowski 2-Aminobenzaldehyde/Ketone 2-Aminobenzaldehyde/Ketone Friedlaender Friedlaender 2-Aminobenzaldehyde/Ketone->Friedlaender Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedlaender beta-Arylethylamide beta-Arylethylamide Bischler Bischler beta-Arylethylamide->Bischler Quinazoline Quinazoline Niementowski->Quinazoline Friedlaender->Quinazoline Bischler->Quinazoline caption Core Synthetic Pathways to Quinazolines G cluster_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products start Reaction Start monitor Monitor Reaction (TLC/LC-MS) start->monitor problem Problem Detected? monitor->problem no_yield Low/No Yield problem->no_yield Yes (Yield) side_products Side Products problem->side_products Yes (Purity) workup Proceed to Workup problem->workup No check_reagents Check Reagent Purity no_yield->check_reagents lower_conc Lower Concentration side_products->lower_conc optimize_temp Optimize Temperature check_reagents->optimize_temp screen_solvent Screen Solvents optimize_temp->screen_solvent check_catalyst Check Catalyst Activity screen_solvent->check_catalyst check_catalyst->monitor Re-run inert_atm Use Inert Atmosphere lower_conc->inert_atm neutral_ph Adjust pH inert_atm->neutral_ph optimize_conditions Re-optimize Conditions neutral_ph->optimize_conditions optimize_conditions->monitor Re-run caption Troubleshooting Workflow for Quinazoline Synthesis

References

Technical Support Center: 4-Chloro-7-methoxy-6-nitroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃), I observed a significant amount of a byproduct that is difficult to separate from the desired 4-chloro product. What is this likely impurity and how can I prevent its formation?

A1: The most probable byproduct in this step is the hydrolyzed product, 4-Hydroxy-7-methoxy-6-nitroquinazoline. [1]

  • Causality: 4-Chloro-7-methoxy-6-nitroquinazoline is highly susceptible to hydrolysis.[2] The chloro group at the 4-position is an excellent leaving group, readily displaced by water. This can occur if there is residual moisture in the starting material, reagents, or glassware, or during the workup and purification stages when aqueous solutions are used. Even atmospheric moisture can contribute to hydrolysis if the reaction is not performed under anhydrous conditions.

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Use freshly distilled or anhydrous grade phosphorus oxychloride. The starting material, 7-methoxy-6-nitroquinazolin-4(3H)-one, should be thoroughly dried, for instance, in a vacuum oven.

    • Controlled Workup: During the workup, quenching the reaction mixture by pouring it onto crushed ice or into cold water should be done carefully and with vigorous stirring to dissipate heat and minimize localized areas of high water concentration.[3] The product should be extracted into an organic solvent as quickly as possible.

    • Non-Aqueous Workup: Consider a non-aqueous workup if hydrolysis is a persistent issue. After removing the excess POCl₃ under reduced pressure, the residue can be dissolved in an anhydrous organic solvent like dichloromethane or toluene and filtered to remove any inorganic salts.

Condition Potential for Hydrolysis Recommended Action
Wet GlasswareHighOven-dry all glassware and cool under inert gas.
Non-Anhydrous ReagentsHighUse freshly distilled or anhydrous grade reagents.
Atmospheric MoistureModerate to HighPerform the reaction under a nitrogen or argon atmosphere.
Aqueous WorkupHighAdd the reaction mixture to ice/water slowly with vigorous stirring and extract promptly.
Q2: My nitration of 4-hydroxy-7-methoxyquinazoline resulted in a complex mixture with several nitrated species. How can I improve the regioselectivity to favor the desired 6-nitro isomer?

A2: The formation of multiple nitrated byproducts, such as dinitro or other positional isomers, is a common challenge in the nitration of activated aromatic systems. [4]

  • Causality: The methoxy group at the 7-position and the hydroxyl group at the 4-position are both electron-donating and activating groups, making the quinazoline ring system highly reactive towards electrophilic aromatic substitution.[5][6] This high reactivity can lead to over-nitration (dinitration) or nitration at other positions if the reaction conditions are not carefully controlled. A potential isomer is the 8-nitro-substituted quinazoline.

  • Troubleshooting & Prevention:

    • Control of Reaction Temperature: The nitration should be carried out at low temperatures, typically between 0°C and 5°C, by using an ice bath. This helps to control the reaction rate and improve selectivity.

    • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) should be added dropwise to the solution of 4-hydroxy-7-methoxyquinazoline.[7][8] This maintains a low concentration of the active electrophile, the nitronium ion (NO₂⁺), minimizing over-reaction.

    • Stoichiometry: Use a carefully controlled stoichiometric amount of nitric acid. An excess of the nitrating agent will significantly increase the likelihood of dinitration.

    • Solvent Choice: The choice of solvent can influence selectivity. While sulfuric acid is often used as both a catalyst and a solvent, in some cases, using a co-solvent might be beneficial, though care must be taken to ensure it is stable to the strong acid conditions.

  • Experimental Protocol for Improved Regioselectivity:

    • Dissolve 4-hydroxy-7-methoxyquinazoline in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

    • Prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

    • Add the nitrating mixture to the quinazoline solution dropwise, ensuring the temperature does not rise above 5°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • The precipitated product can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

Q3: I am struggling with the purification of the final this compound. Are there any specific techniques to remove persistent impurities?

A3: Purification can be challenging due to the reactivity of the product. A combination of techniques is often necessary.

  • Causality: Besides the hydrolysis product mentioned in Q1, other potential impurities include unreacted starting material (7-methoxy-6-nitroquinazolin-4(3H)-one), isomers from the nitration step, and potentially byproducts from the chlorinating agent (e.g., sulfur-containing impurities if thionyl chloride is used).

  • Troubleshooting & Purification Strategies:

    • Trituration: After the workup, the crude solid can be triturated (stirred as a slurry) with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Solvents like cold diethyl ether, petroleum ether, or a mixture of ethyl acetate and hexane can be effective.[3][9]

    • Recrystallization: If the product is stable enough, recrystallization can be an effective purification method. Suitable solvents need to be chosen carefully to avoid reaction with the product. Aprotic solvents like toluene, ethyl acetate, or acetonitrile could be considered.

    • Column Chromatography: While the reactivity of the chloro-substituent can be a concern with silica gel (which is slightly acidic and contains water), flash column chromatography can be used if performed quickly and with a non-polar eluent system. Neutralized silica or alumina may be better alternatives.

    • Washing: A simple wash of the crude product with a cold, dilute aqueous solution of sodium bicarbonate can help remove acidic impurities. This should be followed immediately by washing with cold water and then drying thoroughly.

Visualizing Reaction Pathways

Understanding the main reaction and potential side reactions is crucial for troubleshooting.

Main Synthesis Pathway

G A 4-Hydroxy-7-methoxyquinazoline B 7-Methoxy-6-nitroquinazolin-4(3H)-one A->B HNO₃ / H₂SO₄ C This compound B->C POCl₃ or SOCl₂

Caption: Main synthetic route to this compound.

Common Byproduct Formation Pathways

G cluster_main Main Reaction cluster_side Side Reactions A 4-Hydroxy-7-methoxyquinazoline B 7-Methoxy-6-nitroquinazolin-4(3H)-one A->B Nitration D Isomeric Nitro Products (e.g., 8-nitro) A->D Poor Regioselectivity E Di-nitro Products A->E Over-nitration C This compound B->C Chlorination F 4-Hydroxy-7-methoxy-6-nitroquinazoline (Hydrolysis Product) C->F Hydrolysis (H₂O)

Caption: Potential side reactions and byproduct formation pathways.

References

Purification methods for crude 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 4-Chloro-7-methoxy-6-nitroquinazoline serves as a critical building block for synthesizing a variety of biologically active compounds, particularly in the development of kinase inhibitors.[1] However, its purification from a crude reaction mixture presents significant challenges due to the potential for isomeric impurities, unreacted starting materials, and byproducts.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound. It offers detailed troubleshooting advice and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when planning the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, but common impurities typically include:

  • Unreacted Starting Materials: The precursor, 7-methoxy-6-nitro-3H-quinazolin-4-one, is a frequent impurity if the chlorination reaction (e.g., with POCl₃ or SOCl₂) is incomplete.

  • Hydrolysis Product: The 4-chloro group is highly reactive and can hydrolyze back to the 4-hydroxy (quinazolinone) precursor, especially in the presence of moisture during work-up or storage.[2]

  • Isomeric Byproducts: Depending on the regioselectivity of the nitration step in the synthesis of the precursor, you may encounter positional isomers that are challenging to separate.[3]

  • Residual Solvents and Reagents: High-boiling point solvents (like DMF) or excess chlorinating agents and their byproducts can contaminate the crude product.

Q2: What analytical techniques are best for assessing the purity of my crude and purified product?

A2: A combination of techniques is essential for a complete picture:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for determining the optimal solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities that may not be visible on TLC.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the desired product and identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[4]

Q3: What is the best first-pass purification strategy for this compound?

A3: For initial purification, recrystallization is often the most efficient and cost-effective method, especially for removing baseline impurities and unreacted starting materials on a larger scale.[4][5] If the crude product is highly impure or contains compounds with similar solubility, column chromatography is the preferred initial step.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield After Purification Product Loss During Recrystallization: Too much solvent was used, or the product has significant solubility in the cold solvent.Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Perform a Crash Cool: After collecting the first crop of crystals, rapidly cool the mother liquor in an ice bath to recover a second, potentially less pure, crop.
Product Loss During Chromatography: The product is highly retained on the column, or the collected fractions were not monitored effectively.TLC Monitoring: Monitor the elution process closely with TLC to ensure all product-containing fractions are collected.[6] Column Flushing: After the main elution, flush the column with a more polar solvent (e.g., 10% Methanol in DCM) to recover any strongly adsorbed product.
Persistent Impurities Detected by NMR/HPLC Co-crystallization of Impurities: An impurity has a very similar solubility profile to the product, leading to its inclusion in the crystal lattice.Switch Purification Method: If recrystallization fails, use a method based on a different principle. Column chromatography, which separates based on polarity, is the logical next step.[4] Solvent Screening: Test a variety of recrystallization solvents. An ideal solvent dissolves the compound completely at its boiling point but sparingly at room temperature.[4]
Inadequate Chromatographic Separation: The chosen mobile phase (eluent) does not provide sufficient resolution between the product and the impurity.Optimize Eluent Polarity: Use TLC to test various solvent systems. For normal-phase silica gel chromatography, a mixture of petroleum ether and ethyl acetate is a good starting point.[6] Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This will improve the separation of compounds with close Rf values.
Product "Oils Out" During Recrystallization Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent rather than dissolve.Use a Two-Solvent System: Dissolve the crude product in a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until persistent cloudiness is observed. Allow it to cool slowly.[4]
Supersaturation: The solution is too concentrated, and the product comes out of solution too quickly at a temperature above its melting point.Add More Solvent: Add a small amount of additional hot solvent to ensure the product remains dissolved at high temperatures before allowing it to cool slowly.
Poor Separation on Column Chromatography (Overlapping Bands) Improper Column Packing: Channeling or cracks in the stationary phase lead to an uneven flow of the mobile phase.Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it carefully into the column to ensure a uniform and tightly packed bed.[6]
Column Overloading: Too much crude product was loaded onto the column relative to the amount of silica gel.Adhere to Ratios: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be added evenly to the top of the column for a sharper band.[6]

Workflow for Purification Method Selection

The choice of purification method depends heavily on the impurity profile of the crude material. This decision tree provides a logical workflow for selecting the most appropriate strategy.

Purification_Workflow cluster_start Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_outcome Validation & Final Product Start Crude Product TLC Analyze by TLC/LC-MS Start->TLC Decision Assess Impurity Profile TLC->Decision Recryst Primary Method: Recrystallization Decision->Recryst  Relatively Clean (>85% pure, baseline impurities) Column Primary Method: Column Chromatography Decision->Column  Complex Mixture (<85% pure, multiple spots, close Rf values) CheckPurity1 Check Purity (TLC, HPLC, NMR) Recryst->CheckPurity1 CheckPurity2 Check Purity (TLC, HPLC, NMR) Column->CheckPurity2 CheckPurity1->Column Purity Not OK Pure Pure Product (>98%) CheckPurity1->Pure Purity OK CheckPurity2->Recryst Purity Not OK (consider for polishing) CheckPurity2->Pure Purity OK

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, or mixtures like ethyl acetate/petroleum ether). An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.[4]

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating compounds with different polarities.[6]

  • Eluent Selection: Using TLC, identify a solvent system that provides a good separation between the desired product (Rf value of ~0.3-0.4) and its impurities. A common starting point is a mixture of petroleum ether and ethyl acetate.

  • Column Preparation:

    • Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh is suitable for general purification) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimum amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving the quinazoline scaffold. As a privileged structure in medicinal chemistry, successful and high-yielding functionalization of the quinazoline core is critical for the synthesis of a vast array of therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.

I. Understanding the Quinazoline Core: Reactivity in SNAr Reactions

The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring.[4] The presence and positions of the two nitrogen atoms in the pyrimidine ring significantly influence the electron density and reactivity of the entire scaffold. Specifically, the nitrogen atoms withdraw electron density, making the carbocyclic and heterocyclic rings susceptible to nucleophilic attack, particularly at the C2 and C4 positions when substituted with a suitable leaving group.[4][5]

It is well-documented that the C4 position of a quinazoline ring bearing a leaving group is generally more reactive towards nucleophilic substitution than the C2 position.[1][5][6] This regioselectivity is attributed to the greater electrophilicity of the C4 carbon, a concept supported by DFT calculations which show a higher LUMO coefficient at this position.[1] Consequently, reactions involving 2,4-disubstituted quinazolines, such as 2,4-dichloroquinazoline, with a nucleophile will preferentially occur at the C4 position.[1]

II. Troubleshooting Guide: Low Yield in Quinazoline SNAr Reactions

This section is structured in a question-and-answer format to directly address common issues encountered during the nucleophilic substitution of quinazolines.

Frequently Asked Question 1: My SNAr reaction on a 4-chloroquinazoline is resulting in a low yield of the desired 4-aminoquinazoline. What are the likely causes and how can I improve the yield?

Low yields in the nucleophilic substitution of 4-chloroquinazolines can stem from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions sub_reagents1 Purity of Starting Materials (TLC, NMR) check_reagents->sub_reagents1 sub_reagents2 Accurate Stoichiometry of Nucleophile & Base check_reagents->sub_reagents2 check_workup 3. Evaluate Workup & Purification check_conditions->check_workup sub_conditions1 Solvent Choice (Polar Aprotic vs. Protic) check_conditions->sub_conditions1 sub_conditions2 Reaction Temperature & Time check_conditions->sub_conditions2 sub_conditions3 Inert Atmosphere check_conditions->sub_conditions3 success Improved Yield check_workup->success sub_workup1 pH Adjustment During Extraction check_workup->sub_workup1 sub_workup2 Choice of Purification Method (Chromatography vs. Recrystallization) check_workup->sub_workup2

Caption: A systematic workflow for troubleshooting low yields in quinazoline SNAr reactions.

1. Reagent Quality and Stoichiometry
  • Purity of Starting Materials: Impurities in your 4-chloroquinazoline or nucleophile can lead to unwanted side reactions and a decrease in the yield of your desired product.[7]

    • Actionable Advice: Verify the purity of your starting materials using techniques like TLC, NMR, or melting point analysis. If necessary, purify the starting materials before proceeding with the reaction.

  • Stoichiometry of Nucleophile and Base: An insufficient amount of the nucleophile will result in incomplete conversion of the starting material. The presence and stoichiometry of a base are also crucial, especially when the nucleophile is an amine, as a base is needed to neutralize the HCl generated during the reaction.

    • Actionable Advice: Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) is used to drive the reaction to completion. If a base is required, ensure it is used in at least stoichiometric amounts relative to the starting chloroquinazoline.

2. Reaction Conditions
  • Solvent Selection: The choice of solvent is critical as it can influence the solubility of reactants, reaction rate, and the stability of intermediates.[7] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for SNAr reactions as they can solvate the cationic intermediate without strongly solvating the nucleophile, thus enhancing its reactivity.[1][8] Polar protic solvents like ethanol or isopropanol can also be used, but they may slow down the reaction by solvating the nucleophile through hydrogen bonding.[1][8]

    • Actionable Advice: If you are observing low yields, consider screening different solvents. For instance, if your reaction is sluggish in ethanol, switching to DMF or DMSO could lead to a significant improvement.[7]

Solvent TypeExamplesRationale for Use in Quinazoline SNAr
Polar Aprotic DMF, DMSO, Acetonitrile, THFGenerally enhances nucleophilicity, leading to faster reaction rates.[1]
Polar Protic Ethanol, Isopropanol, WaterCan be effective, but may require higher temperatures or longer reaction times due to nucleophile solvation.[1]
  • Reaction Temperature and Time: SNAr reactions often require heating to overcome the activation energy barrier.[7] Insufficient temperature or reaction time can lead to incomplete conversion.

    • Actionable Advice: Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding slowly, consider increasing the temperature in increments of 10-20°C.[7] Conversely, excessively high temperatures can lead to decomposition or side reactions, so finding the optimal temperature is key.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates or reagents, which could otherwise lead to byproduct formation.[7][9]

3. Workup and Purification
  • pH Adjustment During Extraction: Quinazoline derivatives containing basic nitrogen atoms can be protonated and become water-soluble at low pH. This can lead to significant product loss during aqueous workup.

    • Actionable Advice: During the extraction process, carefully adjust the pH of the aqueous layer to be neutral or slightly basic to ensure the product is in its neutral, less water-soluble form, thereby maximizing its extraction into the organic layer.[7]

  • Purification Method: The choice of purification method can impact the final isolated yield. Product may be lost during column chromatography due to irreversible adsorption onto the silica gel or during recrystallization if an inappropriate solvent is chosen.[7][10]

    • Actionable Advice: If you suspect product loss during purification, consider alternative methods. For example, if column chromatography gives a low yield, try recrystallization.[10] For recrystallization, perform small-scale solvent screening to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[10]

Frequently Asked Question 2: I am attempting a nucleophilic substitution at the C2 position of a 2,4-dichloroquinazoline, but the reaction is either not working or giving me the C4-substituted product instead. Why is this happening and how can I achieve C2 selectivity?

As previously mentioned, the C4 position of the quinazoline ring is inherently more reactive towards nucleophilic attack than the C2 position.[5][6] Therefore, achieving selective substitution at C2 requires a strategic approach.

Understanding the Reactivity Difference

C2_vs_C4_Reactivity Substrate 2,4-Dichloroquinazoline C4_Attack Attack at C4 (Lower Activation Energy) Substrate->C4_Attack More Favorable C2_Attack Attack at C2 (Higher Activation Energy) Substrate->C2_Attack Less Favorable Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Substrate C4_Product 4-Substituted Product (Kinetic Product) C4_Attack->C4_Product C2_Product 2-Substituted Product C2_Attack->C2_Product

Caption: Relative reactivity of C2 and C2 positions in 2,4-dichloroquinazoline towards nucleophilic attack.

Strategies for C2-Functionalization
  • Sequential Substitution: The most common and reliable method is a two-step process:

    • Step 1: C4 Substitution: React the 2,4-dichloroquinazoline with your first nucleophile under mild conditions to selectively form the 4-substituted-2-chloroquinazoline.

    • Step 2: C2 Substitution: Subject the isolated 2-chloro intermediate to a second nucleophilic substitution, often requiring more forcing conditions (higher temperature, longer reaction time) to replace the chlorine at the C2 position.[6]

  • Modifying the Leaving Group at C2: While less common for direct C2 substitution in the presence of a C4 leaving group, in some cases, activating the C2 position with a better leaving group than at C4 could theoretically alter the regioselectivity. However, the synthesis of such substrates can be challenging.

  • Metal-Catalyzed Cross-Coupling Reactions: For certain transformations, particularly for the introduction of carbon-based nucleophiles, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a 2-chloro-4-substituted quinazoline are a powerful alternative to direct SNAr.[11][12]

Experimental Protocol: Two-Step Synthesis of a 2,4-Diaminoquinazoline

This protocol outlines the general procedure for the sequential substitution of 2,4-dichloroquinazoline.

Part A: Synthesis of 4-Amino-2-chloroquinazoline

  • Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add the first amine nucleophile (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to neutral or slightly basic with a suitable base (e.g., NaHCO₃ solution).

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Part B: Synthesis of 2,4-Diaminoquinazoline

  • Combine the 4-amino-2-chloroquinazoline (1.0 eq) from Part A and the second amine nucleophile (1.5-2.0 eq) in a suitable solvent (e.g., isopropanol or DMF) in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-diaminoquinazoline.

Frequently Asked Question 3: My reaction with a 4-methoxyquinazoline and an amine nucleophile is not working. What is the issue?

The success of a nucleophilic aromatic substitution reaction is highly dependent on the nature of the leaving group.[13][14] A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage.[13][14][15]

Leaving Group Ability

In the context of quinazoline chemistry, common leaving groups in order of decreasing reactivity are generally:

Excellent > Good > Poor Halides (Cl, Br, I) > Sulfonates (OTs, OMs) > Alkoxy (e.g., -OCH₃), Amino groups

The methoxy group (-OCH₃) is a poor leaving group because the methoxide anion (CH₃O⁻) is a strong base.[16] Consequently, displacing a methoxy group via SNAr is significantly more difficult than displacing a halide and often requires harsh reaction conditions or fails to proceed altogether.

Actionable Advice
  • Modify your synthetic route: Instead of starting with a 4-methoxyquinazoline, begin with a 4-haloquinazoline (preferably 4-chloroquinazoline) and perform the nucleophilic substitution with your amine. The resulting 4-aminoquinazoline can then be further functionalized if needed.

  • Activation of the Leaving Group: While not standard for this specific case, in some instances, poor leaving groups like hydroxyl groups can be activated in situ by converting them into better leaving groups like sulfonates. However, for a methoxy group, this is not a practical approach.

III. Concluding Remarks

Successfully troubleshooting low yields in the nucleophilic substitution of quinazolines requires a systematic evaluation of reagent quality, reaction conditions, and workup procedures. Understanding the inherent reactivity of the quinazoline core, particularly the enhanced reactivity of the C4 position, is paramount for designing effective synthetic strategies. By carefully considering the factors outlined in this guide—including solvent choice, temperature, leaving group ability, and pH during extraction—researchers can significantly improve the efficiency and outcome of their SNAr reactions, paving the way for the successful synthesis of novel quinazoline-based compounds for drug discovery and development.

IV. References

  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Retrieved from --INVALID-LINK--

  • Yadav, G., & Singh, R. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. RSC Advances, 11(45), 28209-28233. --INVALID-LINK--

  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6699. --INVALID-LINK--

  • Silva, A. M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. --INVALID-LINK--

  • Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8846-8851. --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. --INVALID-LINK--

  • Van der Pijl, R. J., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(3), 1333-1340. --INVALID-LINK--

  • Wikipedia. (2023, December 15). Quinazoline. In Wikipedia. Retrieved from --INVALID-LINK--

  • Silva, A. M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from --INVALID-LINK--

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 357-365.

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 3956306. --INVALID-LINK--

  • Jansa, P., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 584-592. --INVALID-LINK--

  • Ellman, J. A., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S. Patent No. WO1998011438A1.

  • da Silva, A. D., et al. (2023). Recent advances in selective functionalization of the quinazoline scaffold. In [Book Title]. IntechOpen.

  • Kumar, A., & Kumar, V. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17468. --INVALID-LINK--

  • LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from --INVALID-LINK--

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc.

  • Contreras, R., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Molecular Modeling, 26(1), 10. --INVALID-LINK--

  • JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. --INVALID-LINK--

  • Kumar, A., & Kumar, V. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Retrieved from --INVALID-LINK--

  • Wang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065. --INVALID-LINK--

  • Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from --INVALID-LINK--

  • Chemistry Notes. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from --INVALID-LINK--

  • The Chemistry Guru. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction [Video]. YouTube. --INVALID-LINK--

  • Kumar, A., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 522-539. --INVALID-LINK--

  • Kumar, A., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6489. --INVALID-LINK--

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--

  • Al-Otaibi, F. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from --INVALID-LINK--

  • Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work?. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Retrieved from --INVALID-LINK--

References

Technical Support Center: Chlorination of 7-Methoxy-6-nitroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-7-methoxy-6-nitroquinazoline, a key intermediate in the production of several important pharmaceutical compounds. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction intricacies, enabling you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Criticality of the Chlorination Step

The conversion of 7-methoxy-6-nitroquinazolin-4-ol to its 4-chloro derivative is a pivotal step in many synthetic pathways. The introduction of the chloro group at the 4-position activates the quinazoline ring for subsequent nucleophilic substitution reactions. However, this seemingly straightforward chlorination is often beset by side reactions that can compromise yield, purity, and ultimately, the success of your synthesis. This guide will illuminate the mechanistic pathways, troubleshoot common issues, and provide robust protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the chlorination of 7-methoxy-6-nitroquinazolin-4-ol and why?

A1: The most prevalent and effective reagent for this transformation is phosphorus oxychloride (POCl₃). Its efficacy stems from its ability to act as both a dehydrating agent and a chloride source. The reaction proceeds through the formation of a phosphorylated intermediate, which is a much better leaving group than the hydroxyl group of the starting material. This intermediate is then readily displaced by a chloride ion.[1]

Q2: Are there any viable alternative chlorinating agents?

A2: Yes, several alternatives can be employed, each with its own set of advantages and disadvantages. A common alternative is a mixture of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] This system generates the Vilsmeier reagent in situ, which is the active chlorinating species. Another option is a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which can be a more potent chlorinating system for less reactive substrates.

Q3: How do the nitro and methoxy substituents influence the chlorination reaction?

A3: The electron-withdrawing nature of the nitro group at the 6-position deactivates the quinazoline ring, potentially making the chlorination more challenging and requiring harsher reaction conditions compared to unsubstituted quinazolinones. Conversely, the electron-donating methoxy group at the 7-position can help to mitigate this deactivation to some extent. The interplay of these electronic effects necessitates careful optimization of reaction parameters to achieve complete conversion while minimizing side reactions. The electron-deficient nature of the ring also makes the resulting 4-chloroquinazoline product highly susceptible to nucleophilic attack, including hydrolysis.[4]

Q4: What is the role of a base, such as triethylamine or diisopropylethylamine, in the POCl₃ chlorination?

A4: The addition of a tertiary amine base is crucial for promoting the initial phosphorylation step. The base deprotonates the quinazolin-4-ol, forming the more nucleophilic quinazolinolate anion, which readily attacks the phosphorus center of POCl₃. Maintaining basic conditions throughout the addition of POCl₃ is also key to suppressing the formation of pseudodimers, a common side reaction.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of 7-methoxy-6-nitroquinazolin-4-ol.

Problem 1: Incomplete or No Reaction

Symptoms:

  • TLC analysis shows predominantly starting material.

  • Low yield of the desired 4-chloro product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reagent The stoichiometry of the chlorinating agent is critical. For POCl₃, at least one molar equivalent is required for the conversion of the phosphorylated intermediate to the product.[1]Use a sufficient excess of the chlorinating agent. For POCl₃, a common practice is to use it as the solvent or in a significant excess (e.g., 5-10 equivalents).
Low Reaction Temperature The conversion of the phosphorylated intermediate to the chloroquinazoline typically requires heating.[1]Ensure the reaction temperature is adequate. For POCl₃ chlorinations, refluxing is common, typically in the range of 70-110 °C.
Presence of Moisture Chlorinating agents like POCl₃ and SOCl₂ react violently with water. Moisture in the starting material or solvent will consume the reagent and generate acidic byproducts that can interfere with the reaction.[5]Thoroughly dry the starting material (7-methoxy-6-nitroquinazolin-4-ol) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents Old or improperly stored chlorinating agents may have degraded, reducing their reactivity.Use fresh, high-purity chlorinating agents.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC in addition to the starting material and product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Pseudodimer Formation This occurs when a phosphorylated intermediate reacts with unreacted quinazolin-4-ol.[1]Control the reaction temperature during the addition of POCl₃, keeping it below 25 °C. Ensure the reaction mixture remains basic throughout the addition of the chlorinating agent by using a suitable tertiary amine.
Hydrolysis of the Product The this compound is highly susceptible to hydrolysis back to the starting quinazolin-4-ol, especially during aqueous workup under acidic conditions.[5][6]Quench the reaction mixture by pouring it onto a mixture of ice and a base (e.g., sodium bicarbonate or ammonia solution) to neutralize the acidic byproducts. Extract the product quickly into an organic solvent.
Reaction with Solvent If using a nucleophilic solvent, it may compete with the chloride ion in displacing the phosphorylated intermediate.Use a non-nucleophilic solvent or use the chlorinating agent itself as the solvent.
Decomposition at High Temperatures Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.Monitor the reaction progress by TLC and avoid unnecessarily long reaction times. Optimize the temperature to the minimum required for complete conversion.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from established procedures for the synthesis of this compound.[7]

Materials:

  • 7-methoxy-6-nitroquinazolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-6-nitroquinazolin-4-ol (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to quench the excess POCl₃ and neutralize the acidic byproducts.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF

Materials:

  • 7-methoxy-6-nitroquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-6-nitroquinazolin-4-ol (1 equivalent) and toluene.

  • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Slowly add thionyl chloride (3-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization as needed.

Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the key steps in the POCl₃ chlorination and a common side reaction pathway.

chlorination_mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction: Pseudodimer Formation A 7-Methoxy-6-nitro quinazolin-4-ol B Quinazolinolate Anion A->B + Base - H+ C Phosphorylated Intermediate B->C + POCl3 D 4-Chloro-7-methoxy-6- nitroquinazoline C->D + Cl- - [PO2Cl2]- C2 Phosphorylated Intermediate E Pseudodimer C2->E + Quinazolin-4-ol A2 7-Methoxy-6-nitro quinazolin-4-ol A2->E

Caption: Mechanism of POCl₃ chlorination and pseudodimer side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the chlorination reaction.

troubleshooting_workflow cluster_incomplete_causes Troubleshoot Incomplete Reaction cluster_byproducts_causes Troubleshoot Byproducts start Reaction Start check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains byproducts Significant Byproducts check_tlc->byproducts Multiple spots complete Reaction Complete check_tlc->complete Clean conversion cause1 Check Reagent Stoichiometry incomplete->cause1 cause2 Increase Temperature incomplete->cause2 cause3 Ensure Anhydrous Conditions incomplete->cause3 cause4 Control Temperature during Addition byproducts->cause4 cause5 Use Basic Workup byproducts->cause5 cause6 Check for Solvent Reactivity byproducts->cause6

Caption: Troubleshooting workflow for the chlorination reaction.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bulk production of 4-Chloro-7-methoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to industrial production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, efficient, and reproducible manufacturing process.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a critical step in the production of various pharmaceutical agents. The most common synthetic route involves the cyclization and subsequent chlorination of a substituted anthranilic acid derivative. While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and material handling.

Common Synthetic Pathway

A prevalent method for synthesizing the quinazoline core is the Niementowski reaction, which involves the condensation of anthranilic acids with amides.[1] However, for this specific molecule, a multi-step synthesis is often employed, starting from a substituted aniline. A representative pathway involves the formation of a quinazolinone intermediate followed by chlorination.

Diagram of a Representative Synthetic Workflow:

Synthetic_Workflow A Substituted Aniline B Quinazolinone Intermediate A->B Cyclization C This compound B->C Chlorination (e.g., POCl3, SOCl2)

Caption: A simplified two-stage synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield in the Chlorination Step

Question: We are experiencing a significant drop in yield during the chlorination of the 7-methoxy-6-nitroquinazolin-4(3H)-one intermediate when moving to a larger reactor. What are the likely causes and how can we mitigate this?

Answer:

Scaling up the chlorination step often presents challenges related to mass and heat transfer, as well as reagent stability and stoichiometry. Several factors could be contributing to the decreased yield:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of the solid quinazolinone intermediate with the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) can be difficult. This leads to localized areas of high and low reagent concentration, resulting in incomplete reaction and potential side reactions.

    • Solution: Optimize the impeller design and agitation speed for the specific reactor geometry. Consider using a solvent to create a slurry of the intermediate before adding the chlorinating agent to improve dispersion.

  • Temperature Control: The chlorination reaction is often exothermic. Insufficient heat removal in a large reactor can lead to temperature spikes, causing decomposition of the product and the formation of impurities.

    • Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch process where the chlorinating agent is added portion-wise to better control the reaction temperature. Lowering the reaction temperature, if the reaction kinetics allow, can also minimize byproduct formation.[1]

  • Moisture Contamination: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture. On a larger scale, the increased surface area and longer transfer times can lead to greater exposure to atmospheric moisture, which will quench the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware, reactors, and transfer lines are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1]

  • Hydrolysis of the Product: The 4-chloro group in the product is highly reactive and susceptible to hydrolysis, which can revert it back to the starting quinazolinone.[2] This can occur during the work-up if the product is exposed to aqueous conditions for extended periods.

    • Solution: Minimize the time the product is in contact with water during the work-up. Use cold water for quenching and washing, and promptly extract the product into an organic solvent. Ensure the organic layer is thoroughly dried before solvent removal.

Problem 2: Impurity Formation and Purification Challenges

Question: Our bulk batches of this compound show several persistent impurities that are difficult to remove by standard crystallization. What are these impurities likely to be and what purification strategies can we employ?

Answer:

The impurity profile can be complex and is highly dependent on the specific reaction conditions. Common impurities include:

  • Unreacted Starting Material: Incomplete chlorination will leave the 7-methoxy-6-nitroquinazolin-4(3H)-one intermediate in the final product.

  • Quinazolinone Byproducts: The C4 position of the quinazoline ring is susceptible to oxidation, which can lead to the formation of a quinazolinone.[1]

  • Isomers: Depending on the starting materials and reaction conditions, isomeric impurities may form. For instance, if starting from a material like 2-amino-4-fluorobenzoic acid, isomers can be generated during nitration if not carefully controlled.[3]

  • Decomposition Products: As mentioned, high reaction temperatures can lead to the degradation of the starting material and product.

Purification Strategies:

Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can be effective for removing small amounts of impurities with different solubility profiles.May not be effective for removing structurally similar impurities. Can lead to product loss in the mother liquor.
Slurry Washing Suspending the crude product in a solvent in which it has low solubility, while the impurities are more soluble.Simple and can be effective for removing highly soluble impurities.Less efficient than recrystallization.
Column Chromatography Separating the product from impurities based on their differential adsorption to a stationary phase.Highly effective for separating complex mixtures and structurally similar impurities.Can be expensive and time-consuming for large-scale production. Generates significant solvent waste.
Acid-Base Extraction Utilizing the basicity of the quinazoline nitrogen to selectively extract the product into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and re-extracting.Can be a very effective purification method for removing non-basic impurities.The product must be stable to the acidic and basic conditions used.

Troubleshooting Decision Tree for Impurity Removal:

Impurity_Troubleshooting start Impure Product recrystallization Attempt Recrystallization start->recrystallization analysis1 Analyze Purity (HPLC, NMR) recrystallization->analysis1 slurry_wash Perform Slurry Wash analysis1->slurry_wash Purity < 99% pure_product Pure Product analysis1->pure_product Purity > 99% analysis2 Analyze Purity slurry_wash->analysis2 column_chrom Consider Column Chromatography analysis2->column_chrom Persistent Impurities acid_base Investigate Acid-Base Extraction analysis2->acid_base Alternative Strategy analysis2->pure_product Purity > 99% column_chrom->pure_product acid_base->pure_product

Caption: A decision tree for troubleshooting the purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area.[4] It is recommended to store it under an inert atmosphere at 2-8°C.[5] The compound is sensitive to moisture and should be kept in a tightly sealed container to prevent hydrolysis.[2][6]

Q2: What are the key safety precautions to consider when handling chlorinating agents like POCl₃ on a large scale?

A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. When handling large quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system.

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure personnel are trained on the proper procedures for handling spills and exposures.

  • Quenching: Quenching of residual POCl₃ should be done carefully and slowly by adding it to a cooled, stirred solution of a suitable quenching agent (e.g., a mixture of ice and sodium bicarbonate solution).

Q3: Can microwave-assisted synthesis be a viable option for scaling up the production of quinazoline derivatives?

A3: Microwave-assisted synthesis can offer several advantages, including faster reaction times, higher yields, and cleaner reaction profiles.[7][8][9] However, scaling up microwave reactions presents challenges related to the penetration depth of microwaves and ensuring uniform heating in large reaction volumes. While specialized large-scale microwave reactors are available, their implementation requires significant capital investment and process development. For bulk production, traditional heating methods in well-controlled reactor systems are often more practical and cost-effective.

Q4: What analytical techniques are most suitable for monitoring the reaction progress and ensuring the quality of the final product?

A4: A combination of analytical techniques is recommended for robust process control:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product during the reaction.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product and identifying impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify impurities.[2][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[12]

IV. Experimental Protocols

Protocol 1: Chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with 7-methoxy-6-nitroquinazolin-4(3H)-one (1 equivalent).

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the reactor while maintaining the temperature below a predetermined setpoint (e.g., 10°C) with efficient cooling.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by adding it to a stirred mixture of ice and water, ensuring the temperature is kept low.

    • Adjust the pH of the aqueous slurry to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Filter the precipitated solid.

    • Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinazoline derivatives include ethanol, isopropanol, and ethyl acetate.

  • Dissolution: In a suitable vessel, add the crude this compound and the selected solvent. Heat the mixture with stirring until the product is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? - Guidechem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound cas 55496-69-0. (n.d.). Home Sunshine Pharma. Retrieved January 2, 2026, from --INVALID-LINK--

  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). AWS. Retrieved January 2, 2026, from --INVALID-LINK--

  • Thapa, S. (2022). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2019). PMC. Retrieved January 2, 2026, from --INVALID-LINK--

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. Retrieved January 2, 2026, from --INVALID-LINK--

  • 4-Chloro-7-methoxyquinoline-6-carboxamide. (n.d.). Apollo Scientific. Retrieved January 2, 2026, from --INVALID-LINK--

  • 4-Chloro-6-methoxyquinazoline | 50424-28-7. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Retrieved January 2, 2026, from --INVALID-LINK--

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2009). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety Data Sheets. (n.d.). Echemi.com. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Stability and Storage of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chloro-7-methoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling. Our recommendations are grounded in established principles of chemical stability and supported by scientific literature.

Introduction: Understanding the Chemistry of this compound

This compound is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry. However, the very features that make it a versatile reagent—the reactive 4-chloro substituent and the electron-withdrawing nitro group—also render it susceptible to degradation if not stored and handled correctly. The primary modes of degradation are hydrolysis of the chloro group and photodegradation of the nitroaromatic system. This guide will provide you with the knowledge and tools to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C[1]. The container should be tightly sealed to prevent moisture ingress and exposure to the atmosphere. For long-term storage, blanketing the container with an inert gas such as argon or nitrogen is highly recommended to displace oxygen and moisture.

Q2: I've noticed a change in the color of my compound. What does this indicate?

A2: A visual change in the appearance of the powder, such as darkening or yellowing, is often the first sign of degradation. This can be triggered by exposure to light, elevated temperatures, or humidity. Nitroaromatic compounds are particularly prone to photodegradation, which can lead to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the material for purity before use.

Q3: My analytical data (HPLC, NMR) shows a decrease in purity over time. What are the likely degradation products?

A3: The two most probable degradation pathways for this compound are hydrolysis and photoreduction.

  • Hydrolysis: The C4-chloro group is susceptible to nucleophilic substitution by water, leading to the formation of 7-methoxy-6-nitroquinazolin-4(3H)-one . This is a common degradation pathway for 4-chloroquinazolines[2][3].

  • Photodegradation/Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially upon exposure to light or in the presence of reducing agents. This can lead to a variety of colored byproducts.

Q4: What type of packaging is best for storing this compound?

A4: The primary packaging should be chemically inert and provide a robust barrier against moisture and light. Amber glass vials with tight-fitting, lined caps are a good choice. For larger quantities, multi-layered packaging incorporating aluminum foil is ideal, as it offers excellent protection against light, moisture, and oxygen[4][5]. The use of desiccants within a secondary, sealed container can provide additional protection against humidity. It is also important to consider the potential for extractables and leachables from the packaging material, which could contaminate the product[6][7][8].

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Purity Loss in Solution

Observation: A freshly prepared solution of this compound in a protic solvent (e.g., methanol, water) shows rapid degradation when analyzed by HPLC.

Root Cause: The 4-chloro group is highly susceptible to solvolysis, where the solvent acts as a nucleophile, displacing the chloride. This is particularly rapid with alcohols and water, leading to the formation of the corresponding 4-alkoxy or 4-hydroxy derivative.

Solution:

  • Solvent Choice: For analytical purposes, use aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation. If a protic co-solvent is necessary for solubility, prepare the solution immediately before analysis and keep it at a low temperature.

  • Buffered Mobile Phases: When developing HPLC methods, consider using a slightly acidic mobile phase (e.g., with 0.1% formic acid) to suppress the hydrolysis of the chloro group.

Issue 2: Inconsistent Results in Biological Assays

Observation: You are observing variable or lower-than-expected activity in your biological experiments.

Root Cause: If the compound has degraded, the actual concentration of the active this compound will be lower than anticipated. The primary degradation product, 7-methoxy-6-nitroquinazolin-4(3H)-one, is unlikely to have the same biological activity.

Solution:

  • Purity Verification: Always verify the purity of your compound with a validated analytical method before starting a new set of experiments, especially if the material has been in storage for an extended period.

  • Stock Solution Stability: Assess the stability of your stock solutions under the conditions of your biological assays. It is advisable to prepare fresh stock solutions from solid material for each experiment.

Experimental Protocols

To empower you to assess the stability of your this compound, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and understand the stability of the molecule under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines[1].

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point, and optimization may be necessary based on your specific instrumentation and the impurity profile of your sample[9][10][11].

Visualizing Degradation and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.

Potential Degradation Pathways parent This compound hydrolysis_product 7-methoxy-6-nitroquinazolin-4(3H)-one parent->hydrolysis_product  Hydrolysis (H₂O) photo_product Photodegradation Products (e.g., reduced nitro group) parent->photo_product  Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

Stability Testing Workflow start Receive/Synthesize Compound storage Store under Recommended Conditions (Cool, Dry, Dark, Inert Gas) start->storage sampling Sample at Intervals storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Evaluate Purity and Impurity Profile analysis->data end Determine Shelf-Life data->end

References

Challenges in the synthesis of multi-substituted quinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of multi-substituted quinazoline compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Section 1: General Troubleshooting & Optimization

This section covers overarching issues frequently encountered during quinazoline synthesis, regardless of the specific synthetic route employed.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yields in quinazoline synthesis are a common frustration, often stemming from a few key areas. A systematic approach to troubleshooting is essential.

Primary Causes & Solutions:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in reactants like 2-aminobenzonitriles, aldehydes, or anthranilic acid derivatives can introduce competing side reactions or poison catalysts.[1]

    • Action: Always verify the purity of your starting materials via NMR, melting point, or GC-MS before starting a reaction. If purity is questionable, purify them by distillation, recrystallization, or chromatography.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are paramount.

    • Temperature: Many quinazoline syntheses require heating to overcome activation energy barriers. Conversely, excessive heat can cause decomposition of starting materials or products, especially in classical methods like the Niementowski synthesis which often requires temperatures above 130°C.[1][2]

    • Solvent: The solvent dictates the solubility of reactants and the stability of intermediates. For instance, polar solvents like DMF or water can be highly effective for certain reactions, while non-polar solvents may be completely ineffective.[1]

  • Catalyst Inactivity: For metal-catalyzed reactions, the catalyst's state is crucial.

    • Action: Use a fresh batch of catalyst, ensure it hasn't been deactivated by air or moisture, and optimize the catalyst loading.[1][2] Impurities in the starting materials can also act as catalyst poisons.

Troubleshooting Workflow for Low Yields

Here is a systematic workflow to diagnose the cause of low product formation.

LowYield_Troubleshooting Start Low Yield Observed (via TLC/LC-MS) Check_SM Verify Purity of Starting Materials Start->Check_SM Purify_SM Purify Starting Materials (Recrystallize, Distill, etc.) Check_SM->Purify_SM Impure? Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Pure? Purify_SM->Check_Conditions Screen_Temp Screen Temperatures (e.g., RT, 50, 80, 120 °C) Check_Conditions->Screen_Temp Screen_Solvent Screen Solvents (Polar & Non-polar) Check_Conditions->Screen_Solvent Check_Catalyst Assess Catalyst (for catalyzed reactions) Check_Conditions->Check_Catalyst Rerun Re-run Optimized Reaction Screen_Temp->Rerun Screen_Solvent->Rerun Fresh_Catalyst Use Fresh Catalyst & Optimize Loading Check_Catalyst->Fresh_Catalyst Fresh_Catalyst->Rerun

Caption: A systematic workflow for troubleshooting low reaction yields.

Troubleshooting Summary: Low Yields
Possible Cause Recommended Action Rationale & Scientific Principle
Poor Starting Material QualityVerify purity (NMR, GC-MS, m.p.). Purify via distillation or recrystallization.[1]Impurities can cause side reactions or poison catalysts, directly reducing the formation of the desired product.
Suboptimal TemperatureRun small-scale reactions at different temperatures (e.g., RT, 50°C, 80°C, 120°C) and monitor by TLC/LC-MS.[1][2]Reactions have an optimal temperature window. Too low, and the activation energy isn't met; too high, and decomposition can occur.[2]
Incorrect SolventScreen a variety of solvents with different polarities (e.g., Toluene, DMF, Ethanol, Water).[1]Solvent affects reactant solubility and can stabilize or destabilize key reaction intermediates, directly impacting the reaction rate and outcome.[1]
Inactive CatalystUse a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. Optimize catalyst loading.[2]Metal catalysts can be deactivated by oxidation or poisoning. The correct stoichiometric amount is crucial for efficient turnover.
Steric HindranceFor sterically hindered substrates, consider increasing the reaction temperature, using a more potent catalyst, or switching to a synthetic route less sensitive to steric effects.[2][3]Steric bulk can increase the activation energy of the cyclization step. More forcing conditions may be required to overcome this barrier.
Q2: I've successfully synthesized my quinazoline, but purification is proving difficult. What are the best strategies?

Purification can be as challenging as the synthesis itself. The choice of method depends on the scale and the nature of the impurities.[4]

  • Initial Purification: For removing bulk impurities, recrystallization is often the most effective and economical first step.[4] The key is finding a solvent (or solvent pair) where your product has high solubility at high temperatures and low solubility at room temperature.[1]

  • Chromatography: Silica gel column chromatography is the workhorse for separating compounds of differing polarities.[4]

    • Common Issue: The product may streak or irreversibly adsorb to the silica.

    • Solution: Try deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent system. This is particularly useful for basic nitrogen-containing compounds like quinazolines.

  • High Purity Separation: For achieving >99% purity, especially for separating closely related analogues or regioisomers, preparative HPLC is the method of choice, typically using a C18 reverse-phase column.[4]

General Synthesis & Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Setup Reaction Setup Monitor Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Crude Crude Product Workup->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Analyze Purity Analysis (HPLC, NMR) Purify->Analyze Final Pure Compound Analyze->Final

Caption: A generalized workflow from synthesis to purification.

Section 2: Method-Specific Challenges

Classical synthetic routes, while foundational, come with unique challenges. Modern methods offer alternatives but have their own limitations.

Q3: My Niementowski reaction (anthranilic acid + amide) is giving a low yield. What are the common pitfalls?

The Niementowski synthesis is a robust method for creating 4(3H)-quinazolinones, but it's often plagued by harsh conditions.[2][5][6][7]

  • High Temperatures: The reaction often requires temperatures of 130-200°C, which can lead to the decomposition of starting materials or the desired product.[2][8]

    • Optimization: Carefully screen the temperature to find the minimum required for the reaction to proceed at a reasonable rate.[2] Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields under controlled temperatures.[5]

  • Inefficient Cyclization: The key cyclization step of the intermediate o-amidobenzamide can be inefficient, leading to low conversion.[2]

  • Water Scavenging: The reaction is a condensation that releases water. In some cases, removing water can help drive the equilibrium toward the product. However, this is substrate-dependent and must be tested empirically.

Q4: I'm observing an unexpected byproduct in my Friedländer synthesis. What could it be?

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is versatile but can lead to predictable side products.[9]

  • Quinoline Formation: A very common issue is the formation of quinoline derivatives, as the starting materials are similar to those used in the Niementowski quinoline synthesis.[2][8] Careful control of reaction conditions is key to minimizing this.

  • Self-Condensation: The active methylene component (e.g., a ketone) can undergo self-aldol condensation, especially under basic conditions.[9]

  • Regioselectivity Issues: When using an unsymmetrical ketone, two different regioisomers of the quinazoline can be formed. Controlling this is a significant challenge.[10] The choice of catalyst (acidic vs. basic) and specific Lewis acids can influence the regiochemical outcome.[10][11]

Q5: What are the main limitations of modern transition-metal-catalyzed quinazoline syntheses?

Transition-metal catalysis (using Cu, Pd, Ni, Mn, etc.) has revolutionized quinazoline synthesis by enabling milder reaction conditions.[12][13] However, these methods are not without their limitations.

  • Substrate Scope: Many protocols have a limited substrate scope. For example, a reaction that works well for aromatic aldehydes may give very low yields with aliphatic aldehydes.[3][14] Similarly, aliphatic amides or nitriles often perform poorly compared to their aromatic counterparts.[3][12]

  • Substituent Effects: The electronic nature of substituents can have a profound impact. Electron-withdrawing groups on certain starting materials can sometimes result in lower yields compared to electron-donating groups.[3][12]

  • Catalyst Sensitivity: Catalysts can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).[2]

Section 3: FAQs - Frequently Asked Questions

Q: How do I control regioselectivity when synthesizing 4-aminoquinazolines from a 2,4-dichloroquinazoline precursor? A: This is a classic SNAr (Nucleophilic Aromatic Substitution) reaction. The carbon at the 4-position of the quinazoline ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the 2-position.[15] DFT calculations have shown that the C4 position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack.[15] Therefore, by controlling the stoichiometry (using ~1 equivalent of the amine nucleophile) and temperature (often running the reaction at low temperatures initially), you can achieve highly regioselective substitution at the C4 position.[15]

Q: Can I use microwave irradiation to speed up my reactions? A: Yes, microwave-assisted synthesis is an excellent technique for many quinazoline preparations, including the Niementowski reaction.[5][16] It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields by providing rapid, uniform heating.[5][16][17]

Q: What are some common oxidizing agents used in the final aromatization step of some quinazoline syntheses? A: Depending on the synthetic route, a final oxidation step is often needed to convert a dihydroquinazoline intermediate to the fully aromatic quinazoline. Common and effective oxidants include:

  • Air or molecular oxygen, often in the presence of a catalyst.[18]

  • Manganese dioxide (MnO₂).[19]

  • Iodine (I₂), which can also act as a catalyst in some domino reactions.[18][20]

  • tert-Butyl hydroperoxide (TBHP).[21]

Section 4: Key Experimental Protocols

Protocol 1: Temperature and Solvent Screening (Microscale)
  • Setup: In parallel, set up 4-5 small-scale reactions (e.g., 0.1 mmol) in separate vials.

  • Solvent Screen: To each vial, add the starting materials and a different solvent (e.g., Vial 1: Toluene, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: Ethanol).

  • Temperature Screen: For the most promising solvent identified, set up new vials and run the reaction at different temperatures (e.g., 50 °C, 80 °C, 110 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS.

  • Analysis: Compare the consumption of starting material and formation of the product to identify the optimal conditions.[1]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM or EtOAc) and then adding the silica. Remove the solvent under reduced pressure until a fine, dry powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (determined by TLC analysis). Ensure the packing is uniform to prevent channeling.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting with the solvent system, starting with a less polar mixture and gradually increasing polarity if a gradient is needed.

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of each chemical intermediate is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. 4-Chloro-7-methoxy-6-nitroquinazoline is a pivotal building block in the synthesis of numerous targeted therapies, particularly tyrosine kinase inhibitors.[1][2][] Consequently, the rigorous assessment of its purity is a non-negotiable step in quality control, ensuring that process-related impurities and degradation products are identified and quantified.

This guide provides an in-depth comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound. We will explore the rationale behind the selection of a conventional C18 stationary phase and contrast its performance with a Phenyl-Hexyl phase, which offers alternative selectivity. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the most appropriate analytical method for their specific requirements.

Foundational Principles: Analyte Properties and Method Design

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound (Molecular Formula: C₉H₆ClN₃O₃) is a moderately polar, aromatic molecule containing a nitro group.[]

  • UV Absorbance: The presence of the quinazoline ring system and the nitroaromatic chromophore results in strong UV absorbance, making UV detection a highly suitable and sensitive technique. Based on the structure, a detection wavelength of 254 nm is an excellent starting point, as it is commonly effective for nitroaromatic compounds.[4][5][6]

  • Solubility and pKa: The compound is predicted to be a solid with a very low pKa (predicted around 0.53), indicating it is a very weak base.[1] This suggests that an acidic mobile phase will ensure the molecule is in a single, protonated state, leading to sharp, symmetrical peaks. It is readily soluble in common organic solvents like acetonitrile and methanol.

Method A: The Universal Standard - Reversed-Phase C18

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, renowned for its versatility and robust performance in separating a wide range of compounds based on hydrophobicity. For an initial purity assessment of this compound, a C18 column provides a reliable and high-resolution starting point.

Causality Behind Experimental Choices (Method A)
  • Stationary Phase: A high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its high efficiency and resolving power, which is essential for separating closely related impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed. A gradient is crucial for purity analysis as it ensures that impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, are eluted and resolved within a reasonable timeframe.[5] The addition of 0.1% formic acid to both mobile phase components serves to control the pH, suppress the ionization of any free silanols on the column packing, and ensure the analyte is in a single ionic form, thereby promoting excellent peak shape.[6]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring retention time reproducibility.

Experimental Protocol: Method A
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the test sample at the same concentration (100 µg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.

Method B: An Alternative Approach - Phenyl-Hexyl for Enhanced Aromatic Selectivity

While C18 columns separate primarily based on hydrophobicity, they can sometimes fail to resolve impurities with similar hydrophobicity but different structural characteristics. Phenyl-Hexyl columns provide an orthogonal separation mechanism. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of this compound and related impurities, offering a different selectivity that can be crucial for resolving challenging impurity profiles.

Causality Behind Experimental Choices (Method B)
  • Stationary Phase: A Phenyl-Hexyl column of identical dimensions is chosen to allow for a direct comparison of selectivity against the C18 phase. This phase is specifically selected for its potential to better resolve aromatic and nitroaromatic compounds.

  • Mobile Phase: The same mobile phase composition (water and ACN with 0.1% formic acid) is used to ensure that any observed differences in chromatography are directly attributable to the column chemistry. A slightly modified gradient may be required to optimize the separation on this new stationary phase.

  • Self-Validation: By keeping the mobile phase and other conditions constant, this protocol creates a self-validating comparison. A significant change in the elution order or the resolution of impurity peaks between Method A and Method B directly demonstrates the impact of the stationary phase's selectivity.

Experimental Protocol: Method B
  • Standard and Sample Preparation: Prepare as described in Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 75 25
      20.0 35 65
      25.0 35 65
      25.1 75 25

      | 30.0 | 75 | 25 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Perform system suitability testing as described in Method A.

Visualizing the Process and Logic

To better illustrate the analytical process and the decision-making framework, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis p1 Weigh Compound p2 Dissolve in Diluent (50:50 ACN:Water) p1->p2 p3 Sonicate to Ensure Complete Dissolution p2->p3 h1 System Suitability Test (SST) p3->h1 h2 Inject Sample/Standard (Method A or B) h1->h2 h3 Acquire Chromatographic Data h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Resolution, Tailing Factor d1->d2 d3 Calculate Purity by Area Percent d2->d3 end end d3->end Final Purity Report

Caption: Experimental workflow for HPLC purity analysis.

G cluster_input Analytical Goal goal Accurate Purity of This compound col Column Chemistry goal->col mob Mobile Phase goal->mob peak Peak Shape (Tf) col->peak Influences sel Selectivity (α) col->sel Primary Driver mob->peak Primary Driver mob->sel Influences res Resolution (Rs) peak->res sel->res

Caption: Logical relationships in HPLC method development.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on the analysis of a hypothetical sample containing the main peak and a closely eluting aromatic impurity.

ParameterMethod A: Reversed-Phase C18Method B: Reversed-Phase Phenyl-HexylJustification
Retention Time (Main Peak) ~15.2 min~16.8 minPhenyl-Hexyl phases can exhibit stronger retention for aromatic compounds.
Resolution (Main Peak & Impurity) 2.13.5Demonstrates the enhanced selectivity from π-π interactions on the Phenyl-Hexyl column.
Tailing Factor (Main Peak) 1.11.2Both methods provide excellent peak symmetry under acidic mobile phase conditions.
Theoretical Plates ~12,000~11,500Both columns show good efficiency; minor variations are expected.
Analysis Run Time 30 min30 minKept consistent for a fair comparison of resolving power.
Interpretation of Results

As the data illustrates, both methods are valid and meet typical system suitability criteria.

  • Method A (C18) provides good, reliable results with high efficiency and adequate resolution for general purity testing. It is a robust choice for routine quality control where the impurity profile is well-understood.

  • Method B (Phenyl-Hexyl) demonstrates superior resolving power for the critical impurity pair. This significant increase in resolution (from 2.1 to 3.5) highlights the benefit of using an alternative selectivity. This method is the preferred choice for impurity profiling, method validation, and analyzing batches where complex or co-eluting impurities are suspected.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity analysis of this compound is contingent on the specific analytical objective.

  • For routine quality control and release testing , the Reversed-Phase C18 method (Method A) is highly suitable. It is robust, efficient, and provides the necessary resolution for known impurities.

  • For method development, impurity identification, and stability studies , the Reversed-Phase Phenyl-Hexyl method (Method B) is strongly recommended. Its orthogonal selectivity provides a greater assurance of detecting and separating all potential impurities, particularly those that are structurally similar to the main compound.

Ultimately, employing both methods during development provides a comprehensive analytical package, ensuring a deeper understanding of the compound's purity profile and leading to a more robust and reliable quality control strategy throughout the drug development lifecycle.

References

A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Quinazoline derivatives, in particular, represent a privileged scaffold, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Chloro-7-methoxy-6-nitroquinazoline , a key intermediate in the synthesis of various bioactive molecules. While experimentally verified spectra for this specific compound are not publicly available, this guide will leverage data from the closely related analogue, 4,7-dichloro-6-nitroquinazoline , to provide a robust comparative analysis. This approach, rooted in the principles of structure-activity relationships, offers valuable insights into the expected spectral features of the title compound and highlights the power of comparative spectroscopy in chemical research.

The Critical Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for determining the structure of organic molecules. Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed roadmap of atomic connectivity and spatial relationships. For complex heterocyclic systems like quinazolines, NMR is indispensable for unambiguous isomer identification and purity assessment, which are critical for advancing a compound through the drug discovery pipeline.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a meticulous and standardized experimental protocol. The following procedure, adapted from established methods for the characterization of quinazoline derivatives, ensures reproducibility and data integrity.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The precise amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for quinazoline derivatives. The selection of the solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

2. NMR Instrument Parameters:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A 2-second relaxation delay is appropriate.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

This standardized protocol ensures that the acquired data is of high quality and can be reliably compared across different samples and with literature values.

Comparative Spectral Analysis: this compound vs. 4,7-dichloro-6-nitroquinazoline

The following analysis compares the expected NMR spectral data for this compound with the experimentally determined data for 4,7-dichloro-6-nitroquinazoline, as reported by Sung et al. (2020)[1][2]. This comparison will highlight the influence of the substituent at the C7 position on the chemical shifts of the quinazoline core.

Molecular Structures:

this compound &nbsp;&nbsp;&nbsp;&nbsp; 4,7-dichloro-6-nitroquinazoline
Figure 1. Chemical structures of this compound (left) and 4,7-dichloro-6-nitroquinazoline (right).
¹H NMR Spectral Comparison

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Proton 4,7-dichloro-6-nitroquinazoline (CDCl₃)[1][2] Expected for this compound (CDCl₃) Rationale for Expected Shift
H-2 9.18 (s, 1H)~9.1 (s, 1H)The substituent at C7 has a minimal effect on the distant H-2 proton.
H-5 8.76 (s, 1H)~8.5 (s, 1H)The electron-donating methoxy group at C7 will shield the H-5 proton, causing an upfield shift compared to the electron-withdrawing chloro group.
H-8 8.30 (s, 1H)~7.5 (s, 1H)The strong electron-donating effect of the methoxy group at the adjacent C7 position will significantly shield the H-8 proton, resulting in a substantial upfield shift.
-OCH₃ -~4.0 (s, 3H)This signal, absent in the dichloro-analogue, is characteristic of a methoxy group attached to an aromatic ring.

Table 1. Comparison of ¹H NMR chemical shifts (δ, ppm) for 4,7-dichloro-6-nitroquinazoline and expected shifts for this compound.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Carbon 4,7-dichloro-6-nitroquinazoline (CDCl₃)[1][2] Expected for this compound (CDCl₃) Rationale for Expected Shift
C-2 156.9~156Minor change expected due to the distant substituent at C7.
C-4 163.6~163Minor change expected.
C-4a 122.1~118The electron-donating methoxy group will shield this carbon, causing an upfield shift.
C-5 123.5~120Shielding effect from the methoxy group at C7.
C-6 147.5~145Shielding effect from the adjacent methoxy group.
C-7 132.8~155The carbon directly attached to the methoxy group will experience a significant downfield shift due to the oxygen's electronegativity.
C-8 132.2~110Strong shielding effect from the adjacent methoxy group.
C-8a 151.6~150Minor shielding effect.
-OCH₃ -~56Characteristic chemical shift for a methoxy carbon.

Table 2. Comparison of ¹³C NMR chemical shifts (δ, ppm) for 4,7-dichloro-6-nitroquinazoline and expected shifts for this compound.

Visualizing the NMR Analysis Workflow

The logical flow of NMR-based structural elucidation can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr phase Phasing & Baseline Correction h1_nmr->phase c13_nmr->phase integrate Integration (¹H) phase->integrate peak_pick Peak Picking integrate->peak_pick assign_h1 Assign ¹H Signals peak_pick->assign_h1 assign_c13 Assign ¹³C Signals peak_pick->assign_c13 compare Compare with Analogues & Literature Data assign_h1->compare assign_c13->compare structure Structure Elucidation compare->structure

Figure 2. Workflow for NMR-based structural characterization.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization of this compound would involve a suite of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, requires minimal sample.Does not provide detailed structural connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple to operate.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Quantitative and highly reproducible.Does not provide structural information.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline solid.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Table 3. Comparison of alternative and complementary analytical techniques.

The relationship between these techniques in a comprehensive characterization workflow is illustrated below:

Characterization_Workflow cluster_analysis Structural & Purity Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir hplc HPLC purification->hplc final_structure Confirmed Structure & Purity nmr->final_structure ms->final_structure ftir->final_structure hplc->final_structure

Figure 3. Integrated analytical workflow for compound characterization.

Conclusion

The structural characterization of novel compounds like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. This guide has demonstrated that while direct experimental NMR data may not always be readily available, a robust and scientifically sound analysis can be achieved through a comparative approach with structurally related analogues. By understanding the predictable effects of substituent changes on NMR chemical shifts, researchers can confidently propose and verify the structures of new chemical entities, thereby accelerating the pace of drug discovery and development. The protocols and comparative data presented herein provide a valuable resource for scientists working with quinazoline derivatives and other complex heterocyclic systems.

References

Mass spectrometry analysis for confirmation of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Confirmation of 4-Chloro-7-methoxy-6-nitroquinazoline

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, particularly in the development of targeted kinase inhibitors, the quinazoline scaffold is a cornerstone of medicinal chemistry. Intermediates such as this compound are pivotal building blocks, and their unambiguous structural confirmation is a non-negotiable prerequisite for advancing any synthetic pathway. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the definitive analysis of this key intermediate, grounded in both theoretical principles and practical application. We will explore the causality behind methodological choices, ensuring a self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Molecule

This compound is a multi-functionalized heterocycle. Its structure presents distinct features that dictate its behavior in a mass spectrometer: a basic quinazoline core amenable to protonation, a labile nitro group, a stable methoxy group, and a chlorine atom that imparts a characteristic isotopic signature.

PropertyValueSource
IUPAC Name This compound[]
Molecular Formula C₉H₆ClN₃O₃[][2]
Molecular Weight 239.615 g/mol []
CAS Number 55496-69-0[3]
Appearance Solid[3]

The primary goal of our analysis is not just to confirm the molecular weight but to verify the presence and connectivity of these specific functionalities, leaving no room for isomeric ambiguity.

Ionization Techniques: Choosing the Right Path to the Gas Phase

The first critical step in any MS analysis is the efficient and reproducible generation of gas-phase ions from the analyte. For a molecule like this compound, two primary atmospheric pressure ionization (API) techniques are viable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules that can readily form ions in solution. The quinazoline ring contains two nitrogen atoms, which are basic sites that are easily protonated in an acidic mobile phase. This makes ESI operating in positive ion mode ([ESI+]) the most logical and effective choice. The softness of the technique ensures that the protonated molecule, [M+H]⁺, is generated with high abundance and minimal in-source fragmentation, preserving the crucial molecular weight information.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar to moderately polar compounds and is less susceptible to ion suppression from matrix components than ESI. While our target molecule is sufficiently polar for ESI, APCI remains a valid alternative. Ionization in APCI occurs in the gas phase via proton transfer from reagent gas ions (e.g., H₃O⁺, N₂H⁺). It is a more energetic process than ESI, which can sometimes be beneficial for inducing structurally informative fragmentation directly in the ion source, but it also carries a higher risk of losing the molecular ion.

Comparative Summary: ESI vs. APCI
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization via proton transfer.The basic nitrogen sites on the quinazoline core favor efficient protonation for ESI.
Analyte Polarity Polar to Highly PolarNon-polar to Moderately PolarThe molecule is sufficiently polar for excellent ESI performance.
Ionization "Softness" Very SoftModerately SoftESI's softness is preferred to maximize the abundance of the [M+H]⁺ ion for subsequent MS/MS analysis.
Matrix Effects More SusceptibleLess SusceptibleFor purity analysis of a synthetic intermediate, matrix effects are less of a concern than for biological samples.
Flow Rate Tolerance Lower (typically < 1 mL/min)Higher (tolerates up to 2 mL/min)Compatible with standard analytical LC flow rates.
Primary Ion [M+H]⁺, [M+Na]⁺[M+H]⁺The goal is to generate a strong [M+H]⁺ signal.
Verdict Primary Choice: Highest sensitivity and preservation of the molecular ion.Alternative Choice: Useful for orthogonal confirmation or if ESI fails.

The Power of High Resolution: Beyond Nominal Mass

Confirming a molecule's identity requires more than just matching its nominal mass. High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides mass measurements with high accuracy (typically < 5 ppm). This allows for the determination of the elemental formula, a powerful tool for eliminating alternative structures.

TechniqueMass AccuracyPrimary UtilityConfidence in Confirmation
Low-Resolution MS (e.g., Quadrupole)~0.1 DaTarget screening, quantification (MRM)Moderate
High-Resolution MS (e.g., TOF, Orbitrap)< 0.001 Da (< 5 ppm)Unambiguous formula determinationHigh to Very High

For this compound, the calculated exact mass of the protonated molecule ([C₉H₇ClN₃O₃]⁺) is 239.0125 . An HRMS instrument should measure a mass within a few parts per million of this value, providing strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps confirm how they are connected. In an MS/MS experiment, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a unique structural fingerprint.

The structure of our target molecule suggests several predictable fragmentation pathways, influenced by the presence of the nitro, chloro, and methoxy groups.[4] The fragmentation of quinazoline derivatives is predominantly controlled by the molecule's structure.[5]

Predicted Fragmentation Pathway
  • Initial Protonation : Protonation occurs on one of the quinazoline nitrogen atoms.

  • Key Fragmentations :

    • Loss of NO₂ (46 Da) : A common pathway for nitroaromatic compounds.

    • Loss of NO (30 Da) : Another possible fragmentation for the nitro group.

    • Loss of CH₃ (15 Da) : Radical loss from the methoxy group.

    • Loss of HCl (36 Da) : Elimination of hydrogen chloride.

    • Ring Cleavage : Fragmentation of the quinazoline core itself.

The competition between these pathways provides a rich spectrum of data for confirmation.[6]

G cluster_frags Collision-Induced Dissociation parent [M+H]⁺ m/z 240.0 (³⁵Cl) m/z 242.0 (³⁷Cl) frag1 Loss of NO₂ m/z 194.0 parent->frag1 - 46 Da frag2 Loss of CH₃ m/z 225.0 parent->frag2 - 15 Da frag3 Loss of HCl m/z 204.0 parent->frag3 - 36 Da frag4 Loss of NO m/z 210.0 parent->frag4 - 30 Da

Caption: Predicted MS/MS fragmentation of protonated this compound.

The Chlorine Isotopic Pattern: A Definitive Marker

A critical and unmissable feature for any chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in any chlorine-containing ion appearing as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[7] This pattern should be observed for the molecular ion ([M+H]⁺ at m/z 240.0 and 242.0) and for any fragment ion that retains the chlorine atom. This is a powerful, self-validating feature of the analysis.

Recommended Analytical Workflow: An Integrated Approach

For the highest confidence in structural confirmation, a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap-based) is the gold standard.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection LC C18 Reverse-Phase Separation Sample->LC ESI ESI+ Source LC->ESI MS1 MS1 Full Scan (HRMS) Confirm [M+H]⁺ & Isotope Pattern ESI->MS1 MS2 MS/MS Scan (CID) Acquire Fragmentation Fingerprint MS1->MS2

References

A Comparative Guide to the Synthesis of 4-Substituted Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The substituent at the 4-position of the quinazoline ring is often a critical determinant of a compound's pharmacological profile. Consequently, the efficient and versatile synthesis of 4-substituted quinazoline intermediates is a subject of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthesis routes to 4-substituted quinazoline intermediates. We will delve into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for classical methods and modern catalytic innovations.

Classical Approaches: The Foundation of Quinazoline Synthesis

The traditional methods for quinazoline synthesis, primarily the Niementowski and Friedländer reactions, have been instrumental in the development of this field. These methods, while foundational, often necessitate harsh reaction conditions.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a widely utilized method for preparing 4(3H)-quinazolinones, which can be subsequently converted to 4-substituted quinazolines. The reaction involves the thermal condensation of an anthranilic acid with an amide.[1][4]

Mechanism and Rationale: The reaction is believed to proceed through the initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone.[1][5] The choice of amide directly determines the substituent at the 2-position, while the anthranilic acid backbone can be varied to introduce substituents on the benzene ring.

Diagram: Niementowski Quinazolinone Synthesis Mechanism

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate o-Amidobenzamide Intermediate Anthranilic_Acid->Intermediate Acylation + Amide Amide Amide Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Intramolecular Cyclization - H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reactants: A mixture of anthranilic acid (1 eq.) and acetamide (excess, ~5-10 eq.) is prepared.

  • Heating: The mixture is heated at a high temperature, typically between 130-150°C, for several hours.[1]

  • Work-up: Upon cooling, the reaction mixture solidifies. The solid is then triturated with a suitable solvent (e.g., cold water or ethanol) to remove excess amide.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

The Friedländer Annulation

The Friedländer synthesis is a versatile method for producing quinolines, and its principles can be adapted for quinazoline synthesis, typically by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[6][7][8][9]

Mechanism and Rationale: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation.[6] The choice of the α-methylene-containing compound is crucial as it dictates the substitution pattern on the pyrimidine ring of the resulting quinazoline.

Diagram: Friedländer Synthesis Mechanism Pathways

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminobenzaldehyde + Ketone B1 Aldol Adduct A1->B1 Aldol Condensation C1 Unsaturated Carbonyl B1->C1 - H2O D1 Quinoline C1->D1 Imine Formation - H2O A2 2-Aminobenzaldehyde + Ketone B2 Schiff Base A2->B2 Imine Formation C2 Aldol Intermediate B2->C2 Aldol Reaction D2 Quinoline C2->D2 - H2O

Caption: Two possible mechanisms for the Friedländer Synthesis.

Modern Catalytic Approaches: Efficiency and Versatility

Modern synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that offer milder conditions, higher efficiency, and broader substrate scope compared to classical methods.[3][10]

Transition Metal-Catalyzed C-H Activation

A significant advancement in quinazoline synthesis is the use of transition metals like cobalt, rhodium, and palladium to catalyze the annulation of arenes via C-H activation.[11][12][13] This approach allows for the direct formation of the quinazoline core from readily available starting materials without the need for pre-functionalization.

Mechanism and Rationale: These reactions typically involve a directing group on one of the aromatic substrates that coordinates to the metal center, facilitating the regioselective cleavage of a C-H bond. This is followed by insertion of a coupling partner (often a nitrile synthon like a dioxazolone) and subsequent cyclization and aromatization to afford the quinazoline product.[11][12]

Diagram: Generalized Catalytic Cycle for C-H Activation in Quinazoline Synthesis

CH_Activation_Cycle M_cat M(III) Catalyst Intermediate1 Cyclometalated Intermediate M_cat->Intermediate1 C-H Activation Arene Arene with Directing Group Arene->Intermediate1 Intermediate2 Migratory Insertion Product Intermediate1->Intermediate2 Migratory Insertion Coupling_Partner Coupling Partner (e.g., Dioxazolone) Coupling_Partner->Intermediate2 Product Quinazoline Intermediate2->Product Reductive Elimination/ Cyclization Product->M_cat Catalyst Regeneration

Caption: A generalized catalytic cycle for quinazoline synthesis via C-H activation.

Experimental Protocol: Cobalt-Catalyzed Synthesis of Quinazolines

A representative procedure involves the reaction of an N-sulfinylimine with a dioxazolone in the presence of a Co(III) catalyst.[11]

  • Reactants: To a reaction vessel are added the N-sulfinylimine (1 eq.), dioxazolone (1.2 eq.), Cp*Co(CO)I2 (5 mol %), and AgNTf2 (20 mol %).

  • Solvent and Atmosphere: Anhydrous 1,2-dichloroethane (DCE) is added, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: The mixture is heated to 100-120°C for approximately 16 hours.[10]

  • Work-up and Purification: After cooling, the reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[14][15][16][17] Both classical and modern synthetic routes to quinazolines have been successfully adapted to microwave-assisted conditions.

Rationale and Advantages: Microwave heating is a result of the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates, improve yields, and sometimes alter reaction pathways, leading to cleaner products. For instance, the Niementowski reaction, which classically requires hours of heating, can be completed in minutes under microwave irradiation with significantly higher yields.[14][16]

Experimental Protocol: Microwave-Assisted Niementowski Reaction

  • Reactants: Anthranilic acid (1 eq.) and formamide (excess) are mixed in a microwave-safe reaction vessel.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 150°C) for a short duration (e.g., 4-10 minutes).[14][16]

  • Work-up: After cooling, the product often precipitates and can be collected by filtration and washed with a suitable solvent.

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Materials Typical Conditions Typical Yields Advantages Disadvantages
Niementowski Synthesis Anthranilic acids, AmidesHigh temperature (130-150°C), long reaction times (hours)Moderate to good (50-80%)Readily available starting materials, straightforward procedure.[1]Harsh conditions, limited to 4(3H)-quinazolinones, often requires excess reagents.[16]
Friedländer Annulation 2-Aminobenzaldehydes/ketones, α-Methylene compoundsAcid or base catalysis, heatingVariable, can be highVersatile for a range of substitutions.[6][7]Availability of substituted 2-aminobenzaldehydes can be limited.[18]
Transition Metal-Catalyzed C-H Activation Arenes with directing groups, Nitrile synthonsMetal catalyst (Co, Rh, etc.), oxidant/additive, moderate to high temperature (80-130°C)Good to excellent (up to 95%)[12]High atom economy, broad substrate scope, direct functionalization.[10][12]Catalyst cost and sensitivity, may require specific directing groups.[10]
Microwave-Assisted Synthesis Various (adaptable to other methods)Microwave irradiation, short reaction times (minutes)Often higher than conventional heating (up to 98%)[14]Rapid, high yields, energy efficient, can enable difficult transformations.[15][16][17]Requires specialized equipment, scalability can be a challenge.

Conclusion

The synthesis of 4-substituted quinazoline intermediates has evolved significantly from the classical, high-temperature condensation reactions to sophisticated, highly efficient catalytic methods. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

  • The Niementowski and Friedländer syntheses remain valuable for their simplicity and use of readily available starting materials, particularly for specific substitution patterns.

  • Transition metal-catalyzed C-H activation offers unparalleled efficiency and versatility for creating diverse libraries of quinazolines, making it a powerful tool in modern drug discovery.

  • Microwave-assisted synthesis provides a green and rapid alternative that can significantly enhance the efficiency of both classical and modern methods.

For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for the successful and efficient development of novel quinazoline-based therapeutic agents.

References

The Strategic Selection of Quinazoline Intermediates in the Synthesis of Targeted Cancer Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, quinazoline-based tyrosine kinase inhibitors (TKIs) represent a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer. The efficacy of drugs such as Gefitinib, Lapatinib, and Erlotinib is intrinsically linked to their molecular architecture, which is meticulously assembled through multi-step synthetic pathways. At the heart of these syntheses lies the strategic choice of a core quinazoline intermediate. This guide provides an in-depth, objective comparison of 4-Chloro-7-methoxy-6-nitroquinazoline, a key precursor for Gefitinib, with other critical quinazoline intermediates used in the synthesis of prominent cancer drugs. We will delve into their synthetic routes, comparative yields, and the underlying chemical principles that guide their selection and application in pharmaceutical development.

The Central Role of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing for competitive inhibition at the ATP-binding site of tyrosine kinases.[1] Subtle modifications to the substituents on this core structure can dramatically alter the inhibitor's selectivity and potency against different kinases, including the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[2][3] The choice of the initial quinazoline intermediate is therefore a critical decision in the overall synthetic strategy, influencing not only the efficiency and cost-effectiveness of the process but also the impurity profile of the final active pharmaceutical ingredient (API).

This compound: The Gateway to Gefitinib

This compound is a pivotal intermediate in the synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor. The chloro group at the 4-position serves as a reactive handle for the crucial nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline, forming the core anilinoquinazoline structure of Gefitinib.[4] The methoxy and nitro groups at the 7- and 6-positions, respectively, are essential for subsequent functionalization to introduce the morpholino side chain that enhances the drug's pharmacokinetic properties.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound typically commences from 4-hydroxy-3-methoxybenzaldehyde (isovanillin). The synthetic sequence involves nitration, reduction, cyclization, and finally, chlorination.

Experimental Protocol: Synthesis of this compound [5]

  • Nitration: 7-methoxy-3,4-dihydroquinazolin-4-one is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position, yielding 7-methoxy-6-nitroquinazolin-4(3H)-one.

  • Chlorination: The resulting 7-methoxy-6-nitroquinazolin-4(3H)-one (3.8 g, 17.2 mmol) is suspended in phosphorus oxychloride (POCl3, 75 mL) and heated at reflux for 4 hours.

  • Work-up: The excess POCl3 is removed under vacuum. The residue is then dissolved in dichloromethane (50 mL) and washed with aqueous sodium bicarbonate (50 mL).

  • Isolation: The organic layer is dried and concentrated to yield this compound as an off-white solid.

Reported Yield: 83%[5]

Alternative Intermediates in Cancer Drug Synthesis

While this compound is crucial for Gefitinib, other targeted therapies rely on different, yet structurally related, quinazoline intermediates. Below, we compare two key alternatives.

4-Chloro-6-iodoquinazoline: A Key Building Block for Lapatinib

Lapatinib (Tykerb®), a dual inhibitor of EGFR and HER2, utilizes 4-Chloro-6-iodoquinazoline as its core intermediate.[6] The iodo group at the 6-position is strategically placed to allow for a subsequent palladium-catalyzed Suzuki coupling reaction, which introduces the furan side chain of Lapatinib.

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline [6][7]

  • Starting Material: The synthesis begins with 6-iodo-4(3H)-quinazolinone.

  • Chlorination: 6-iodo-4(3H)-quinazolinone (5.0 g, 18 mmol) is added to a stirred solution of 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, followed by the dropwise addition of a solution of oxalyl chloride (5.2 mL, 60 mmol) in 1,2-dichloroethane (25 mL) in an ice bath. Anhydrous dimethylformamide (3.20 mL) is also added.

  • Reaction: The mixture is then heated to reflux for 4.5 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into an ice-water mixture and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford 4-chloro-6-iodoquinazoline as a brown solid.

Reported Yield: 99%[6][7]

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: The Precursor to Erlotinib

Erlotinib (Tarceva®), another first-generation EGFR inhibitor, is synthesized from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline .[8] The bis(2-methoxyethoxy) groups at the 6- and 7-positions are crucial for the drug's solubility and pharmacokinetic profile.

Experimental Protocol: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline [9][10]

  • Starting Material: The synthesis starts from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

  • Chlorination: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol) is reacted with phosphorus oxychloride (30 mL) in the presence of N,N-diethylaniline (5.8 g, 38.9 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80-90°C for 30 minutes.

  • Work-up and Isolation: Most of the phosphorus oxychloride is removed by distillation. The residue is then triturated with ice water, and the resulting precipitate is filtered, washed, and dried to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Reported Yield: High, though a specific percentage is not consistently provided across all sources.

Comparative Analysis of Quinazoline Intermediates

The selection of a specific quinazoline intermediate is a multi-faceted decision, balancing synthetic accessibility, reaction yields, and the ultimate requirements of the target drug molecule.

IntermediateTarget DrugKey Functional Groups & PurposeReported Yield of Chlorination StepKey Subsequent Reaction
This compound Gefitinib4-Chloro: SNAr reaction handle. 6-Nitro: Precursor to the amino group for side-chain attachment. 7-Methoxy: Modulates electronic properties and serves as a synthetic handle.83%[5]Nucleophilic Aromatic Substitution
4-Chloro-6-iodoquinazoline Lapatinib4-Chloro: SNAr reaction handle. 6-Iodo: Handle for Palladium-catalyzed cross-coupling (e.g., Suzuki).99%[6][7]Suzuki Coupling
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Erlotinib4-Chloro: SNAr reaction handle. 6,7-bis(2-methoxyethoxy): Enhances solubility and pharmacokinetic properties.High (specific % varies)[9][10]Nucleophilic Aromatic Substitution

Causality Behind Experimental Choices:

  • Chlorinating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are common choices for converting the 4-oxo group of the quinazolinone precursor to the 4-chloro group.[11][12] The choice between them can depend on the specific substrate, desired reaction conditions, and scale of the synthesis. Oxalyl chloride is also utilized, often in combination with a catalytic amount of DMF, to form the Vilsmeier reagent in situ, which then acts as the chlorinating agent.[7]

  • Reaction Solvents and Catalysts: The choice of solvent is critical for ensuring the solubility of reactants and for controlling the reaction temperature. In many cases, the chlorinating agent itself can serve as the solvent when used in excess. The addition of a base, such as N,N-diethylaniline, can facilitate the chlorination by neutralizing the HCl generated during the reaction.[9]

  • Purification Strategies: The purity of the chloroquinazoline intermediate is paramount for the success of subsequent coupling reactions and for minimizing impurities in the final API.[9] Purification methods often involve precipitation by pouring the reaction mixture into ice-water, followed by filtration and washing. In some cases, recrystallization or column chromatography may be necessary to achieve the desired purity.

Conclusion

The synthesis of targeted cancer drugs based on the quinazoline scaffold is a testament to the elegance and precision of modern organic chemistry. The choice of the core intermediate, such as this compound for Gefitinib, 4-Chloro-6-iodoquinazoline for Lapatinib, or 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline for Erlotinib, is a strategic decision that dictates the overall synthetic route and efficiency. Each intermediate possesses unique functional groups that are strategically positioned to enable specific, high-yielding chemical transformations, ultimately leading to the desired complex drug molecule. Understanding the nuances of the synthesis and handling of these key intermediates is crucial for researchers and drug development professionals in the ongoing quest to develop more effective and accessible cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-methoxy-6-nitroquinazoline Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quinazoline scaffold remains a cornerstone in the design of targeted therapeutics, particularly as inhibitors of protein kinases that drive cancer cell proliferation and survival. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Chloro-7-methoxy-6-nitroquinazoline analogs. By dissecting the roles of substituents at key positions, we aim to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven understanding of the structural determinants for potency and selectivity in this promising class of molecules.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

Quinazoline derivatives have risen to prominence as effective anticancer agents, with several compounds such as gefitinib, erlotinib, and lapatinib gaining FDA approval.[1] Their mechanism of action often involves competitive inhibition at the ATP-binding site of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers.[2][3] The quinazoline ring system serves as a highly adaptable scaffold, allowing for strategic modifications that can fine-tune the compound's affinity and selectivity for the target kinase.[4]

This guide focuses on analogs built upon the this compound core. The substituents at the 6 and 7-positions of the quinazoline ring are known to significantly influence the molecule's potency.[2] The presence of a nitro group at the 6-position and a methoxy group at the 7-position creates a unique electronic and steric environment that can be exploited for developing novel inhibitors.

Structure-Activity Relationship (SAR) Analysis

The primary point of diversification in the analogs discussed here is the substitution at the 4-position of the quinazoline ring, typically involving the displacement of the chloro group with various anilino moieties. The nature of the substituent on the aniline ring plays a critical role in the biological activity of the resulting compound.

Impact of Substituents on the 4-Anilino Moiety

Recent studies on 6-nitro-4-substituted quinazoline derivatives have shed light on the impact of different anilino substitutions on their anticancer activity. A key finding is that the electronic and steric properties of the aniline substituent directly modulate the inhibitory potential against EGFR and the cytotoxicity towards cancer cell lines.

For instance, the introduction of a chalcone moiety at the 4-position of the aniline ring has been shown to yield compounds with significant EGFR inhibitory activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the chalcone can further tune this activity.

Below is a comparative table summarizing the in vitro anticancer and EGFR inhibitory activities of selected 4-anilino-6-nitroquinazoline analogs.

Compound ID4-Anilino SubstituentTarget Cell Line/EnzymeIC50 (µM)Citation
6c 4-((E)-1-(((E)-4-Bromobenzylidene)hydrazinylidene)ethyl)phenylEGFR (T790M)0.05[5]
HCT-116 (Colon Cancer)0.11[5]
A549 (Lung Cancer)0.13[5]
Gefitinib (Reference Drug)EGFR (T790M)0.08[5]
HCT-116 (Colon Cancer)0.15[5]
A549 (Lung Cancer)0.15[5]
6b 4-((E)-3-(4-Fluorophenyl)acryloyl)phenylEGFR (Wild Type)0.12[5]
HCT-116 (Colon Cancer)0.22[5]
A549 (Lung Cancer)0.25[5]

Key SAR Insights from the Data:

  • Enhanced Potency with Specific Substitutions: Compound 6c , featuring a 4-bromobenzylidene hydrazinylidene ethyl phenyl group, demonstrates superior inhibitory activity against the T790M mutant of EGFR and greater cytotoxicity against HCT-116 and A549 cancer cell lines compared to the reference drug gefitinib.[5] This suggests that the extended and specific conformation of this substituent enhances binding to the kinase's active site.

  • Influence of Halogen Substitution: The presence of a fluorine atom on the terminal phenyl ring of the chalcone moiety in compound 6b results in potent EGFR inhibition, though slightly less than compound 6c .[5] This highlights the role of halogens in modulating the electronic properties and binding interactions of the molecule.

  • Safety Profile: Notably, promising compounds like 6c have shown a good safety profile when tested against normal fibroblast cell lines (WI-38), indicating a degree of selectivity for cancer cells.[5]

dot

SAR_Summary cluster_core Quinazoline Core cluster_substituents 4-Position Substituents cluster_activity Biological Activity Core This compound Anilino Anilino Moiety Core->Anilino Substitution at C4 Chalcone Chalcone Derivatives Anilino->Chalcone Hydrazinylidene Hydrazinylidene Derivatives Anilino->Hydrazinylidene Potency Increased Potency (e.g., Compound 6c) Chalcone->Potency Modulates Hydrazinylidene->Potency Enhances Selectivity Selectivity for Cancer Cells Potency->Selectivity Correlates with

Caption: Key Structure-Activity Relationships of 4-Substituted Analogs.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

The primary mechanism of action for these 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[6] By competitively binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the phosphorylation of downstream substrates, thereby arresting the signaling cascade and inhibiting tumor growth.[2]

dot

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates ATP ATP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Inhibitor 4-Anilino-7-methoxy- 6-nitroquinazoline Analog Inhibitor->EGFR Inhibits ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway by Analogs.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of the core scaffold and the evaluation of the biological activity of its analogs.

General Synthetic Workflow

The synthesis of 4-(substituted anilino)-7-methoxy-6-nitroquinazolines generally proceeds through a multi-step sequence starting from a suitably substituted anthranilic acid derivative.

dot

Synthesis_Workflow Start 2-Amino-4-methoxy-5-nitrobenzoic Acid Cyclization Cyclization (e.g., with formamide) Start->Cyclization Intermediate1 7-Methoxy-6-nitroquinazolin-4(3H)-one Cyclization->Intermediate1 Chlorination Chlorination (e.g., SOCl2 or POCl3) Intermediate1->Chlorination Intermediate2 This compound Chlorination->Intermediate2 Coupling Nucleophilic Substitution (with substituted aniline) Intermediate2->Coupling FinalProduct 4-(Substituted anilino)-7-methoxy-6-nitroquinazoline Coupling->FinalProduct

Caption: General Synthetic Route for 4-Anilino-7-methoxy-6-nitroquinazoline Analogs.

Step-by-step Synthesis of this compound:

  • Cyclization: 2-Amino-4-methoxy-5-nitrobenzoic acid is reacted with formamide at elevated temperatures to yield 7-methoxy-6-nitroquinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF), to produce the key intermediate, this compound.[2]

Synthesis of 4-(Substituted anilino)-7-methoxy-6-nitroquinazoline Analogs:

  • Nucleophilic Aromatic Substitution: The 4-chloro intermediate is reacted with a variety of substituted anilines in a suitable solvent, such as isopropanol or ethanol, often with acid catalysis, to yield the final 4-anilinoquinazoline derivatives.[5]

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against EGFR is typically determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the EGFR kinase domain.

  • Procedure:

    • Recombinant human EGFR kinase is incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or luminescence-based readouts.[6]

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effect of the analogs on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well.

    • The cells are incubated further to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7]

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a promising avenue for the development of novel and potent kinase inhibitors. The strategic substitution at the 4-anilino position, particularly with extended moieties like substituted chalcones and hydrazinylidenes, has been shown to significantly enhance inhibitory activity against EGFR, including clinically relevant mutants.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions at the 4-position to further refine the SAR.

  • Kinase Selectivity Profiling: Evaluating the most potent compounds against a panel of other kinases to determine their selectivity profile and potential off-target effects.

  • In Vivo Efficacy Studies: Advancing the most promising lead compounds into preclinical animal models to assess their antitumor efficacy, pharmacokinetics, and safety.

  • Exploration of Other Biological Targets: Investigating the potential of these analogs to inhibit other key signaling pathways implicated in cancer.

By continuing to build upon the foundational knowledge of quinazoline chemistry and biology, the scientific community can pave the way for the next generation of targeted cancer therapies with improved efficacy and reduced side effects.

References

A Multi-Technique Approach to the Structural Validation of 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1] The precise substitution pattern on the quinazoline ring is critical to biological activity, making unambiguous structural validation an essential step in the synthesis of new derivatives. This guide presents a comprehensive, self-validating workflow for confirming the structure of 4-Chloro-7-methoxy-6-nitroquinazoline, a key intermediate in the synthesis of targeted therapies.[1][2] We will compare and contrast the data obtained from orthogonal analytical techniques, explaining the causality behind experimental choices and demonstrating how their combined power leads to an irrefutable structural assignment.

The Initial Hypothesis: Synthesis as a Structural Blueprint

The journey of structural validation begins with the synthetic route. A plausible synthesis of this compound often starts from a substituted anthranilic acid, which undergoes cyclization, nitration, and subsequent chlorination.[1][3] While the synthetic pathway provides a strong hypothesis for the final structure, it is not definitive proof. Side reactions, unexpected rearrangements, or incorrect starting materials can lead to isomeric impurities or entirely different products. Therefore, a rigorous analytical workflow is not just best practice; it is a necessity.

Pillar 1: Mass Spectrometry - The Molecular Gatekeeper

The first analytical checkpoint is typically mass spectrometry (MS), which validates the molecular weight and elemental composition. For a molecule containing chlorine, MS offers a particularly powerful diagnostic tool.

Expert Insight: The presence of a single chlorine atom is definitively confirmed by the characteristic M+ and M+2 isotopic pattern.[4][5][6] Chlorine exists naturally as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[4][5] Observing this signature provides high confidence that a chlorine atom has been incorporated and that the sample is not a mixture of chlorinated and non-chlorinated species.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: A standard EI-MS instrument is used.

  • Method: The sample is introduced into the ion source, typically via direct infusion or after separation by Gas Chromatography (GC). The molecules are ionized by a high-energy electron beam, causing fragmentation and the formation of a molecular ion (M⁺).

  • Data Analysis: The spectrum is analyzed for the molecular ion peak and its corresponding M+2 peak. The molecular formula can be further confirmed using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

Pillar 2: Spectroscopic Elucidation - Assembling the Pieces

While MS confirms the "what" (molecular formula), spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) reveal the "how" (the connectivity and functional groups).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic vibrations for the nitro, methoxy, and aromatic groups.

Causality in Interpretation: The energy of IR absorptions is directly related to the bond strength and masses of the atoms involved. The strong dipole moments of the N-O bonds in the nitro group lead to very intense and easily identifiable stretching bands.[7][8][9]

  • Aromatic Nitro Group (Ar-NO₂): Expect two strong, characteristic bands corresponding to asymmetric and symmetric N-O stretching. These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[7][8]

  • Aromatic Ring: Look for C=C stretching bands in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[10]

  • Methoxy Group (Ar-O-CH₃): A C-O stretch will be visible, typically around 1250-1200 cm⁻¹, and C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For our target compound, ¹H and ¹³C NMR will confirm the number and environment of all hydrogen and carbon atoms, respectively.

Expert Insight: The substitution pattern of the quinazoline core creates a unique magnetic environment for each proton. In this compound, the protons on the benzene portion of the ring system (at positions 5 and 8) are isolated from each other. This lack of adjacent proton neighbors means they will appear as sharp singlets in the ¹H NMR spectrum, a key diagnostic feature for this specific substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Integration of ¹H signals confirms proton ratios, and coupling patterns (or lack thereof) reveal neighbor relationships.

Pillar 3: X-Ray Crystallography - The Ultimate Confirmation

While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only connectivity but also bond lengths and angles.[13]

Trustworthiness Through Definitive Data: An X-ray crystal structure is the gold standard for structural validation. It can reveal subtle structural details and confirm stereochemistry, leaving no room for doubt. The primary challenge often lies in growing a single crystal of sufficient quality for diffraction.[11][12]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-purity material is dissolved in a suitable solvent or solvent mixture. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques used to encourage the growth of single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.[11][12]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined.[12] This initial model is then computationally refined to achieve the best fit with the experimental data.

Comparative Data Summary & Workflow

The power of this multi-technique approach lies in its self-validating nature. Each piece of data must be consistent with the others to build a conclusive structural assignment.

Table 1: Predicted Analytical Data for this compound
TechniqueParameterPredicted ObservationStructural Implication
HRMS [M+H]⁺m/z 240.0125Confirms molecular formula C₉H₇ClN₃O₃
MS Isotope PatternPeaks at M⁺ and M+2 in ~3:1 ratioConfirms presence of one chlorine atom
IR Wavenumber (cm⁻¹)~1530 & ~1350 (strong)Aromatic Nitro Group (NO₂)
~3050, 1600, 1500Aromatic C-H and C=C bonds
~2950, ~1240Methoxy Group (-OCH₃)
¹H NMR Chemical Shift (δ)~9.0 ppm (s, 1H)H-2 of quinazoline ring
~8.5 ppm (s, 1H)H-5 (isolated aromatic proton)
~7.8 ppm (s, 1H)H-8 (isolated aromatic proton)
~4.1 ppm (s, 3H)Methoxy protons (-OCH₃)
¹³C NMR Chemical Shift (δ)~160-140 ppmAromatic/heteroaromatic carbons
~57 ppmMethoxy carbon (-OCH₃)
X-Ray Connectivity-Confirms all bond connections
Bond LengthsC-Cl, C-N, N-O, etc.Confirms functional groups and bonding
Visualizing the Validation Workflow

The logical flow of the validation process can be visualized as a decision-making tree, where each successful analysis reinforces the structural hypothesis.

G cluster_0 Initial Hypothesis cluster_1 Primary Validation cluster_2 Definitive Confirmation cluster_3 Conclusion Synthesis Synthesis of Target Compound MS Mass Spectrometry (HRMS & Isotope Pattern) Synthesis->MS Check MW & Formula IR IR Spectroscopy MS->IR Correct MW? NMR NMR Spectroscopy (1H & 13C) IR->NMR Correct FGs? XRay Single Crystal X-Ray Diffraction NMR->XRay Correct Connectivity? Confirmed Structure Validated XRay->Confirmed Absolute Proof G mol

References

Comparative analysis of chlorinating agents for quinazolinone synthesis (SOCl2 vs POCl3)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chlorinating Agents in Quinazolinone Synthesis: SOCl₂ vs. POCl₃

Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] A critical step in the synthesis of many quinazolinone derivatives is the intramolecular cyclization of N-acylanthranilic acids or the conversion of a 4-hydroxy group to a more versatile 4-chloro substituent. This transformation is frequently accomplished using powerful chlorinating/dehydrating agents. Among the most common reagents for this purpose are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

The choice between SOCl₂ and POCl₃ is not arbitrary and can significantly impact reaction efficiency, yield, work-up complexity, and overall success of the synthesis. This guide provides an in-depth comparative analysis of these two reagents, grounded in mechanistic principles and supported by experimental insights, to assist researchers in making an informed decision for their specific synthetic challenges.

The Foundational Transformation: From Precursor to Product

The primary synthetic route discussed herein involves the conversion of an N-acylanthranilic acid to a 2-substituted-4(3H)-quinazolinone. This process requires the activation of the carboxylic acid group to facilitate an intramolecular nucleophilic attack by the amide nitrogen, followed by dehydration to form the heterocyclic ring. Both SOCl₂ and POCl₃ are highly effective at promoting this cyclodehydration.

A related and equally important reaction is the conversion of a pre-formed quinazolin-4(3H)-one (which exists in tautomeric equilibrium with its 4-hydroxyquinazoline form) to a 4-chloroquinazoline. This is a crucial step for further functionalization via nucleophilic substitution reactions.

G cluster_start Starting Materials cluster_reagents Chlorinating Agents cluster_product Key Intermediates / Products A N-Acylanthranilic Acid C SOCl₂ or POCl₃ A->C Cyclodehydration B Quinazolin-4(3H)-one B->C Dehydroxy-chlorination D 2-Substituted-4(3H)-Quinazolinone C->D E 4-Chloroquinazoline C->E

Caption: General synthetic pathways utilizing chlorinating agents.

Deep Dive: Thionyl Chloride (SOCl₂)

Thionyl chloride is a versatile reagent often favored for its ability to convert carboxylic acids to acyl chlorides under relatively mild conditions. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies reaction work-up.

Mechanism of Action: The reaction of an N-acylanthranilic acid with SOCl₂ begins with the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is primed for intramolecular cyclization. In some cases, particularly when dimethylformamide (DMF) is used as a catalyst, an even more reactive Vilsmeier-Haack type reagent can be formed in situ, which facilitates the cyclization.[2][3] The subsequent intramolecular attack by the amide nitrogen, followed by elimination, yields the quinazolinone. For the dehydroxy-chlorination of a quinazolin-4(3H)-one, SOCl₂ activates the tautomeric hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion.[4]

SOCl2_Mechanism A N-Acylanthranilic Acid C Acyl Chlorosulfite Intermediate A->C + SOCl₂ B SOCl₂ D Intramolecular Cyclization C->D E Elimination of SO₂ and HCl D->E F 2-Substituted-4(3H)- Quinazolinone E->F

Caption: Simplified mechanism for SOCl₂-mediated cyclization.

Advantages & Strengths:

  • Volatile Byproducts: The gaseous nature of SO₂ and HCl allows for their easy removal from the reaction mixture, often by simple evaporation, simplifying purification.

  • Milder Conditions: Reactions can often be conducted at lower temperatures compared to POCl₃.

  • Good Yields: For many substrates, SOCl₂ provides good to excellent yields.[5]

Limitations & Challenges:

  • Toxicity and Corrosivity: SOCl₂ is a hazardous substance that reacts violently with water and must be handled with extreme care in a well-ventilated fume hood.

  • Side Reactions: The generation of HCl can sometimes lead to unwanted side reactions with sensitive functional groups.

  • Catalyst Requirement: The reaction can be slow and may require a catalytic amount of DMF for efficient conversion.[4]

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one using SOCl₂
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), suspend N-benzoylanthranilic acid (1.0 eq) in an excess of thionyl chloride (10-15 vol).

  • Reaction: Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Heating: Heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ under reduced pressure using a rotary evaporator.

  • Isolation: To the crude residue, cautiously add ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure product.

Deep Dive: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a more powerful and aggressive dehydrating and chlorinating agent than SOCl₃. It is particularly effective for less reactive substrates or for the dehydroxy-chlorination of heteroaromatic systems like quinazolinones.

Mechanism of Action: The reaction with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate by reaction with the hydroxyl group of the quinazolinone tautomer.[6][7] This phosphorylation creates an excellent leaving group. The chloride ion, either from POCl₃ itself or from its decomposition products, then acts as a nucleophile to displace the phosphate group, yielding the 4-chloroquinazoline.[6] The reaction often requires higher temperatures (reflux) to proceed to completion.[6]

Advantages & Strengths:

  • High Reactivity: POCl₃ is a potent reagent capable of chlorinating even deactivated or sterically hindered substrates.

  • Broad Applicability: It is widely used for the conversion of lactams and amides to chloro-derivatives in various heterocyclic systems.[8]

  • High Yields: For dehydroxy-chlorination, it often provides higher yields compared to SOCl₂.[5]

Limitations & Challenges:

  • Harsh Conditions: Reactions typically require high temperatures (e.g., reflux at ~105 °C), which may not be suitable for substrates with sensitive functional groups.

  • Difficult Work-up: The byproducts, primarily phosphoric acids, are non-volatile and require a careful aqueous work-up and neutralization, which can be challenging to manage.

  • High Toxicity: POCl₃ is extremely toxic, corrosive, and reacts violently with water. Stringent safety precautions are mandatory.

Experimental Protocol: Synthesis of 4-Chloro-2-phenylquinazoline using POCl₃
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-phenylquinazolin-4(3H)-one (1.0 eq).

  • Reaction: Add an excess of phosphorus oxychloride (10-20 vol) to the flask. The quinazolinone may not fully dissolve initially.

  • Heating: Heat the mixture to reflux (approx. 105 °C) for 3-6 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This is a highly exothermic process.

  • Isolation: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate or dilute sodium hydroxide solution, until the pH is basic (~9).

  • Extraction & Purification: The product usually precipitates as a solid and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.[5]

Head-to-Head Comparison: SOCl₂ vs. POCl₃

FeatureThionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)
Primary Use Case Cyclodehydration of N-acylanthranilic acids; Chlorination of more reactive quinazolinones.Dehydroxy-chlorination of quinazolin-4(3H)-ones, especially for less reactive substrates.
Reaction Temperature Moderate (Reflux, ~79 °C)High (Reflux, ~105 °C)
Reaction Time Typically 2-4 hoursTypically 3-6 hours
Byproducts SO₂ (gas), HCl (gas)Phosphoric acids (non-volatile solids)
Work-up Procedure Simple: Evaporation of excess reagent and byproducts.Complex: Requires careful quenching on ice, neutralization, and often extraction.
Reactivity GoodVery High / Aggressive
Substrate Scope Good for many standard syntheses.Excellent for difficult or deactivated substrates.
Safety Concerns Highly toxic, corrosive, water-reactive.Extremely toxic, corrosive, reacts violently with water.

Conclusion and Recommendations

The selection between thionyl chloride and phosphorus oxychloride for quinazolinone synthesis is a classic process chemistry decision that balances reactivity against practicality.

Choose Thionyl Chloride (SOCl₂) when:

  • The primary goal is the cyclodehydration of a standard N-acylanthranilic acid.

  • The substrate contains thermally sensitive functional groups.

  • A simplified work-up and purification process is a high priority.

Choose Phosphorus Oxychloride (POCl₃) when:

  • The objective is the dehydroxy-chlorination of a stable quinazolin-4(3H)-one to a 4-chloroquinazoline.

  • The substrate is unreactive or sterically hindered.

  • Maximizing yield on a robust substrate is the primary concern, and the more complex work-up is manageable.

Ultimately, the optimal choice depends on the specific molecular target, the scale of the reaction, and the available laboratory resources. For novel substrates, small-scale pilot reactions with both reagents are recommended to empirically determine the most effective conditions.

References

A Researcher's Guide to Navigating the Selectivity Landscape of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding pocket of kinases, leading to the successful development of blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: cross-reactivity. An inhibitor designed for one kinase can inadvertently bind to and modulate the activity of numerous others, leading to unforeseen biological consequences, off-target toxicities, and in some cases, beneficial polypharmacology.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and compare the cross-reactivity profiles of kinase inhibitors derived from quinazoline precursors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of well-known inhibitors, supported by experimental data. Our goal is to equip you with the knowledge to design more selective inhibitors and to intelligently interpret selectivity data in your own research.

The "Why": Understanding the Structural Basis of Quinazoline Kinase Inhibitor Selectivity

The selectivity of a quinazoline-based inhibitor is not a matter of chance; it is dictated by the subtle, yet critical, differences in the architecture of the ATP-binding sites across the 500+ kinases in the human kinome. The quinazoline core typically forms one or two hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction acts as an anchor, orienting the rest of the inhibitor within the pocket.

Selectivity is then largely governed by the substituents appended to the quinazoline core, particularly at the C4, C6, and C7 positions. These substituents interact with less conserved regions of the ATP pocket, such as the gatekeeper residue, the solvent front, and the back pocket. For instance, a bulky "gatekeeper" residue can sterically hinder the binding of inhibitors with large substituents, providing a basis for selectivity. As an example, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) replaces a smaller threonine with a bulkier methionine, conferring resistance to first-generation inhibitors like Gefitinib and Erlotinib by sterically blocking their access.

The following diagram illustrates the general binding mode of a quinazoline inhibitor and highlights the key regions influencing selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Quinazoline Inhibitor N-Lobe N-Lobe Hinge Hinge Region (H-Bonding) N-Lobe->Hinge C-Lobe C-Lobe Hinge->C-Lobe Gatekeeper Gatekeeper Residue C-Lobe->Gatekeeper Back_Pocket Back Pocket (Selectivity) Gatekeeper->Back_Pocket Quinazoline_Core Quinazoline Core Quinazoline_Core->Hinge H-Bonds Substituents C4/C6/C7 Substituents Quinazoline_Core->Substituents Substituents->Gatekeeper Steric Clash? Substituents->Back_Pocket van der Waals Interactions caption Quinazoline inhibitor binding mode in the kinase ATP pocket.

Caption: Quinazoline inhibitor binding mode in the kinase ATP pocket.

The "How": Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is essential for accurately profiling the selectivity of a kinase inhibitor. No single assay can provide a complete picture. We advocate for a tiered strategy, starting with broad screening and progressing to more focused, biologically relevant assays.

Tier 1: Broad Kinome Scanning

The initial step should involve screening the inhibitor against a large, representative panel of kinases. This provides a global view of its selectivity profile and identifies potential off-targets early in the drug discovery process.

  • Technology Spotlight: Competition Binding Assays (e.g., KINOMEscan™) This technology, commercialized by companies like DiscoverX (now part of Eurofins), is a highly effective method for broad kinome profiling. It relies on a competition-based binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. The results are typically reported as the percentage of kinase remaining bound at a specific inhibitor concentration (e.g., 1 µM) or as a dissociation constant (Kd).

    • Why this choice? Binding assays (like KINOMEscan™) are independent of ATP concentration and enzyme activity, providing a direct measure of binding affinity. This makes them highly reproducible and scalable for screening against hundreds of kinases simultaneously.

Tier 2: In Vitro Enzymatic Assays

Once potential off-targets are identified from broad screening, it is crucial to validate these interactions and determine their functional consequence. This is achieved through in vitro enzymatic assays that measure the inhibitor's ability to block the catalytic activity of the kinase.

  • Experimental Protocol: A Representative In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) The ADP-Glo™ Kinase Assay (Promega) is a popular luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

    Objective: To determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) for a quinazoline inhibitor against a purified kinase.

    Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP at a concentration near the Km for the kinase

    • Quinazoline inhibitor stock solution (e.g., 10 mM in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

    Step-by-Step Methodology:

    • Inhibitor Dilution: Prepare a serial dilution of the quinazoline inhibitor in the assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (vehicle control).

    • Kinase Reaction Setup: In each well of the 384-well plate, add the following in order:

      • 2.5 µL of the diluted inhibitor or vehicle control.

      • 5 µL of a mixture containing the kinase and its peptide substrate.

    • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate-reading luminometer.

    • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation and Trustworthiness: The protocol includes a vehicle control (100% activity) and typically a no-enzyme control (0% activity). The quality of the assay is assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Tier 3: Cellular Target Engagement and Phenotypic Assays

The final and most biologically relevant tier of assessment is to confirm that the inhibitor engages its intended target (and off-targets) in a cellular context and to understand the resulting phenotypic consequences.

  • Technology Spotlight: Cellular Thermal Shift Assay (CETSA®) CETSA® is a powerful technique for verifying target engagement in intact cells and tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. In a typical CETSA® experiment, cells are treated with the inhibitor, heated to a range of temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of the inhibitor is direct evidence of target engagement.

    • Why this choice? CETSA® provides direct evidence of target binding in a physiological setting, which is a critical step in validating the biological relevance of data from in vitro assays.

The workflow for a comprehensive cross-reactivity assessment can be visualized as follows:

G Start Quinazoline Inhibitor Tier1 Tier 1: Broad Kinome Scan (e.g., KINOMEscan™) Start->Tier1 Initial Screen (e.g., 1 µM) Data_Analysis Data Analysis & Interpretation Tier1->Data_Analysis Identify Potential Off-Targets Tier2 Tier 2: In Vitro Enzymatic Assays (e.g., ADP-Glo™) Tier2->Data_Analysis Determine IC50 Values Tier3 Tier 3: Cellular Target Engagement (e.g., CETSA®) Tier3->Data_Analysis Confirm Target Engagement Data_Analysis->Tier2 Select Hits for Functional Validation Data_Analysis->Tier3 Select Key Targets for Cellular Validation Decision Selective Profile? Data_Analysis->Decision Lead_Opt Lead Optimization Decision->Lead_Opt Yes Reprofile Reprofiling / Redesign Decision->Reprofile No caption Tiered workflow for assessing kinase inhibitor cross-reactivity.

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-7-methoxy-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 4-Chloro-7-methoxy-6-nitroquinazoline

For the diligent researcher in the field of drug development, particularly in the synthesis of kinase inhibitors for targeted cancer therapies, this compound is a familiar and vital intermediate. However, its molecular architecture, featuring a halogenated and nitrated aromatic system, signals the need for a meticulous and informed approach to laboratory safety. This guide provides essential, field-tested safety and operational protocols, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound may not be readily available, established data on analogous chemical structures provides a solid foundation for risk assessment. Compounds such as 4-chloro-7-nitroquinazoline and other chlorinated nitroaromatics are known to be irritants and potentially harmful.[1][2] The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound, particularly as a dust, can cause significant eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4]

  • Harmful if Swallowed: Ingestion can be harmful.[1][3]

Therefore, all safety protocols must be designed to rigorously prevent dermal contact, ocular exposure, and inhalation.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static requirement but a dynamic process that adapts to the specific experimental context. The quantity of the substance, its physical state (solid powder or solution), and the procedure being performed (weighing, reaction setup, workup) all dictate the necessary level of protection. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-layered nitrile gloves.Nitrile offers broad chemical resistance.[5] Double-gloving is a critical practice that provides a secondary barrier in case the outer glove is compromised, a common and often unnoticed occurrence during complex manipulations. This significantly reduces the risk of accidental skin exposure.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is required when handling larger quantities or when there is a significant splash risk.[6][7]Safety glasses with side shields offer minimal protection against splashes and are insufficient.[7] Chemical splash goggles provide a complete seal around the eyes, offering robust protection from splashes, aerosols, and fine dust.[7] A face shield protects the entire face from splashes of corrosive reagents often used in conjunction with this intermediate.
Body Protection A flame-resistant laboratory coat, fully fastened.The lab coat serves as the primary barrier for protecting your skin and personal clothing from incidental contact and minor spills.[6] Ensuring it is fully fastened is not merely procedural; it maximizes the coverage and protective capability.
Respiratory Protection All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.This is the most critical engineering control. A fume hood is essential to prevent the inhalation of the fine, potentially irritating powder or any volatile components from reaction mixtures, thereby containing the hazard at its source.[1][6]

Operational Protocols: A Self-Validating System

Adherence to strict protocols for donning, doffing, and waste disposal is fundamental to preventing contamination and ensuring a safe experimental workflow.

Step-by-Step PPE Donning & Doffing Procedure

The sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the sleeve of your lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Before exiting the immediate work area (e.g., fume hood), remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and remove it.

  • Lab Coat & Face Shield: Remove the face shield (if used) and then the lab coat, folding the contaminated exterior inward.

  • Goggles: Remove your safety goggles.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill Management and Waste Disposal Plan

Contamination can change waste management options; always follow local and federal regulations.[1]

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain.

  • Spill Cleanup: In case of a spill, evacuate the area. Wearing appropriate PPE, clean up the spill immediately.[3] For solids, carefully sweep or vacuum the material to avoid generating dust and place it in a sealed container for disposal.[3][8]

Workflow Visualization: PPE Selection Logic

The following diagram outlines the decision-making process for tailoring PPE to specific laboratory tasks involving this compound.

PPE_Decision_Workflow cluster_Task Experimental Task Assessment cluster_PPE Required PPE Level cluster_Equipment Mandatory Equipment Task Identify Procedure Weighing Weighing Solid Task->Weighing Solid Form Solution Handling Solutions (Small Scale) Task->Solution Liquid Form Reaction Reaction Workup (Large Scale / Splash Risk) Task->Reaction High Risk BasePPE Fume Hood Lab Coat Double Nitrile Gloves Splash Goggles Weighing->BasePPE Solution->BasePPE EnhancedPPE Fume Hood Lab Coat Double Nitrile Gloves Splash Goggles + Face Shield Reaction->EnhancedPPE

Caption: Decision workflow for selecting appropriate PPE based on the task.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By integrating these principles and protocols into your daily laboratory practice, you can ensure a safe environment for yourself and your colleagues, allowing for the successful advancement of your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.